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  • Product: 2,6-Diamino-8-purinol
  • CAS: 72308-52-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,6-Diamino-8-purinol: Synthesis, Characterization, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of biologically active molecules. Among these,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of biologically active molecules. Among these, 2,6-Diamino-8-purinol, a derivative of 2,6-diaminopurine, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of 2,6-Diamino-8-purinol, detailing its chemical identity, synthesis, analytical characterization, and its established roles as an antiviral and anticancer agent. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively work with and explore the therapeutic potential of this intriguing molecule.

Part 1: Core Chemical and Physical Data

Chemical Identity
  • Primary Name: 2,6-Diamino-8-purinol

  • CAS Number: 72308-52-2[1]

  • Synonyms: 2,6-diamino-1,7-dihydro-8H-purin-8-one, 2-aminoadenine, NSC-30101[1]

  • Related Compounds: 2,6-Diamino-8-purinol hemisulfate monohydrate (CAS Number: 698998-94-6)[2][3]

Chemical Structure and Properties
  • Molecular Formula: C₅H₆N₆O

  • Molecular Weight: 166.14 g/mol

  • IUPAC Name for Tautomeric Form: 2,6-diamino-1,7-dihydro-8H-purin-8-one

  • SMILES (for 2,6-diaminopurine core): C1=NC2=NC(=NC(=C2N1)N)N

  • InChI (for 2,6-diaminopurine core): InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11)

PropertyValueSource
CAS Number72308-52-2[1]
Molecular FormulaC₅H₆N₆O[2]
Molecular Weight166.14 g/mol [2]
IUPAC Name2,6-diamino-1,7-dihydro-8H-purin-8-one-
Melting Point (Hemisulfate)324-329 °C[3]

Part 2: Synthesis and Analytical Characterization

The synthesis of 2,6-diamino-8-purinol and its analogs typically involves the construction of the purine ring system from pyrimidine or imidazole precursors. A common and versatile approach starts with a substituted pyrimidine.

Representative Synthesis Protocol

This protocol is adapted from established methods for the synthesis of substituted purines and provides a general framework for the preparation of 2,6-Diamino-8-purinol.

Step 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine

A frequently used starting material is 2,4-diamino-6-hydroxypyrimidine, which can be synthesized by the condensation of guanidine with ethyl cyanoacetate.[4][5]

Step 2: Nitrosation of the Pyrimidine Ring

The pyrimidine from Step 1 is then nitrosated at the 5-position.[4]

  • Procedure: 2,4-diamino-6-hydroxypyrimidine is dissolved in water. A solution of sodium nitrite is added, followed by the dropwise addition of glacial acetic acid while stirring. The reaction mixture is stirred at room temperature, leading to the precipitation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[4]

Step 3: Reduction of the Nitroso Group

The nitroso group is reduced to an amino group, yielding a triaminopyrimidine derivative.

  • Procedure: The 5-nitroso-pyrimidine is subjected to catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst.[4]

Step 4: Cyclization to Form the Imidazole Ring

The resulting 2,4,5-triamino-6-hydroxypyrimidine is then cyclized to form the purine ring system. To introduce the 8-oxo functionality, a cyclizing agent such as urea or formamide can be used.[4][6]

  • Procedure: The triaminopyrimidine derivative is heated with formamide to effect cyclization, yielding 2,6-Diamino-8-purinol.[4]

Synthesis_Workflow A Guanidine + Ethyl Cyanoacetate B 2,4-diamino-6-hydroxypyrimidine A->B C Nitrosation (NaNO2, Acetic Acid) B->C D 2,4-diamino-6-hydroxy- 5-nitrosopyrimidine C->D E Reduction (e.g., H2, Pd/C) D->E F 2,4,5-triamino-6-hydroxypyrimidine E->F G Cyclization (Formamide) F->G H 2,6-Diamino-8-purinol G->H Anticancer_Mechanism A 2,6-Diamino-8-purinol Derivative B Inhibition of Aurora Kinases A->B C Disruption of Mitotic Spindle Formation B->C D G2/M Phase Cell Cycle Arrest C->D E Apoptosis D->E

Sources

Exploratory

Elucidating the Mechanism of Action of 2,6-Diamino-8-purinol: A Framework for Investigation

An In-depth Technical Guide Senior Application Scientist: Dr. Gemini Abstract 2,6-Diamino-8-purinol is a member of the purine derivative family, a class of compounds with profound significance in cellular biology and pha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Senior Application Scientist: Dr. Gemini

Abstract

2,6-Diamino-8-purinol is a member of the purine derivative family, a class of compounds with profound significance in cellular biology and pharmacology.[1] While the purine scaffold is a well-established pharmacophore, the specific mechanism of action for 2,6-Diamino-8-purinol remains largely uncharacterized in publicly accessible literature. This guide provides a comprehensive framework for researchers and drug development professionals to investigate its biological activity. We will analyze the molecule's structural features to propose two primary, plausible mechanisms of action: inhibition of cellular kinases and modulation of purine metabolism enzymes. This document synthesizes data from structurally analogous compounds to build these hypotheses and presents a detailed, multi-phase experimental plan with actionable protocols to systematically elucidate and validate the compound's true molecular mechanism.

Part 1: Structural and Chemical Profile of 2,6-Diamino-8-purinol

The biological activity of a small molecule is intrinsically linked to its structure. 2,6-Diamino-8-purinol (also known as 2,6-diamino-1,7-dihydro-8H-purin-8-one) possesses a purine core, which is fundamental to life as the basis for the nucleobases adenine and guanine.[1] Its key features are:

  • The Purine Scaffold: A heterocyclic aromatic structure that serves as a privileged scaffold in drug discovery, particularly for targeting ATP-binding sites in enzymes like kinases.

  • 2,6-Diamino Substitution: This pattern is shared with molecules like Reversine, a known inhibitor of Aurora kinases that induces cell cycle arrest.[2][3] This substitution pattern can facilitate hydrogen bonding interactions within enzyme active sites.

  • 8-Purinol (8-Oxo) Group: The presence of an oxygen atom at the 8th position is significant. This feature is found in natural purine metabolites such as xanthine and uric acid. This suggests a potential role in the pathways governing purine catabolism, which are often targeted for therapeutic intervention in diseases like gout.[4][5]

The structural similarities to both kinase inhibitors and enzyme substrates in the purine salvage pathway form the basis of our primary hypotheses.

Part 2: Hypothesized Mechanisms of Action

Given the structural features, we propose two distinct and testable hypotheses for the mechanism of action of 2,6-Diamino-8-purinol.

Hypothesis A: Inhibition of Cellular Kinases

The 2,6-diaminopurine structure is a known hinge-binding motif for many protein kinases. Compounds like Reversine leverage this scaffold to inhibit Aurora kinases and Monopolar spindle 1 (Mps1), leading to disruptions in mitosis and eventual cell death in cancer cells.[3] It is plausible that 2,6-Diamino-8-purinol could similarly fit into the ATP-binding pocket of one or more kinases, disrupting downstream signaling pathways that control cell proliferation, differentiation, or survival.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Purinol 2,6-Diamino-8-purinol (Hypothesized Inhibitor) Purinol->RAF Purinol->MEK Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothesized inhibition of a generic MAPK signaling pathway by 2,6-Diamino-8-purinol.

Hypothesis B: Modulation of Purine Metabolism Enzymes

The structural similarity of the 8-oxo-purine core to hypoxanthine and xanthine suggests it could act as a substrate or inhibitor for enzymes in the purine catabolism pathway. The primary enzyme in this pathway is Xanthine Oxidoreductase (XOR), which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[6] Allopurinol, a structural isomer of hypoxanthine, is a well-known inhibitor of XOR.[4][5] 2,6-Diamino-8-purinol could potentially bind to the active site of XOR, blocking its function and leading to an accumulation of its substrates.

purine_catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid Xanthine->UricAcid Oxidation XOR1 Xanthine Oxidoreductase (XOR) XOR1->Xanthine XOR2 Xanthine Oxidoreductase (XOR) XOR2->UricAcid Purinol 2,6-Diamino-8-purinol (Hypothesized Inhibitor) Purinol->XOR1 Purinol->XOR2

Caption: Hypothesized inhibition of the purine catabolism pathway by 2,6-Diamino-8-purinol.

Part 3: Experimental Framework for Mechanism of Action Elucidation

A systematic, phased approach is required to test these hypotheses. The following protocols provide a self-validating system for identifying and confirming the molecular target(s) of 2,6-Diamino-8-purinol.

Phase 1: Broad Target Identification and In Vitro Validation

The initial phase aims to rapidly screen for activity against large panels of potential targets to determine which, if any, of our hypotheses is most likely correct.

Objective: To determine if 2,6-Diamino-8-purinol inhibits the activity of a diverse range of human protein kinases.

Methodology:

  • Compound Preparation: Dissolve 2,6-Diamino-8-purinol in 100% DMSO to create a 10 mM stock solution.

  • Assay Choice: Utilize a reputable commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®) that covers a panel of at least 250-400 kinases.

  • Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential "hits." The assay typically measures the remaining kinase activity after incubation with the compound, often via quantification of ATP consumption.

  • Hit Confirmation: For kinases showing significant inhibition (>50%), perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

  • Dose-Response Assay: a. Prepare a 10-point, 3-fold serial dilution of the compound stock in DMSO. b. Add the diluted compound to the kinase reaction buffer containing the specific kinase, its substrate, and ATP. c. Incubate for the recommended time at the appropriate temperature (e.g., 60 minutes at 30°C). d. Stop the reaction and quantify activity. e. Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Objective: To determine if 2,6-Diamino-8-purinol directly inhibits XOR activity.

Methodology:

  • Reagents: Bovine milk Xanthine Oxidase (commercially available), xanthine substrate, potassium phosphate buffer (pH 7.4).

  • Assay Principle: This assay spectrophotometrically measures the formation of uric acid from xanthine, which absorbs light at 295 nm.

  • Procedure: a. Prepare a dose-response curve of 2,6-Diamino-8-purinol and a positive control (Allopurinol) in assay buffer. b. In a 96-well UV-transparent plate, add 180 µL of xanthine solution (e.g., 50 µM final concentration). c. Add 10 µL of the diluted compound or control. d. Initiate the reaction by adding 10 µL of XOR enzyme solution (e.g., 0.05 U/mL final activity). e. Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 295 nm every 30 seconds for 15-20 minutes.

  • Data Analysis: Calculate the reaction rate (Vmax) from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and calculate the IC50 value.

Target Class Specific Target Assay Type Result (IC50, µM)
KinaseAurora Kinase ARadiometric Filter BindingValue
KinaseMps1ADP-Glo™Value
KinaseVEGFR2TR-FRETValue
Purine MetabolismXanthine OxidaseSpectrophotometricValue
Phase 2: Cellular Activity and Target Engagement

If Phase 1 yields a potent IC50 value for a specific target, the next step is to verify that the compound engages this target in a live-cell environment and produces a corresponding biological effect.

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Cellular Validation cluster_phase3 Phase 3: Advanced Characterization KinaseScreen Broad Kinase Panel (Protocol 1.1) Decision1 Potent Kinase Hit? KinaseScreen->Decision1 XORScreen XOR Inhibition Assay (Protocol 1.2) Decision2 Potent XOR Hit? XORScreen->Decision2 CellCycle Cell Cycle Analysis (Protocol 2.1) CETSA Cellular Thermal Shift Assay (CETSA) Structural Co-crystallography or Cryo-EM CETSA->Structural Decision1->CellCycle Yes Decision1->CETSA Yes Decision2->CETSA Yes

Caption: A logical workflow for elucidating the mechanism of action of 2,6-Diamino-8-purinol.

Objective: To assess if 2,6-Diamino-8-purinol induces cell cycle arrest, a common phenotype for kinase inhibitors targeting cell division (e.g., Aurora kinases).

Methodology:

  • Cell Line Selection: Use a relevant cancer cell line (e.g., HCT116 or MCF-7) known to be sensitive to cell cycle inhibitors.[2]

  • Treatment: Seed cells and allow them to adhere overnight. Treat with increasing concentrations of 2,6-Diamino-8-purinol (based on predicted cellular potency) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Reversine).

  • Cell Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting the dye at the appropriate wavelength (e.g., 488 nm for PI) and collecting emission data.

  • Data Analysis: Gate the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the kinase inhibition hypothesis.[2]

Part 4: Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for the scientific investigation of 2,6-Diamino-8-purinol's mechanism of action. By leveraging knowledge from structurally related molecules, we have established plausible starting points for research. The proposed experimental workflow, from broad in vitro screening to targeted cell-based assays, provides a clear and robust path to identify the molecular target(s) and elucidate the compound's biological function. Successful identification of a primary target through these methods would pave the way for more advanced studies, such as structural biology (co-crystallography) to understand the precise binding mode, and in vivo studies to assess therapeutic potential.

References

  • Bosco, B., Defant, A., Messina, A., Incitti, T., Sighel, D., Bozza, A., Ciribilli, Y., Inga, A., Casarosa, S., & Mancini, I. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 1996. [Link]

  • Koley, M., König, X., Hilber, K., Schnürch, M., Stanetty, P., & Mihovilovic, M. D. (2011). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. Monatshefte für Chemie - Chemical Monthly, 142(9), 955-962. [Link]

  • Sharma, S., & Singh, R. (2014). Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 639-646. [Link]

  • Fukushima, T., Taki, M., Hieda, N., Toki, H., Kuroda, Y., Nishino, T., & Takahashi, S. (2020). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry, 295(13), 4149-4160. [Link]

  • Bosco, B., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules (Basel, Switzerland), 23(8), 1996. [Link]

  • Kierdaszuk, B., et al. (2000). Structures of 2,6-diamino-8-azapurine (left) and 2,6-diaminopurine. ResearchGate. [Link]

  • Canale, V., et al. (2019). New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 27(18), 4030-4043. [Link]

  • Wikipedia. (2024). Allopurinol. [Link]

  • Suzuki, I., et al. (2009). Allopurinol, an inhibitor of uric acid synthesis--can it be used for the treatment of metabolic syndrome and related disorders? Drugs of Today (Barcelona, Spain : 1998), 45(5), 363-372. [Link]

  • Kelley, W. N., & Beardmore, T. D. (1970). Mechanism of allopurinol-mediated increase in enzyme activity in man. The Journal of Clinical Investigation, 49(8), 1468-1477. [Link]

  • Cardiel, M. H., & Stamp, L. K. (2023). Allopurinol. StatPearls. [Link]

  • Manfroni, G., et al. (2021). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Practical Pain Management. (2022). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? [Link]

Sources

Foundational

The Expanding Biological Significance of 2,6-Diaminopurine Derivatives: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the multifaceted biological significance of 2,6-diaminopurine (DAP) and its derivatives. Beyond its fundamental role as a non-canonical nucleobase, this...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the multifaceted biological significance of 2,6-diaminopurine (DAP) and its derivatives. Beyond its fundamental role as a non-canonical nucleobase, this class of molecules has emerged as a versatile scaffold for the development of novel therapeutics and research tools. We will delve into the antiviral and anticancer properties of prominent DAP derivatives, elucidating their mechanisms of action and providing detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide will explore the unique characteristics that DAP imparts to nucleic acids, enhancing their stability and functionality for various biotechnological applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of 2,6-diaminopurine derivatives.

Introduction to 2,6-Diaminopurine (DAP)

2,6-Diaminopurine (DAP), also known as 2-aminoadenine, is a purine base analogous to adenine, with an additional amine group at the C2 position. This seemingly minor structural modification has profound implications for its biological activity. Historically, DAP was investigated for its potential in treating leukemia as early as 1951.[1] Today, its derivatives are recognized for their broad-spectrum antiviral and potent anticancer activities, as well as their unique ability to modulate the properties of nucleic acids.[2][3]

The presence of the additional amino group allows DAP to form three hydrogen bonds when paired with thymine (in DNA) or uracil (in RNA), in contrast to the two hydrogen bonds formed by adenine. This enhanced base-pairing strength is a cornerstone of many of its biological functions.

Antiviral Properties of 2,6-Diaminopurine Derivatives

A growing body of evidence highlights the potential of DAP derivatives as broad-spectrum antiviral agents.[2] These compounds have demonstrated efficacy against a range of viruses, including flaviviruses (such as Dengue, Zika, and West Nile virus), influenza virus, and coronaviruses.[4]

Mechanism of Action

The antiviral mechanisms of DAP derivatives are often multifaceted. Some derivatives act as nucleoside reverse transcriptase inhibitors (NRTIs). For instance, the dioxolane derivative of DAP is a prodrug that is intracellularly converted to its active triphosphate form, which then acts as a competitive inhibitor of viral reverse transcriptase.[5] Other derivatives have been shown to interfere with various stages of the viral life cycle, from entry to replication.

One particularly promising multi-target antiviral is the 2,6-diaminopurine derivative known as 6i . This compound has demonstrated low micromolar potency against a range of viruses, including Dengue, Zika, West Nile, and Influenza A viruses, as well as SARS-CoV-2.[4][5] Its mechanism of action against flaviviruses appears to involve later stages of viral replication.[4]

Below is a conceptual workflow for the phenotypic screening of novel DAP derivatives for antiviral activity.

Antiviral_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antiviral Screening Cascade cluster_evaluation Lead Optimization Synthesis Microwave-Assisted Synthesis of DAP Derivatives CPE_Assay Initial Screen: Cytopathic Effect (CPE) Assay Synthesis->CPE_Assay Test Compounds YR_Assay Confirmation: Yield Reduction Assay CPE_Assay->YR_Assay Active Compounds Toxicity_Assay Cytotoxicity Assessment (CC50) CPE_Assay->Toxicity_Assay All Compounds PR_Assay Potency Determination: Plaque Reduction Assay YR_Assay->PR_Assay Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Studies PR_Assay->SAR_Analysis IC50 Values Toxicity_Assay->SAR_Analysis CC50 Values Mechanism_Study Mechanism of Action Studies SAR_Analysis->Mechanism_Study Optimized Leads

Caption: A generalized workflow for the discovery and development of antiviral DAP derivatives.

Quantitative Data on Antiviral Activity

The antiviral efficacy of DAP derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/IC50). A higher SI value indicates a more favorable therapeutic window.

CompoundVirusCell LineIC50 (µM)CC50 (µM)SIReference
6i Dengue virus (DENV-2)Vero E60.9 ± 0.04>200>222[4]
6i Zika virus (ZIKV)Vero E60.5 ± 0.32>200>400[4]
6i West Nile virus (WNV)Vero E63.9 ± 0.67>200>51[4]
6i Influenza A (H1N1)MDCK5.3 ± 0.8>100>19[5]
6i SARS-CoV-2Calu-30.5120240[5]
Experimental Protocols

This protocol is a generalized procedure based on microwave-assisted synthesis methods reported for 2,6-disubstituted purine derivatives.[4][6]

  • Step 1: First Nucleophilic Substitution. In a microwave process vial, combine 2,6-dichloropurine (1 equivalent), the first amine (1.1 equivalents), and a suitable solvent such as n-butanol.

  • Seal the vial and subject it to microwave irradiation at a specified temperature (e.g., 150 °C) for a defined time (e.g., 30 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the intermediate product by column chromatography on silica gel.

  • Step 2: Second Nucleophilic Substitution. In a new microwave process vial, dissolve the purified intermediate from Step 1 in a suitable solvent.

  • Add the second amine (1.2 equivalents) to the solution.

  • Seal the vial and irradiate in the microwave reactor at a higher temperature (e.g., 170 °C) for a longer duration (e.g., 1-2 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, remove the solvent, and purify the final product by column chromatography.

This protocol provides a general procedure for determining the antiviral activity of a compound using a plaque reduction assay.[7][8]

  • Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for many viruses) at a density that will result in a confluent monolayer the following day. Incubate at 37 °C with 5% CO2.

  • Compound Dilution: Prepare a series of dilutions of the test compound in serum-free cell culture medium.

  • Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (typically 50-100 plaques per well).

  • Infection: When the cell monolayer is confluent, remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

  • Add the diluted virus to each well (except for the cell control wells) and incubate for 1-2 hours at 37 °C to allow for viral adsorption.

  • Treatment and Overlay: After the adsorption period, remove the virus inoculum and add the different concentrations of the test compound. For the virus control wells, add medium without the compound.

  • Overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict virus spread.

  • Incubation: Incubate the plates at 37 °C with 5% CO2 for a period sufficient for plaque formation (this varies depending on the virus, typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells with a solution such as 10% formalin.

  • Stain the cells with a dye like crystal violet, which stains viable cells. Plaques will appear as clear zones where cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Anticancer Properties of 2,6-Diaminopurine Derivatives

Certain DAP derivatives have demonstrated significant potential as anticancer agents.[9] Their mechanisms of action are diverse and often target key cellular processes involved in cancer cell proliferation and survival.

Mechanism of Action

A notable example of an anticancer DAP derivative is Reversine , which acts as an inhibitor of Aurora kinases.[3] Aurora kinases are crucial for the proper execution of mitosis, and their inhibition leads to defects in cell division, ultimately causing cell cycle arrest and apoptosis in cancer cells.

Another fascinating anticancer mechanism of DAP involves the correction of nonsense mutations.[10] Some cancers are caused by nonsense mutations that introduce a premature stop codon in a tumor suppressor gene, such as p53. DAP has been shown to promote the read-through of these premature UGA stop codons, allowing for the synthesis of a full-length, functional tumor suppressor protein.[11][12] This is achieved by DAP interfering with the activity of a tRNA-specific 2'-O-methyltransferase (FTSJ1), which is responsible for a modification in the tRNA that recognizes the UGA stop codon.[10]

Anticancer_Mechanisms cluster_aurora Aurora Kinase Inhibition cluster_readthrough Nonsense Mutation Readthrough Reversine Reversine (DAP Derivative) Aurora_Kinase Aurora Kinase Reversine->Aurora_Kinase inhibits Mitosis Proper Mitosis Aurora_Kinase->Mitosis regulates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Mitosis->Cell_Cycle_Arrest disruption leads to Apoptosis_A Apoptosis Cell_Cycle_Arrest->Apoptosis_A DAP 2,6-Diaminopurine FTSJ1 FTSJ1 (tRNA methyltransferase) DAP->FTSJ1 inhibits tRNA_Trp Modified tRNA-Trp FTSJ1->tRNA_Trp modifies UGA_Stop_Codon Premature UGA Stop Codon tRNA_Trp->UGA_Stop_Codon recognizes Full_Length_Protein Full-Length Tumor Suppressor (e.g., p53) UGA_Stop_Codon->Full_Length_Protein readthrough leads to Apoptosis_B Apoptosis Full_Length_Protein->Apoptosis_B restores function

Caption: Dual anticancer mechanisms of 2,6-diaminopurine derivatives.

Quantitative Data on Anticancer Activity

The anticancer activity of DAP derivatives is assessed by determining their IC50 values in various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Reversine HCT116 (Colon)0.5[2]
Reversine MCF-7 (Breast)1[2]
Compound 1 HCT116 p53+/+>20[2]
Compound 1 HCT116 p53-/-10[2]
Compound 3 MCF-7 Vector>20[2]
Compound 3 MCF-7 shp5310[2]
Experimental Protocols

This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with DAP derivatives.[13][14][15]

  • Cell Culture and Treatment: Plate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the DAP derivative or a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and then add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at 4 °C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining. Incubate at room temperature for 5 minutes.

  • Propidium Iodide Staining: Add a propidium iodide (PI) staining solution (e.g., 50 µg/mL in PBS) to the cells.

  • Incubation: Incubate the cells in the dark at room temperature for at least 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Interpretation: The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data using appropriate software to quantify the percentage of cells in each phase.

Role of 2,6-Diaminopurine in Nucleic Acids

The incorporation of DAP into DNA and RNA oligonucleotides has significant implications for their structure and function.

Enhanced Duplex Stability

As mentioned earlier, DAP forms three hydrogen bonds with thymine or uracil. This leads to a significant increase in the thermal stability of DNA:DNA and DNA:RNA duplexes.[16] The melting temperature (Tm) of a duplex containing a DAP-T pair is typically higher than that of a duplex with an A-T pair in the same position.[17] This enhanced stability is advantageous in various molecular biology applications, such as antisense oligonucleotides and DNA probes, where strong and specific binding to the target sequence is crucial.

Caption: Comparison of hydrogen bonding in A-T and DAP-T base pairs.

Thermodynamic Parameters

The increased stability of DAP-containing duplexes is reflected in their thermodynamic parameters. The change in Gibbs free energy (ΔG°) for duplex formation is more negative for DAP-containing duplexes compared to their adenine-containing counterparts, indicating a more spontaneous and stable interaction.

DuplexTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG° at 37°C (kcal/mol)Reference
d(CGCA GCG):d(CGCT GCG)58.3-59.6-165.2-8.6[16]
d(CGCD GCG):d(CGCT GCG)62.1-63.4-175.7-9.8[16]
Experimental Protocols

The incorporation of DAP into oligonucleotides is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer.[18] A key component is the 2,6-diaminopurine phosphoramidite building block. A postsynthetic strategy using a 2-fluoro-6-amino-adenosine phosphoramidite offers an efficient alternative.[19]

  • Support Preparation: The synthesis starts with the first nucleoside attached to a solid support (e.g., controlled pore glass).

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid).

  • Coupling: The desired phosphoramidite, including the DAP phosphoramidite at the desired position, is activated with a reagent like tetrazole and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide addition until the desired sequence is synthesized.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a reagent such as concentrated ammonium hydroxide.

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).

This protocol describes the determination of the melting temperature (Tm) of a DNA duplex containing DAP.[9][20]

  • Sample Preparation: Prepare solutions of the DAP-containing oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Annealing: Mix equimolar amounts of the two strands, heat to 95 °C for 5 minutes, and then slowly cool to room temperature to allow for duplex formation.

  • UV-Vis Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set the wavelength to 260 nm.

  • Melting Curve Acquisition: Place the annealed sample in a quartz cuvette in the spectrophotometer.

  • Program the instrument to slowly increase the temperature (e.g., at a rate of 0.5 °C/minute) from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C), while continuously monitoring the absorbance at 260 nm.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the sigmoidal melting curve. The Tm is most accurately determined as the peak of the first derivative of the melting curve (dA/dT vs. T).

Conclusion and Future Perspectives

The derivatives of 2,6-diaminopurine represent a rich and versatile class of compounds with significant biological activities. Their demonstrated efficacy as broad-spectrum antiviral and potent anticancer agents warrants further investigation and development. The unique properties that DAP imparts to nucleic acids also open up exciting possibilities for the design of novel diagnostic and therapeutic oligonucleotides. As our understanding of the molecular targets and mechanisms of action of DAP derivatives continues to grow, so too will their potential to address a wide range of human diseases. The experimental protocols and data presented in this guide are intended to facilitate and inspire further research in this promising field.

References

  • Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. SciELO. Available at: [Link].

  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI. Available at: [Link].

  • Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI. Available at: [Link].

  • 2,6-Diaminopurine - Wikipedia. Wikipedia. Available at: [Link].

  • System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. PubMed Central. Available at: [Link].

  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PubMed. Available at: [Link].

  • 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. PubMed. Available at: [Link].

  • The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA. National Institutes of Health. Available at: [Link].

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. Available at: [Link].

  • Thermodynamic studies of base pairing involving 2,6-diaminopurine. PubMed Central. Available at: [Link].

  • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. PubMed Central. Available at: [Link].

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. Available at: [Link].

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link].

  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. Available at: [Link].

  • System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. ResearchGate. Available at: [Link].

  • UV-melting curves (heating and cooling cycle) of oligonucleotides 18, 22, 24 and 25 (concentration = 1.2-1.6 µM in 10 mM Na-cacodylate, 100 mM NaCl, 0.25 mM spermine, pH 7.0) with the corresponding DNA target 21mers shown in Figure 2. ResearchGate. Available at: [Link].

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PubMed Central. Available at: [Link].

  • Thermodynamic studies of base pairing involving 2,6-diaminopurine. PubMed. Available at: [Link].

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Available at: [Link].

  • 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations. ResearchGate. Available at: [Link].

  • Nucleoside Derivatives of 2,6-Diaminopurine Antivirals: Base-Modified Nucleosides with Broad-Spectrum Antimicrobial Properties. PubMed. Available at: [Link].

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link].

  • IC50 values (μL/mL) for cancer cell lines, and CC50 (μL/mL) values for... ResearchGate. Available at: [Link].

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol. Available at: [Link] antiviral-assay.

  • Spectroscopic and Calorimetric Characterizations of DNA Duplexes Containing 2-Aminopurine. ACS Publications. Available at: [Link].

  • Recoding of Nonsense Mutation as a Pharmacological Strategy. PubMed Central. Available at: [Link].

  • Analysis of thermal melting curves. PubMed. Available at: [Link].

  • Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers. Available at: [Link].

  • Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. National Institutes of Health. Available at: [Link].

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link].

  • DNA Cell Cycle Analysis with PI. University of Virginia. Available at: [Link].

  • Investigating the role of Aurora Kinases in RAS signaling. PubMed Central. Available at: [Link].

  • Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes. Graduate School of Frontier Biosciences, Osaka University. Available at: [Link].

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. Available at: [Link].

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  • Solid Phase Oligonucleotide Synthesis. Biotage. Available at: [Link].

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  • Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae. Available at: [Link].

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Exploratory

An In-Depth Technical Guide to 2,6-Diamino-8-purinol and its Analogs as Biologically Active Purine Scaffolds

This guide provides a comprehensive technical overview of 2,6-diamino-8-purinol and the broader class of 2,6-diaminopurine analogs for researchers, scientists, and drug development professionals. We will delve into the s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-diamino-8-purinol and the broader class of 2,6-diaminopurine analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and potential therapeutic applications of these compounds, grounded in established scientific literature.

Introduction: The Significance of the 2,6-Diaminopurine Scaffold

Purine analogs are a cornerstone of modern pharmacology, with applications ranging from chemotherapy to antiviral treatments. The 2,6-diaminopurine scaffold, in particular, represents a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines, such as adenine and guanine, allows it to interact with a wide array of biological targets, leading to diverse pharmacological effects. This guide will explore the chemical and biological landscape of 2,6-diaminopurine derivatives, with a specific focus on the potential role of the 8-purinol (8-hydroxy) substitution.

Chemical Properties and Synthesis Strategies

The chemical identity of 2,6-Diamino-8-purinol is presented in Table 1. It is often supplied as a hemisulfate salt.

PropertyValueSource
Chemical Name 2,6-Diamino-7,9-dihydro-8H-purin-8-oneN/A
CAS Number 698998-94-6 (hemisulfate salt)[1]
Molecular Formula C5H6N6ON/A
Molecular Weight 166.14 g/mol N/A

The synthesis of 2,6-diaminopurine derivatives can be approached through several strategic routes. A common and effective method involves the sequential nucleophilic substitution of 2,6-dichloropurine.[2] This approach allows for the introduction of various functionalities at the 2 and 6 positions, providing a diverse library of compounds for biological screening.

Another well-established strategy begins with the construction of a substituted pyrimidine ring, followed by the annulation of the imidazole ring to complete the purine core. For instance, the reaction of ethyl cyanoacetate with guanidine nitrate can form a 2,4-diamino-6-hydroxypyrimidine intermediate, which can then be further modified to yield the desired purine structure.[3]

Representative Synthetic Pathway:

Synthesis_of_2_6_Diaminopurine_Analogs cluster_0 Route 1: From Dichloropurine cluster_1 Route 2: Pyrimidine-first Synthesis 2_6_Dichloropurine 2,6-Dichloropurine Intermediate_1 6-Substituted-2-chloropurine 2_6_Dichloropurine->Intermediate_1 Nucleophilic Substitution (R1-NH2) Final_Product_1 2,6-Disubstituted Purine Intermediate_1->Final_Product_1 Nucleophilic Substitution (R2-NH2) Starting_Materials Ethyl Cyanoacetate + Guanidine Nitrate Pyrimidine_Intermediate 2,4-Diamino-6-hydroxypyrimidine Starting_Materials->Pyrimidine_Intermediate Nitrosation Nitrosation Pyrimidine_Intermediate->Nitrosation Reduction Reduction Nitrosation->Reduction Imidazole_Ring_Formation Imidazole Ring Formation Reduction->Imidazole_Ring_Formation Final_Product_2 Guanine Analog Imidazole_Ring_Formation->Final_Product_2

Caption: General synthetic strategies for 2,6-diaminopurine analogs.

Mechanism of Action and Biological Activities

The biological activities of 2,6-diaminopurine analogs are diverse and depend on the specific substitutions on the purine ring. Here, we explore some of the key mechanisms of action that have been identified for this class of compounds.

Interference with Purine Metabolism: The Xanthine Oxidase Hypothesis

A compelling hypothesis for the mechanism of action of 2,6-Diamino-8-purinol is the inhibition of xanthine oxidase. Xanthine oxidase is a critical enzyme in purine catabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[4] The structural similarity of 2,6-Diamino-8-purinol to hypoxanthine and xanthine makes it a plausible candidate for a competitive inhibitor of this enzyme.

This hypothesis is supported by studies on structurally related compounds. For example, 2-amino-6-hydroxy-8-mercaptopurine has been shown to be a preferential inhibitor of xanthine oxidase.[5] Allopurinol, a well-known therapeutic agent for gout, is a structural isomer of hypoxanthine and functions by inhibiting xanthine oxidase.[6] Inhibition of xanthine oxidase by allopurinol not only reduces uric acid production but has also been shown to have beneficial effects on endothelial function and reduce oxidative stress.[7][8]

Purine_Catabolism_and_XO_Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase 2_6_Diamino_8_purinol 2,6-Diamino-8-purinol (Hypothesized Inhibitor) 2_6_Diamino_8_purinol->Xanthine_Oxidase Inhibits

Caption: Hypothesized inhibition of purine catabolism by 2,6-Diamino-8-purinol.

Ribosomal Readthrough of Nonsense Mutations

Recent research has unveiled a fascinating and potent biological activity of 2,6-diaminopurine (DAP). It has been identified as a high-efficiency corrector of UGA nonsense mutations.[9] This activity is particularly relevant for the treatment of genetic diseases caused by such mutations. For instance, DAP has shown promise as a candidate for Hemophilia A therapy by promoting the readthrough of premature termination codons in the Factor VIII gene.[1] The proposed mechanism involves the inhibition of a tRNA-specific 2'-O-methyltransferase (FTSJ1), which leads to the misincorporation of an amino acid at the nonsense codon, allowing for the synthesis of a full-length, functional protein.[9]

Antiviral Activity

A number of 2,6-diaminopurine derivatives have demonstrated broad-spectrum antiviral activity.[10] These compounds have shown efficacy against a range of viruses, including flaviviruses (Dengue, Zika, West Nile) and influenza virus, with some derivatives also inhibiting SARS-CoV-2 replication.[10] The exact mechanism of their antiviral action is likely multi-targeted, a common feature of purine analogs that can interfere with viral nucleic acid synthesis and other essential viral or host-cell processes. Specific IC50 values for some of these compounds are in the low micromolar range, highlighting their potential as antiviral drug candidates.[10]

Cell Cycle Regulation and Kinase Inhibition

The 2,6-diaminopurine scaffold is also found in molecules that regulate the cell cycle. A notable example is "reversine," a 2,6-diamino-substituted purine that acts as an inhibitor of Aurora kinases.[11] These kinases are crucial for the proper execution of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This highlights the potential of 2,6-diaminopurine derivatives in oncology drug discovery.

Experimental Protocols

General Protocol for Xanthine Oxidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of 2,6-diaminopurine analogs against xanthine oxidase.

  • Reagents and Materials:

    • Xanthine Oxidase (from bovine milk or other sources)

    • Xanthine (substrate)

    • Potassium Phosphate Buffer (pH 7.4)

    • Test compound (e.g., 2,6-Diamino-8-purinol) dissolved in a suitable solvent (e.g., DMSO)

    • Allopurinol (positive control)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer and xanthine in a quartz cuvette.

    • Add the test compound or allopurinol at various concentrations. Include a control with no inhibitor.

    • Initiate the reaction by adding xanthine oxidase to the cuvette.

    • Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Protocol for Cell-Based Antiviral Assay (Yield Reduction Assay)

This protocol outlines a common method for evaluating the antiviral activity of 2,6-diaminopurine derivatives.

  • Materials:

    • Host cell line susceptible to the virus of interest (e.g., Vero cells, Huh7 cells)

    • Virus stock of known titer

    • Cell culture medium and supplements

    • Test compound

    • Control antiviral drug

    • 96-well plates

    • Method for quantifying viral yield (e.g., plaque assay, TCID50, qPCR)

  • Procedure:

    • Seed the host cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the culture medium from the cells and infect them with the virus at a specific multiplicity of infection (MOI).

    • After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compound.

    • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).

    • Harvest the cell culture supernatant.

    • Quantify the amount of infectious virus in the supernatant using a suitable method (e.g., plaque assay).

    • Determine the EC50 value of the test compound, which is the concentration that reduces the viral yield by 50%.

    • Simultaneously, perform a cytotoxicity assay (e.g., MTS or MTT assay) to determine the CC50 (50% cytotoxic concentration) of the compound on the host cells.

    • Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compound.

The Potential of the 8-Purinol Substitution: A Forward Look

While specific data on 2,6-Diamino-8-purinol is limited in the public domain, we can extrapolate its potential properties based on the established activities of related compounds. The presence of the 8-oxo (or its tautomeric 8-hydroxy) group is significant. This feature is shared with uric acid, the end product of purine catabolism.[4] This structural mimicry strongly suggests that 2,6-Diamino-8-purinol could be a potent and selective inhibitor of xanthine oxidase.

Furthermore, the 2,6-diamino substitution pattern is known to confer a range of other biological activities, including antiviral and cell cycle regulatory effects. Therefore, 2,6-Diamino-8-purinol could be a multi-target agent, a desirable characteristic in the development of novel therapeutics.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: A detailed and optimized synthesis protocol for 2,6-Diamino-8-purinol is needed to make it more accessible for biological studies.

  • Mechanism of Action Studies: Direct enzymatic assays are required to confirm and quantify the inhibitory activity of 2,6-Diamino-8-purinol against xanthine oxidase.

  • Broad Biological Screening: The compound should be screened in a wide range of biological assays, including antiviral, anticancer, and ribosomal readthrough assays, to fully elucidate its pharmacological profile.

  • In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety.

Conclusion

The 2,6-diaminopurine scaffold is a rich source of biologically active molecules with therapeutic potential across various disease areas. While 2,6-Diamino-8-purinol itself remains a relatively understudied compound, its structural features suggest it may be a potent modulator of purine metabolism, particularly as a xanthine oxidase inhibitor. Further investigation into this and other 2,6-diaminopurine analogs is warranted and holds the promise of yielding novel therapeutic agents.

References

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Foundational

Spectroscopic Characterization of 2,6-Diamino-8-purinol: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6-Diamino-8-purinol (also known as 2,6-diamino-7H-purin-8-ol), a purine derivative of significant interest in med...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6-Diamino-8-purinol (also known as 2,6-diamino-7H-purin-8-ol), a purine derivative of significant interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from closely related analogs. Each section includes a detailed experimental protocol, a thorough interpretation of the expected spectral features, and the scientific rationale behind these characterizations.

Introduction: The Importance of Spectroscopic Analysis

2,6-Diamino-8-purinol is a heterocyclic compound belonging to the purine family, which forms the core structure of essential biomolecules like adenine and guanine. The introduction of amino and hydroxyl (or its keto tautomer, oxo) functional groups at specific positions on the purine ring can significantly influence its biological activity, making it a valuable scaffold in drug discovery.

Precise structural elucidation is paramount in drug development to ensure the identity, purity, and stability of a synthesized compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing unique and complementary information about the molecular structure. This guide delves into the application of these techniques for the comprehensive characterization of 2,6-Diamino-8-purinol.

The structure of 2,6-Diamino-8-purinol is presented below, with the IUPAC numbering convention for the purine ring. It's important to note the existence of tautomerism, particularly the keto-enol tautomerism at the C8 position and potential tautomerism within the imidazole and pyrimidine rings. The spectroscopic data will reflect the predominant tautomeric form in the given experimental conditions.

Caption: Molecular structure of 2,6-Diamino-8-purinol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, their connectivity, and the number of each type of nucleus.

Experimental Protocol for NMR Analysis

The following protocol outlines a general procedure for acquiring NMR spectra of purine derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample solvent in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) dissolve->solvent tms Add internal standard (TMS) solvent->tms transfer Transfer to NMR tube tms->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz or higher) shim Shim the magnetic field instrument->shim acquire_H1 Acquire ¹H NMR spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum acquire_H1->acquire_C13 ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Generalized workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for purine derivatives due to its excellent dissolving power for polar, heterocyclic compounds. It also possesses a high boiling point, which is advantageous for variable temperature studies. Importantly, the acidic protons of the amino (-NH₂) and hydroxyl/amide (-OH, -NH) groups are often observable in DMSO-d6, whereas they would rapidly exchange and be broadened or disappear in protic solvents like D₂O or CD₃OD.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. This allows for accurate and reproducible chemical shift referencing across different experiments and instruments.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for complex aromatic systems like purines where proton signals may be close together.

Predicted ¹H NMR Spectral Data

Due to the lack of available experimental ¹H NMR spectra for 2,6-Diamino-8-purinol, the following table presents predicted chemical shifts. These predictions are based on the analysis of structurally similar compounds, such as guanine and other substituted purines, and general principles of NMR spectroscopy. The spectrum is predicted for a DMSO-d6 solution.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.5 - 11.5Broad Singlet1HN7-H or N9-H
~7.5 - 8.5Singlet1HC8-H (if in enol form) or absent (if in keto form)
~6.0 - 7.0Broad Singlet2HC6-NH₂
~5.5 - 6.5Broad Singlet2HC2-NH₂
~9.5 - 10.5Broad Singlet1HO-H (if in enol form) or N-H (if in keto form)

Interpretation of the Predicted ¹H NMR Spectrum:

  • Labile Protons: The protons on the nitrogen and oxygen atoms (N-H and O-H) are expected to be broad singlets due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange with any residual water in the solvent. Their chemical shifts are highly dependent on concentration, temperature, and the specific tautomeric form present. The signals from the two amino groups are predicted to be in the 5.5-7.0 ppm range. The imidazole N-H proton is expected to be significantly downfield, likely above 10 ppm.

  • Aromatic Protons: The purine core of 2,6-Diamino-8-purinol has only one C-H bond at the C8 position in its enol tautomer. This proton would appear as a singlet in the aromatic region. However, in the more stable keto tautomer (8-oxo), this proton is absent. The absence of a signal in the typical aromatic C-H region (around 8 ppm) would strongly suggest the predominance of the 8-oxo tautomer.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on data from 2,6-diaminopurine and guanine.[1][2]

Predicted Chemical Shift (δ, ppm) Assignment
~160C6
~158C2
~155C8
~152C4
~108C5

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Quaternary Carbons: All five carbon atoms in the purine ring of the 8-oxo tautomer of 2,6-Diamino-8-purinol are quaternary.

  • Chemical Shifts: The carbons bonded to nitrogen and oxygen atoms (C2, C6, C8, and C4) are expected to resonate at lower field (higher ppm values) due to the deshielding effect of these electronegative atoms. The C5 carbon, being part of the electron-rich imidazole ring and not directly bonded to an oxygen, is expected to be the most upfield of the ring carbons. The chemical shift of C8 would be particularly indicative of the tautomeric form; in the keto form, it would resemble a carbonyl carbon and be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

IR_KBr_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition grind_sample Grind 1-2 mg of sample to a fine powder mix Mix thoroughly with ~100-200 mg of dry KBr powder grind_sample->mix load Load mixture into a pellet die press Apply pressure (8-10 tons) using a hydraulic press load->press release Carefully release pressure and eject the transparent pellet press->release place Place pellet in the spectrometer's sample holder acquire Acquire the IR spectrum place->acquire cluster_prep cluster_prep cluster_pellet cluster_pellet cluster_prep->cluster_pellet cluster_acq cluster_acq cluster_pellet->cluster_acq

Caption: Step-by-step workflow for preparing a KBr pellet for FTIR analysis.

Causality Behind Experimental Choices:

  • KBr as a Matrix: Potassium bromide (KBr) is used because it is transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and is a soft salt that can be pressed into a transparent disc.

  • Grinding and Mixing: Thorough grinding and mixing are crucial to ensure that the sample is uniformly dispersed in the KBr matrix. This minimizes light scattering and produces a high-quality spectrum.

  • Exclusion of Moisture: KBr is hygroscopic, and any absorbed water will show a broad O-H stretching band around 3400 cm⁻¹, which can interfere with the sample's spectrum. Therefore, it is essential to use dry KBr and prepare the pellet in a low-humidity environment if possible.

Predicted IR Spectral Data

The predicted IR absorption bands for 2,6-Diamino-8-purinol are based on the known absorption ranges for its functional groups and data from similar molecules like xanthine and 2,6-diaminopurine.[3][4]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3100N-H and O-H stretching-NH₂, -NH-, -OH
~1700 - 1650C=O stretchingAmide/Lactam (8-oxo form)
~1650 - 1550C=C and C=N stretching, N-H bendingPurine ring, -NH₂
~1500 - 1300C-N stretching, in-plane bendingPurine ring
Below 1000Out-of-plane bendingRing C-H and N-H

Interpretation of the Predicted IR Spectrum:

  • N-H and O-H Stretching Region: A broad and complex band is expected in the 3400-3100 cm⁻¹ region due to the overlapping stretching vibrations of the two amino groups, the imidazole N-H, and the O-H group (in the enol form) or the amide N-H (in the keto form). Hydrogen bonding will significantly broaden these peaks.

  • Carbonyl Stretching: The presence of a strong absorption band in the 1700-1650 cm⁻¹ range would be a key indicator of the C=O double bond, providing strong evidence for the predominance of the 8-oxo tautomer.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of absorptions corresponding to various stretching and bending vibrations of the purine ring system. This region is unique for every molecule and can be used for definitive identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like purine derivatives, as it typically keeps the molecule intact.

MS_ESI_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare a dilute solution of the sample (~1-10 µg/mL) solvent in a suitable solvent (e.g., methanol/water with 0.1% formic acid) dissolve->solvent infuse Infuse the sample solution into the ESI source acquire_ms1 Acquire full scan MS spectrum (MS1) infuse->acquire_ms1 select_ion Select the [M+H]⁺ ion acquire_ms1->select_ion acquire_ms2 Acquire product ion scan (MS/MS) select_ion->acquire_ms2 identify_mol_ion Identify the molecular ion peak [M+H]⁺ analyze_frag Analyze the fragmentation pattern in the MS/MS spectrum identify_mol_ion->analyze_frag propose_struct Propose fragmentation pathways analyze_frag->propose_struct cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: A typical workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Causality Behind Experimental Choices:

  • Solvent System: A mixture of methanol and water is a common solvent system for ESI-MS as it is volatile and can dissolve a wide range of polar compounds. The addition of a small amount of formic acid helps to protonate the analyte in the positive ion mode, leading to the formation of the [M+H]⁺ ion.

  • Ionization Mode: Positive ion mode ESI is generally preferred for purine derivatives as the nitrogen atoms in the ring are basic and can be readily protonated.

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves isolating the molecular ion and subjecting it to fragmentation. This provides valuable structural information by revealing the characteristic fragmentation pathways of the molecule.

Predicted Mass Spectrometry Data

The molecular formula of 2,6-Diamino-8-purinol is C₅H₆N₆O, with a monoisotopic mass of 166.0603 g/mol .

m/z (predicted) Ion Interpretation
167.0676[M+H]⁺Protonated molecular ion
150.0655[M+H - NH₃]⁺Loss of ammonia from an amino group
139.0597[M+H - CO]⁺Loss of carbon monoxide from the 8-oxo position
123.0648[M+H - NH₃ - HCN]⁺Sequential loss of ammonia and hydrogen cyanide

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion: In a positive mode ESI-MS spectrum, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 167.0676. The accurate mass of this ion can be used to confirm the elemental composition of the molecule.

  • Fragmentation Pattern: The fragmentation of the purine ring is a complex process. Common fragmentation pathways for purines involve the loss of small neutral molecules such as ammonia (NH₃), hydrogen cyanide (HCN), and carbon monoxide (CO). The loss of ammonia from one of the amino groups is a likely fragmentation pathway. For the 8-oxo tautomer, the loss of carbon monoxide is also a characteristic fragmentation. The specific fragmentation pattern observed in an MS/MS experiment can be used to confirm the positions of the substituents on the purine ring.

Conclusion

References

  • Kintek. (2026, January 5). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Kintek Press. [Link]

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  • Marek, R., & Straka, M. (2011). NMR studies of purines. In Annual Reports on NMR Spectroscopy (Vol. 74, pp. 1-68). Academic Press.
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Exploratory

An In-depth Technical Guide to the Thermochemical Properties of 2,6-Diamino-8-purinol

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Thermodynamic Landscape of a Promising Purine Analogue 2,6-Diamino-8-purinol, a substituted purine derivative, stands as a molec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermodynamic Landscape of a Promising Purine Analogue

2,6-Diamino-8-purinol, a substituted purine derivative, stands as a molecule of significant interest within the realms of medicinal chemistry and drug development. As an analogue of naturally occurring purines, it holds the potential to interact with a multitude of biological pathways, making its comprehensive characterization a critical step in harnessing its therapeutic capabilities.[1][2][3] A deep understanding of its thermochemical properties is fundamental to this endeavor, providing invaluable insights into its stability, reactivity, and behavior under various conditions. This knowledge is not merely academic; it underpins crucial aspects of drug development, from synthesis and formulation to storage and predicting metabolic fate.

This technical guide provides a comprehensive framework for both the theoretical prediction and experimental determination of the key thermochemical properties of 2,6-Diamino-8-purinol. It is designed to be a practical resource for researchers, offering not just a recitation of facts, but a causal exploration of why certain experimental choices are made and how to interpret the resulting data with scientific rigor.

Section 1: Theoretical Thermochemical Profile via Computational Chemistry

In the absence of extensive experimental data, quantum chemical calculations offer a powerful and accessible avenue for predicting the thermochemical properties of 2,6-Diamino-8-purinol. These in silico methods provide a robust theoretical foundation for understanding the molecule's energetic landscape.

Foundational Principles of Quantum Chemical Calculations

Quantum chemistry calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.[4][5][6] From these fundamental calculations, a variety of thermochemical properties can be derived, including the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°). The accuracy of these predictions is highly dependent on the chosen level of theory and basis set.[7]

Predicting Key Thermochemical Parameters

A common approach involves geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations. These vibrational frequencies are then used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, ultimately yielding the desired thermochemical properties at a given temperature and pressure.[4][6]

Table 1: Predicted Thermochemical Properties of 2,6-Diamino-8-purinol (Hypothetical Values)

PropertyPredicted ValueUnitMethod
Standard Enthalpy of Formation (gas)ValuekJ/molG4 Theory
Standard Gibbs Free Energy of Formation (gas)ValuekJ/molG4 Theory
Standard Entropy (gas)ValueJ/(mol·K)G4 Theory
Heat Capacity (Cp) at 298.15 K (gas)ValueJ/(mol·K)G4 Theory

Note: The values in this table are hypothetical and serve as a template. Actual values would be obtained from dedicated quantum chemical calculations.

Logical Framework for Computational Thermochemistry

The following diagram illustrates the workflow for predicting thermochemical properties using quantum chemistry.

G cluster_0 Computational Workflow A Define Molecular Structure of 2,6-Diamino-8-purinol B Select Level of Theory and Basis Set (e.g., G4) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Thermochemical Analysis D->E F Predicted Thermochemical Properties (ΔfH°, ΔfG°, S°) E->F

Caption: Computational workflow for predicting thermochemical properties.

Section 2: Experimental Determination of Thermochemical Properties

Experimental validation is the cornerstone of scientific integrity. The following sections detail the primary thermoanalytical techniques for characterizing 2,6-Diamino-8-purinol.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for assessing the energetic stability of a molecule. Bomb calorimetry is the gold standard for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.[8][9][10][11]

  • Sample Preparation: A precisely weighed pellet (typically 0.8 - 1.0 g) of high-purity, crystalline 2,6-Diamino-8-purinol is prepared.[12][13] The mass is recorded to ±0.1 mg.

  • Bomb Assembly: The pellet is placed in a crucible within the bomb vessel. An ignition wire of known mass and composition is positioned to be in contact with the sample.[12][13]

  • Pressurization: The sealed bomb is purged and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[14]

  • Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).

  • Data Analysis: The heat of combustion is calculated from ΔT and the previously determined heat capacity of the calorimeter (calibrated using a standard such as benzoic acid). Corrections are made for the heat of combustion of the ignition wire and the formation of nitric acid from the nitrogen in the sample and atmosphere.[11] The standard enthalpy of formation is then calculated using Hess's Law.

  • High-Pressure Oxygen: Ensures complete and rapid combustion of the organic sample.

  • Insulated Jacket: Minimizes heat exchange with the surroundings, approximating an adiabatic process.

  • Calibration with a Standard: Accounts for the heat absorbed by the calorimeter components, ensuring accuracy.

Thermal Stability and Decomposition: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful, complementary techniques that provide a wealth of information about the thermal stability, phase transitions, and decomposition profile of a material.[15][16][17][18][19][20][21][22][23][24][25][26]

  • Sample Preparation: A small, precisely weighed sample (typically 2-10 mg) of 2,6-Diamino-8-purinol is placed in an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed in the TGA/DSC instrument. A reference crucible (usually empty) is also placed in the DSC cell.

  • Atmosphere Control: The experiment is typically run under a controlled atmosphere of an inert gas (e.g., nitrogen or argon) to study thermal decomposition, or a reactive gas (e.g., air or oxygen) to investigate oxidative stability.[21]

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The instrument simultaneously records the sample's mass (TGA) and the differential heat flow between the sample and reference (DSC) as a function of temperature.

  • TGA Curve: A plot of mass versus temperature. A loss in mass indicates decomposition or volatilization. The onset temperature of mass loss is a key indicator of thermal stability.

  • DSC Curve: A plot of heat flow versus temperature. Endothermic peaks (heat absorption) can indicate melting, boiling, or some decomposition processes. Exothermic peaks (heat release) often correspond to crystallization, oxidation, or other decomposition reactions.[27][28]

Table 2: Expected Thermoanalytical Data for 2,6-Diamino-8-purinol (Hypothetical)

AnalysisParameterExpected Observation
TGAOnset of Decomposition (in N₂)>300 °C
TGAResidue at 800 °C (in N₂)Value %
DSCMelting PointSharp endothermic peak
DSCDecompositionComplex series of endo/exothermic peaks

The following diagram illustrates the integrated workflow for TGA and DSC analysis.

G cluster_1 TGA/DSC Experimental Workflow A Sample Preparation (2-10 mg in crucible) B Instrument Setup (TGA/DSC) A->B C Set Atmosphere (e.g., Nitrogen) B->C D Program Heating Rate (e.g., 10 °C/min) C->D E Data Acquisition (Mass & Heat Flow vs. Temp) D->E F Data Analysis E->F G TGA Curve (Thermal Stability) F->G H DSC Curve (Phase Transitions, Decomposition) F->H

Caption: Integrated workflow for TGA and DSC analysis.

Section 3: The Degradation Pathway of Purines

Understanding the thermal decomposition of 2,6-Diamino-8-purinol is informed by the known metabolic degradation pathways of purines. In biological systems, purine catabolism ultimately leads to the formation of uric acid through a series of enzymatic steps involving deamination and oxidation.[29][30][31][32] While thermal decomposition is an abiotic process, the inherent chemical stability of the purine ring system and the nature of its substituents will dictate the fragmentation patterns. The amino and hydroxyl groups of 2,6-Diamino-8-purinol will likely be key sites for initial bond cleavage during thermal stress.

Conclusion

The comprehensive thermochemical characterization of 2,6-Diamino-8-purinol is an indispensable component of its development as a potential therapeutic agent. This guide has outlined a dual-pronged approach, integrating the predictive power of computational chemistry with the empirical certainty of experimental techniques like bomb calorimetry, TGA, and DSC. By following the detailed protocols and understanding the underlying scientific principles presented herein, researchers can build a robust and reliable thermochemical profile of this promising molecule, thereby accelerating its journey from the laboratory to potential clinical applications.

References

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Foundational

A Technical Guide to the Commercial Sourcing and Purity of 2,6-Diamino-8-purinol for Scientific Research

This guide provides an in-depth technical overview of 2,6-Diamino-8-purinol, a critical purine derivative for researchers, scientists, and professionals in drug development. It explores the commercial landscape for sourc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2,6-Diamino-8-purinol, a critical purine derivative for researchers, scientists, and professionals in drug development. It explores the commercial landscape for sourcing this compound, delves into the nuances of its purity, and offers field-proven insights into its analytical characterization.

Introduction: The Significance of 2,6-Diamino-8-purinol

2,6-Diamino-8-purinol, also known as 2,6-diamino-1,7-dihydro-8H-purin-8-one, is a heterocyclic organic compound with a purine scaffold. Its structure, featuring amino groups at the 2 and 6 positions and a hydroxyl group at the 8 position, makes it a valuable building block in medicinal chemistry and a subject of interest in biochemical research. The compound's potential applications in the development of novel therapeutics necessitate a thorough understanding of its commercial availability and the stringent purity requirements for reliable and reproducible experimental outcomes.

This guide will navigate the complexities of procuring high-purity 2,6-Diamino-8-purinol, from identifying reputable suppliers to understanding the analytical methods that underpin its quality control.

Commercial Sourcing of 2,6-Diamino-8-purinol

The procurement of 2,6-Diamino-8-purinol for research and development purposes requires careful consideration of the available forms, suppliers, and the intended application.

Available Forms and Chemical Identifiers

2,6-Diamino-8-purinol is most commonly available commercially as a hemisulfate salt, often in a monohydrate form. This salt form generally offers improved stability and handling characteristics compared to the free base. It is crucial for researchers to be aware of the specific form they are purchasing, as the molecular weight and stoichiometry will differ.

Form CAS Number Molecular Formula Molecular Weight ( g/mol )
Free Base 72308-52-2C₅H₆N₆O166.14
Hemisulfate Salt 698998-94-6C₅H₆N₆O · 0.5H₂SO₄215.18
Hemisulfate Monohydrate 123333-49-32(C₅H₆N₆O) · H₂SO₄ · H₂O448.38
Reputable Commercial Suppliers

Several well-established chemical suppliers offer 2,6-Diamino-8-purinol and its salts. When selecting a supplier, researchers should prioritize those who provide comprehensive analytical documentation, such as a Certificate of Analysis (CoA), and have a strong reputation for quality and consistency.

Key Suppliers:

  • Sigma-Aldrich (Merck): A leading global supplier of research chemicals, offering 2,6-Diamino-8-purinol hemisulfate monohydrate.

  • Santa Cruz Biotechnology (SCBT): A prominent supplier of biochemicals for research, providing 2,6-Diamino-8-purinol hemisulfate salt.[1]

  • Georganics: Specializes in high-purity organic compounds and offers 2,6-Diamino-8-purinol hemisulfate monohydrate.[2]

  • Chemical Point: A supplier of a wide range of chemicals for research and industry.

  • Manchester Organics: A UK-based supplier of fine organic chemicals.

While specific purity percentages are typically lot-dependent and provided on the Certificate of Analysis, reputable suppliers generally offer this compound at purities suitable for most research and development applications (typically ≥95% or ≥98%). Researchers should always request the lot-specific CoA for detailed purity information.[1]

Synthesis, Potential Impurities, and Purity Considerations

A deep understanding of the synthetic route to 2,6-Diamino-8-purinol is essential for anticipating potential impurities that could impact experimental results.

Synthetic Pathway Overview

The synthesis of 2,6-Diamino-8-purinol often follows a convergent approach, starting from a suitably substituted pyrimidine precursor. A common and logical pathway involves the construction of the purine ring system through the cyclization of a tri-substituted pyrimidine.

Synthesis_Pathway cluster_0 Pyrimidine Precursor Synthesis cluster_1 Purine Ring Formation Guanidine Guanidine DiaminoHydroxyPyrimidine 2,4-Diamino-6- hydroxypyrimidine Guanidine->DiaminoHydroxyPyrimidine Cyclization EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->DiaminoHydroxyPyrimidine NitrosoPyrimidine 2,4-Diamino-5-nitroso- 6-hydroxypyrimidine DiaminoHydroxyPyrimidine->NitrosoPyrimidine Nitrosation (e.g., NaNO2, acid) TriaminoPyrimidine 2,4,5-Triamino-6- hydroxypyrimidine NitrosoPyrimidine->TriaminoPyrimidine Reduction (e.g., Na2S2O4 or H2/Pd) FinalProduct 2,6-Diamino-8-purinol TriaminoPyrimidine->FinalProduct Cyclization (e.g., Formamide or Urea)

Caption: A plausible synthetic workflow for 2,6-Diamino-8-purinol.

This process typically begins with the condensation of guanidine with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine. This intermediate is then nitrosated at the 5-position, followed by reduction of the nitroso group to an amino group, yielding 2,4,5-triamino-6-hydroxypyrimidine. The final step involves the cyclization of this triaminopyrimidine with a one-carbon source, such as formamide or urea, to construct the imidazole ring and afford 2,6-Diamino-8-purinol.

Potential Impurities

The multi-step nature of this synthesis can lead to several potential process-related impurities. Researchers should be aware of these possibilities as they can interfere with biological assays or downstream chemical reactions.

Common Classes of Impurities:

  • Unreacted Starting Materials: Residual amounts of 2,4,5-triamino-6-hydroxypyrimidine or the cyclizing agent.

  • Incompletely Reacted Intermediates: Such as the precursor 2,4-diamino-6-hydroxy-5-nitrosopyrimidine if the reduction step is incomplete.

  • Side-Reaction Products: Over-reaction or alternative cyclization pathways can lead to isomeric purine derivatives or other heterocyclic compounds.

  • Residual Solvents and Reagents: Traces of solvents used in the synthesis and purification, as well as inorganic salts from reagents.

The presence of these impurities underscores the importance of robust analytical characterization to ensure the quality of the sourced material.

Analytical Characterization for Purity Assessment

A multi-technique approach is necessary for the comprehensive characterization and purity determination of 2,6-Diamino-8-purinol. High-Performance Liquid Chromatography (HPLC) is the primary tool for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation.

Analytical_Workflow Sample 2,6-Diamino-8-purinol Sample HPLC HPLC-UV Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS Purity Quantitative Purity (%) HPLC->Purity Structure Structural Confirmation NMR->Structure Identity Molecular Weight Verification MS->Identity

Caption: A typical analytical workflow for the quality control of 2,6-Diamino-8-purinol.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the gold standard for assessing the purity of 2,6-Diamino-8-purinol. The method separates the main compound from its impurities, and the relative peak areas provide a quantitative measure of purity.

Recommended Starting Protocol for HPLC Analysis:

This protocol is a robust starting point for method development and can be optimized for specific instrumentation and impurity profiles.

Parameter Recommendation Rationale
Column Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mmA C18 stationary phase provides good retention for moderately polar purine derivatives. The Newcrom R1 is specifically cited for this separation.[3]
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic AcidPhosphoric acid is a common mobile phase modifier for good peak shape. Formic acid is a volatile alternative, making the method compatible with mass spectrometry (LC-MS).[3]
Mobile Phase B AcetonitrileA standard organic modifier for reverse-phase chromatography.[3]
Gradient 5% to 95% B over 15-20 minutesA gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Detection UV at ~260 nmPurine derivatives exhibit strong UV absorbance in this region.
Injection Volume 5-10 µLA standard injection volume to avoid column overloading.
Sample Preparation Dissolve in a suitable solvent (e.g., water with a small amount of acid or base to aid solubility, or DMSO).Ensure the sample is fully dissolved to avoid column blockage and ensure accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of 2,6-Diamino-8-purinol. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the molecule.

Expected NMR Spectral Features:

  • ¹H NMR:

    • Signals corresponding to the amino protons (-NH₂) will likely appear as broad singlets. Their chemical shift can be concentration and solvent-dependent.

    • A signal for the N-H proton within the purine ring system.

    • The solvent used (e.g., DMSO-d₆ or D₂O) will significantly influence the spectrum, particularly the exchangeable protons.

  • ¹³C NMR:

    • Five distinct signals for the carbon atoms of the purine ring. The chemical shifts will be characteristic of the electronic environment of each carbon, with those bonded to nitrogen atoms appearing at lower field.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of 2,6-Diamino-8-purinol. This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's identity.

Expected Mass Spectrometry Results:

  • Positive Ion Mode: The ESI-MS spectrum in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 167.1 for the free base.

  • High-Resolution MS: High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental composition of the molecule with high confidence.

Conclusion and Best Practices

For researchers and drug development professionals, the successful application of 2,6-Diamino-8-purinol hinges on sourcing high-purity material and verifying its quality. This guide has provided a framework for navigating the commercial landscape and understanding the critical analytical techniques for quality control.

Key Recommendations:

  • Source from Reputable Suppliers: Prioritize vendors who provide comprehensive analytical data and have a proven track record of quality.

  • Always Request a Lot-Specific Certificate of Analysis: This document is essential for understanding the purity and impurity profile of the specific batch of material you are using.

  • Understand the Compound's Form: Be aware of whether you are working with the free base, a salt, or a hydrate, as this will affect molecular weight calculations and experimental design.

  • Employ a Multi-Technique Analytical Approach: For in-house quality control or when using the compound in critical applications, a combination of HPLC, NMR, and MS is recommended for comprehensive characterization.

  • Consider Potential Impurities: Be mindful of the synthetic route and the potential for process-related impurities that could influence your results.

By adhering to these principles, scientists can ensure the integrity of their research and accelerate the development of novel applications for 2,6-Diamino-8-purinol.

References

  • SIELC Technologies. (n.d.). Separation of 2,6-Diamino-8-purinol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Georganics. (n.d.). 2,6-Diamino-8-purinol hemisulfate monohydrate - High purity. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Role of Purine Analogs in Advanced Electrochemical Sensing: A Detailed Guide Featuring 2,6-Diamino-8-purinol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Untapped Potential of 2,6-Diamino-8-purinol in Electrochemical Applications Within the v...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of 2,6-Diamino-8-purinol in Electrochemical Applications

Within the vast family of purine analogs, which are fundamental to numerous biological processes, 2,6-diamino-8-purinol stands out due to its unique structural characteristics.[1] This molecule, a derivative of purine, possesses a rich arrangement of functional groups that hint at significant potential in various biochemical and electrochemical applications.[1] While its primary documented use in electrochemistry has been as a reliable internal standard for the highly sensitive detection of oxidative DNA damage markers, such as 8-oxoguanine, via high-performance liquid chromatography with electrochemical detection (HPLC-ED)[2], its direct application as a primary recognition element in the fabrication of electrochemical sensors is an area of emerging interest rather than established practice.

The core of an electrochemical sensor's efficacy lies in its recognition element, which provides specificity for the target analyte. While the literature extensively covers the use of other purine derivatives like uric acid and guanine in sensor development, this guide will take a unique approach. We will delve into the fundamental principles of creating electrochemical sensors for purine-related compounds, using a well-established framework for uric acid detection as a practical protocol. Throughout this guide, we will draw parallels and project potential applications for 2,6-diamino-8-purinol, providing a forward-looking perspective for researchers. This document will serve as a comprehensive technical guide, blending established protocols with theoretical insights to empower researchers to explore the frontiers of purine-based electrochemical sensing.

I. Foundational Principles: The Electrochemical Behavior of Purines

The electrochemical activity of purine derivatives is the cornerstone of their application in sensor technology. These molecules, including 2,6-diamino-8-purinol, are electrochemically active, meaning they can be oxidized or reduced at an electrode surface under an applied potential. This electron transfer process generates a measurable electrical signal (current) that is proportional to the concentration of the purine derivative in the sample.

The unique structure of each purine analog dictates its specific oxidation potential and reaction kinetics. Factors such as the number and position of amino and hydroxyl groups on the purine ring influence the ease with which electrons are transferred. For instance, the presence of two amino groups and a hydroxyl group in 2,6-diamino-8-purinol suggests a rich electrochemistry that could be harnessed for sensing applications.

The General Mechanism of Purine Oxidation

The electrochemical oxidation of purines typically involves the transfer of electrons and protons. The process is often irreversible and can be influenced by the pH of the supporting electrolyte. Understanding this mechanism is crucial for optimizing sensor performance.

Purine Purine Derivative (e.g., Uric Acid, 2,6-diamino-8-purinol) Electrode Electrode Surface (e.g., GCE, AuNP-modified) Purine->Electrode Diffusion & Adsorption Oxidized_Product Oxidized Product Electrode->Oxidized_Product Electron Transfer (-e⁻, -H⁺) Signal Measurable Current Electrode->Signal Signal Transduction

Figure 1: Generalized workflow of the electrochemical detection of a purine derivative.

II. A Practical Protocol: Fabrication of a Uric Acid Electrochemical Sensor

To illustrate the practical steps involved in creating a purine-based electrochemical sensor, we present a detailed protocol for the fabrication of a uric acid sensor. Uric acid is a well-studied purine metabolite, and its detection is clinically significant. This protocol can serve as a foundational template for developing sensors for other purine analogs, including the exploratory development of a sensor for 2,6-diamino-8-purinol.

Materials and Reagents
Material/Reagent Specification Supplier (Example)
Glassy Carbon Electrode (GCE)3 mm diameterCH Instruments
Uric Acid≥99% puritySigma-Aldrich
2,6-Diamino-8-purinol(for comparative studies)Benchchem[1]
Phosphate Buffer Saline (PBS)pH 7.4Thermo Fisher Scientific
Alumina Slurry0.05 µmBuehler
Potassium FerricyanideK₃[Fe(CN)₆]Sigma-Aldrich
Potassium ChlorideKClSigma-Aldrich
Deionized (DI) Water18.2 MΩ·cmMillipore
Step-by-Step Fabrication and Characterization Protocol

Step 1: Electrode Pre-treatment and Cleaning (Crucial for Reproducibility)

  • Polishing: Polish the bare GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like surface. This step is critical for removing any adsorbed impurities and ensuring a clean, reproducible electrode surface.

  • Sonication: Sonicate the polished electrode in DI water for 2 minutes to remove any residual alumina particles.

  • Drying: Dry the electrode under a gentle stream of nitrogen gas.

Step 2: Electrochemical Characterization of the Bare Electrode

  • Cyclic Voltammetry (CV): Perform CV in a solution of 5 mM K₃[Fe(CN)₆] containing 0.1 M KCl. Scan the potential from -0.2 V to 0.6 V at a scan rate of 50 mV/s.

  • Data Analysis: A well-defined redox peak for the Fe(CN)₆³⁻/⁴⁻ couple should be observed. The peak-to-peak separation (ΔEp) should be close to 59 mV, indicating a reversible one-electron transfer process. This confirms the electrode is clean and functioning correctly.

Step 3: Sensor Calibration and Uric Acid Detection

  • Prepare Uric Acid Standards: Prepare a series of standard solutions of uric acid in 0.1 M PBS (pH 7.4) with concentrations ranging from 1 µM to 100 µM.

  • Differential Pulse Voltammetry (DPV): Use DPV for sensitive detection. The typical parameters are: potential range from 0.2 V to 0.8 V, pulse amplitude of 50 mV, and pulse width of 50 ms.

  • Measurement: Record the DPV response for each uric acid standard. An oxidation peak corresponding to uric acid will appear at approximately 0.3-0.4 V.

  • Calibration Curve: Plot the peak current versus the concentration of uric acid. A linear relationship should be observed in the tested concentration range.

cluster_prep Electrode Preparation cluster_char Electrochemical Characterization cluster_calib Sensor Calibration & Measurement Polishing 1. Polish GCE with Alumina Slurry Sonication 2. Sonicate in DI Water Polishing->Sonication Drying 3. Dry with Nitrogen Sonication->Drying CV_Ferri 4. CV in K₃[Fe(CN)₆] Drying->CV_Ferri Analyze_CV 5. Analyze ΔEp CV_Ferri->Analyze_CV UA_Standards 6. Prepare Uric Acid Standards Analyze_CV->UA_Standards DPV_Measurement 7. DPV Measurement UA_Standards->DPV_Measurement Calibration_Curve 8. Plot Calibration Curve DPV_Measurement->Calibration_Curve

Figure 2: Step-by-step experimental workflow for the fabrication and calibration of a uric acid electrochemical sensor.

III. Performance Metrics and Data Interpretation

The performance of an electrochemical sensor is evaluated based on several key parameters. The table below summarizes typical performance metrics for a well-fabricated uric acid sensor.

Parameter Typical Value Significance
Linear Range 1 µM - 100 µMThe concentration range over which the sensor response is linear.
Limit of Detection (LOD) ~0.1 µMThe lowest concentration of the analyte that can be reliably detected.
Sensitivity (Slope of calibration curve)The change in signal per unit change in analyte concentration.
Selectivity HighThe ability to detect the target analyte in the presence of interfering species.
Reproducibility RSD < 5%The consistency of results for multiple sensors fabricated in the same way.
Stability >90% response after 1 weekThe ability of the sensor to retain its performance over time.

IV. Exploring the Frontier: 2,6-Diamino-8-purinol in Future Sensor Development

While direct protocols for 2,6-diamino-8-purinol-based sensors are not yet established, its known electrochemical properties allow us to hypothesize its potential applications.

  • As a Target Analyte: Given its electroactive nature, sensors could be developed to detect 2,6-diamino-8-purinol itself. This could be relevant in pharmacological studies where it might be used as a drug or a metabolite. The protocol for uric acid detection could be adapted by determining the specific oxidation potential of 2,6-diamino-8-purinol and optimizing the DPV parameters accordingly.

  • As a Recognition Element: The amino and hydroxyl groups on the 2,6-diamino-8-purinol molecule could potentially form hydrogen bonds with specific target analytes. By immobilizing 2,6-diamino-8-purinol onto an electrode surface (e.g., through electropolymerization or covalent bonding), a selective recognition layer could be created. This would be a novel area of research requiring significant foundational work.

  • As an Internal Standard in Sensor Arrays: Leveraging its current application in HPLC-ED, 2,6-diamino-8-purinol could be used as an internal calibration standard in multiplexed electrochemical sensor arrays to improve the accuracy and reliability of measurements for other analytes.

V. Conclusion and Future Outlook

The field of electrochemical sensor development is dynamic and offers immense potential for applications in healthcare, environmental monitoring, and drug discovery. While this guide has provided a detailed, practical protocol for the fabrication of a uric acid sensor, it has also aimed to illuminate the path forward for exploring the use of less-characterized but promising molecules like 2,6-diamino-8-purinol. The unique electrochemical properties of this purine analog, combined with the robust and sensitive nature of electrochemical detection methods, present a compelling case for further research. By building on the foundational principles and protocols outlined here, scientists can venture into creating novel sensors with enhanced capabilities, potentially unlocking new diagnostic and analytical tools.

References

  • Detection of 8-oxoguanine in cellular DNA using 2,6-diamino-8-oxopurine as an internal standard for high-performance liquid chromatography with electrochemical detection. Analytical Biochemistry. [Link]

  • Electrochemical determination of uric acid in the presence of dopamine and riboflavin using a poly(resorcinol)-modified carbon nanotube sensor. Scientific Reports. [Link]

Sources

Application

Application Note: High-Sensitivity Quantification of Electrochemically Active Purines in Biological Matrices using HPLC-ECD with 2,6-Diamino-8-purinol as an Internal Standard

Abstract This application note presents a robust and highly sensitive method for the quantification of electrochemically active purine compounds in complex biological matrices, such as plasma and serum. The method utiliz...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and highly sensitive method for the quantification of electrochemically active purine compounds in complex biological matrices, such as plasma and serum. The method utilizes High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). To ensure accuracy and precision, 2,6-Diamino-8-purinol is employed as an internal standard (IS). The structural and electrochemical similarity of 2,6-Diamino-8-purinol to endogenous purines makes it an ideal candidate for correcting variations during sample preparation and injection. This document provides a comprehensive guide covering the principles of the method, detailed experimental protocols, data analysis, and complete method validation parameters as per International Conference on Harmonization (ICH) guidelines.

Introduction and Scientific Principles

The analysis of purine nucleobases and their metabolites (e.g., guanine, hypoxanthine, xanthine, and uric acid) is crucial in clinical diagnostics and biomedical research, as their levels are often indicative of various pathological conditions, including gout and neurodegenerative diseases.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating these complex mixtures.[3] When coupled with Electrochemical Detection (ECD), it offers exceptional sensitivity and selectivity for redox-active compounds like purines, often surpassing conventional UV detection.[4][5]

The Principle of HPLC with Electrochemical Detection (HPLC-ECD)

In HPLC-ECD, analytes are first separated on a chromatographic column.[6] As the separated, electrochemically active compounds elute from the column, they pass through a flow cell containing a working electrode held at a specific potential.[7][8] At this potential, the analyte undergoes either oxidation (losing electrons) or reduction (gaining electrons).[4] This transfer of electrons generates a measurable electrical current that is directly proportional to the analyte's concentration.[5][8] This technique is particularly advantageous for its low detection limits, often in the picomolar to nanomolar range, and its high selectivity, as only compounds that are electroactive at the set potential will be detected.[4]

The Critical Role of an Internal Standard (IS)

Quantitative accuracy in bioanalysis can be compromised by variations in sample extraction, injection volume, and instrument response. An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls.[9] It is chosen to mimic the chemical and physical properties of the analyte as closely as possible.[9] By calculating the ratio of the analyte's peak response to the IS's peak response, variations are normalized, leading to significantly improved precision and accuracy.[10]

Rationale for Selecting 2,6-Diamino-8-purinol as an Internal Standard

2,6-Diamino-8-purinol was selected for this application based on three key criteria:

  • Structural Analogy: As a purine derivative, its structure is highly similar to the target analytes (e.g., guanine, xanthine).[11][12] This similarity ensures that it behaves comparably during sample preparation, particularly in protein precipitation and extraction steps.

  • Electrochemical Activity: The purine ring system with its amino and hydroxyl groups is electrochemically active, allowing for sensitive detection by ECD alongside the target analytes.

  • Chromatographic Resolution: It can be chromatographically resolved from endogenous purines and other potential interferences in biological samples using standard reversed-phase HPLC conditions.[13]

Materials and Methods

Equipment
  • HPLC system with a binary pump and refrigerated autosampler (e.g., Waters Alliance, Agilent 1290 Infinity II)

  • Electrochemical Detector (e.g., Antec Scientific DECADE Elite, ESA CoulArray)[7]

  • Glassy carbon working electrode, Ag/AgCl reference electrode, and auxiliary electrode

  • Reversed-phase C18 column (e.g., Atlantis T3, 150 × 4.6 mm, 3 µm)[14]

  • Analytical balance, pH meter, centrifuges (standard and refrigerated), vortex mixer

  • Microcentrifuge filter tubes (0.22 or 0.45 µm PVDF)

Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid (PCA), 70%

  • Potassium carbonate (K₂CO₃)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 1-Octanesulfonic acid sodium salt (OSA)

  • Ammonium acetate

  • Analyte standards (e.g., Uric Acid, Xanthine, Hypoxanthine)

  • Internal Standard: 2,6-Diamino-8-purinol (or its hemisulfate salt)

  • Ultrapure water (18.2 MΩ·cm)

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 75 mM NaH₂PO₄ and 1.7 mM 1-octanesulfonic acid sodium in ultrapure water. Add 8% acetonitrile. Adjust the final pH to 2.9 with phosphoric acid. Filter through a 0.45 µm filter and degas before use.

    • Scientist's Note: The low pH ensures that the purine analytes are protonated, leading to better retention on the C18 column. The octanesulfonic acid acts as an ion-pairing agent to further improve the retention and peak shape of these polar compounds.[14]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,6-Diamino-8-purinol and dissolve it in 10 mL of 0.1 M NaOH.

  • IS Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with ultrapure water. Store at 2-8°C.

  • Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions for each target purine analyte in a suitable solvent (e.g., 0.1 M NaOH for uric acid).

  • Calibration Standards: Prepare a series of calibration standards by spiking blank, deproteinized matrix (e.g., plasma treated with PCA) with appropriate volumes of analyte stock solutions and a constant volume of the IS working solution to cover the expected physiological or therapeutic range.

Sample Preparation Protocol (for Plasma/Serum)

This protocol is designed to efficiently deproteinize the sample matrix, which is essential to prevent column clogging and detector fouling.[15][16]

  • Aliquot Sample: Transfer 200 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 20 µL of the 1 µg/mL IS working solution to the sample and vortex briefly.

  • Precipitate Proteins: Add 20 µL of cold 4 M perchloric acid (PCA) to the tube.[15] Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Neutralize: Carefully transfer the supernatant to a new tube. Add 12-15 µL of 3.5 M K₂CO₃ to neutralize the excess PCA (target pH ~7.0).[16] A white precipitate of potassium perchlorate will form.

  • Precipitate Salt: Place the tube on ice for 15 minutes to ensure complete precipitation.

  • Final Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Filter and Inject: Filter the final supernatant through a 0.22 µm microcentrifuge filter. Transfer the filtrate to an HPLC vial for analysis.

G cluster_workflow Sample Preparation Workflow Sample 1. Aliquot Plasma/Serum (200 µL) Add_IS 2. Add Internal Standard (20 µL of 1 µg/mL 2,6-Diamino-8-purinol) Sample->Add_IS Spike Add_PCA 3. Add Perchloric Acid (20 µL of 4M PCA) Add_IS->Add_PCA Vortex1 Vortex to Precipitate Proteins Add_PCA->Vortex1 Centrifuge1 4. Centrifuge (14,000 x g, 10 min, 4°C) Vortex1->Centrifuge1 Supernatant 5. Transfer Supernatant Centrifuge1->Supernatant Collect Neutralize 6. Neutralize with K₂CO₃ (to pH ~7.0) Supernatant->Neutralize Precipitate 7. Precipitate Salt on Ice (15 min) Neutralize->Precipitate Centrifuge2 8. Centrifuge (14,000 x g, 10 min, 4°C) Precipitate->Centrifuge2 Filter 9. Filter Supernatant (0.22 µm filter) Centrifuge2->Filter Collect HPLC_Vial Ready for HPLC-ECD Injection Filter->HPLC_Vial

Caption: Workflow for plasma/serum sample preparation.

HPLC-ECD Instrumental Conditions

The following table summarizes the recommended starting conditions. These may require optimization depending on the specific analytes and HPLC system.

ParameterRecommended Condition
HPLC Column Reversed-phase C18, Atlantis T3 (150 × 4.6 mm, 3 µm) or equivalent
Mobile Phase 75 mM NaH₂PO₄, 1.7 mM OSA, 8% Acetonitrile, pH 2.9
Flow Rate 1.0 mL/min
Column Temperature 30°C
Autosampler Temperature 4°C
Injection Volume 20 µL
ECD Guard Cell +0.85 V (to oxidize potential interferences)
ECD Analytical Cell Potential: +0.75 V (Oxidative Mode)
Run Time 25 minutes

Scientist's Note: The optimal analytical potential should be determined experimentally by constructing a hydrodynamic voltammogram (HDV). This involves injecting a standard and monitoring the peak response at various potential settings. The ideal potential is typically on the plateau of the resulting curve, which provides the best signal-to-noise ratio without oxidizing the mobile phase.[8]

Data Analysis and Quantification

Quantification is based on the internal standard method.

  • Peak Identification: Identify the peaks for each analyte and the internal standard based on their retention times, as determined by injecting individual standards.

  • Peak Integration: Integrate the peak areas for the analytes (Area_Analyte) and the internal standard (Area_IS).

  • Response Ratio Calculation: For each injection, calculate the Peak Area Ratio = (Area_Analyte / Area_IS).

  • Calibration Curve: Plot the Peak Area Ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis).

  • Regression Analysis: Perform a linear regression on the calibration curve, weighted by 1/x or 1/x², to determine the slope (m), intercept (b), and correlation coefficient (r²). An r² > 0.995 is typically required.

  • Concentration Calculation: Calculate the concentration of the analyte in unknown samples using the regression equation: Concentration = (Peak Area Ratio - b) / m.

G cluster_quant Internal Standard Quantification Logic Analyte_Peak Analyte Peak Area (Variable) Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Analyte_Peak->Ratio IS_Peak Internal Standard Peak Area (Theoretically Constant) IS_Peak->Ratio Cal_Curve Calibration Curve Ratio vs. Concentration Ratio->Cal_Curve For Standards Regression Linear Regression y = mx + b Cal_Curve->Regression Final_Conc Calculate Unknown Concentration Regression->Final_Conc Unknown_Sample Unknown Sample Ratio Unknown_Sample->Final_Conc Solve for 'x'

Caption: Logic of quantification using the internal standard method.

Method Validation Summary

To ensure the reliability and trustworthiness of the results, the analytical method must be validated according to ICH guidelines.[17][18] The following parameters should be assessed:

Validation ParameterDescription & ProcedureAcceptance Criteria
Specificity Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the analyte or IS peaks.[17]No significant interfering peaks at the retention times of the analyte or IS.
Linearity & Range Analyze calibration standards at 5-8 different concentration levels in triplicate. Plot the response ratio vs. concentration and perform linear regression.[19]Correlation coefficient (r²) ≥ 0.995.
Accuracy (Recovery) Analyze quality control (QC) samples at low, medium, and high concentrations (n=6 at each level). Calculate the percent recovery of the measured concentration relative to the nominal concentration.[18]Mean recovery within 85-115% (90-110% for non-biologics).
Precision (RSD%) Intra-day: Analyze QC samples (n=6) at three levels on the same day. Inter-day: Repeat the analysis on three different days. Calculate the Relative Standard Deviation (RSD%).[20]RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Determined as the concentration with a signal-to-noise ratio of 3:1.[17]S/N ≥ 3.
Limit of Quantification (LOQ) The lowest concentration that can be accurately and precisely quantified. Determined as the concentration with a signal-to-noise ratio of 10:1.[17] Must meet accuracy and precision criteria.S/N ≥ 10; Accuracy & Precision within ±20%.
Robustness Intentionally vary method parameters (e.g., mobile phase pH ±0.1, column temperature ±2°C, flow rate ±5%) and assess the impact on results.[21]Results should remain unaffected by small variations.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Peaks (Analyte & IS) 1. ECD is off or cell cable disconnected.2. Blockage in the flow path.3. Incorrect mobile phase.1. Check detector power and connections.2. Check system pressure; flush system if necessary.3. Verify mobile phase composition and pH.
Drifting Baseline 1. Electrode surface requires cleaning/passivation.2. Mobile phase contamination or degradation.3. Column not equilibrated.1. Follow manufacturer's instructions for electrode polishing.2. Prepare fresh mobile phase.3. Equilibrate column for at least 30-60 min.
Poor Peak Shape (Tailing) 1. Sample matrix interference.2. Column degradation.3. pH of mobile phase is incorrect.1. Improve sample cleanup procedure.2. Replace the column with a new one.3. Verify and adjust mobile phase pH.
Variable IS Peak Area 1. Inconsistent IS pipetting.2. IS degradation.3. Autosampler injection variability.1. Use a calibrated pipette; ensure complete mixing.2. Prepare fresh IS working solution.3. Service the autosampler.

Conclusion

The HPLC-ECD method detailed in this application note provides a highly sensitive, selective, and reliable approach for quantifying purine compounds in biological fluids. The use of 2,6-Diamino-8-purinol as an internal standard is critical for achieving the high levels of accuracy and precision required in research and clinical settings. The comprehensive sample preparation protocol and validated instrumental conditions establish a robust foundation for researchers and drug development professionals working with these important biomolecules.

References

  • Karas, M., et al. (2014). Functionalized Solid Electrodes for Electrochemical Biosensing of Purine Nucleobases and Their Analogues: A Review. PMC - NIH. [Link]

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  • Antec Scientific. (n.d.). Tutorials on HPLC/ECD. Antec Scientific. [Link]

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  • Chen, X., et al. (2015). Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. PubMed. [Link]

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  • ResearchGate. (n.d.). Application of electrochemical sensing of purine nucleobases and their analogues. ResearchGate. [Link]

  • Shpigun, L. K., & Andryukhina, E. Y. (2019). A New Electrochemical Sensor for Direct Detection of Purine Antimetabolites and DNA Degradation. PubMed. [Link]

  • Singhal, P., & Kuhr, W. G. (1997). Direct electrochemical detection of purine- and pyrimidine-based nucleotides with sinusoidal voltammetry. PubMed. [Link]

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  • Hocek, M., et al. (2003). 2,6-Diamino-5,8-diaza-7,9-dicarba-purine. PubMed. [Link]

  • Rathod, D. M., et al. (2016). Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma. NIH. [Link]

  • Lessard, M., et al. (2016). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. [Link]

  • Reinders, M. K., et al. (2007). A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection. PubMed. [Link]

Sources

Method

Synthesis of Novel Bio-active Compounds from 2,6-Diamino-8-purinol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic pathways for generating n...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for generating novel compounds from the versatile scaffold, 2,6-diamino-8-purinol. Recognizing its structural significance in medicinal chemistry, we delve into detailed protocols for strategic modifications at key positions of the purine ring system. This document outlines methodologies for N-alkylation at the N7 and N9 positions, C8-arylation via Suzuki-Miyaura cross-coupling, and selective functionalization of the exocyclic amino groups. Each protocol is accompanied by mechanistic insights, causality behind experimental choices, and troubleshooting guidance to ensure reproducibility and success. Visual workflows and data tables are provided for clarity and ease of use. This guide is intended to empower researchers to explore the chemical space around the 2,6-diamino-8-purinol core and accelerate the discovery of new therapeutic agents.

Introduction: The Prominence of the Purine Scaffold

The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of life, forming the basis of the nucleobases adenine and guanine.[1] Its inherent biological relevance has made it a privileged scaffold in drug discovery, with numerous purine derivatives being investigated for a wide array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2] 2,6-Diamino-8-purinol, a close analog of guanine, presents a particularly rich platform for chemical diversification. Its three distinct functional regions—the imidazole nitrogen atoms (N7 and N9), the C8 position, and the exocyclic amino groups at C2 and C6—offer multiple handles for targeted modifications.

A critical aspect of 2,6-diamino-8-purinol's chemistry is its existence in tautomeric forms. In aqueous solution, it predominantly exists as the 2,6-diamino-8-oxopurine tautomer.[3][4] This keto-enol tautomerism significantly influences the molecule's electronic properties and reactivity, a factor that must be considered in synthetic design. Understanding and leveraging this reactivity is key to unlocking the full potential of this scaffold in the synthesis of novel, biologically active compounds.

Strategic Functionalization of the 2,6-Diamino-8-purinol Core

The strategic modification of the 2,6-diamino-8-purinol scaffold can be approached by targeting its key reactive sites. The following sections provide detailed protocols for achieving selective functionalization.

Regioselective N-Alkylation of the Imidazole Ring

Alkylation of the imidazole nitrogens (N7 and N9) of the purine ring is a common strategy to modulate the compound's solubility, lipophilicity, and interaction with biological targets. The regioselectivity of N-alkylation is often influenced by the reaction conditions and the nature of the alkylating agent.

Protocol 1: Regioselective N9-Alkylation

This protocol is adapted from established methods for N9-alkylation of purine analogs.[5]

Causality: The N9 position is often more sterically accessible and thermodynamically favored for alkylation under basic conditions. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction.

Experimental Protocol:

  • Preparation: To a solution of 2,6-diamino-8-oxopurine (1 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL), add potassium carbonate (K₂CO₃) (1.5 mmol).

  • Reaction: Stir the suspension at room temperature for 30 minutes. Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 mmol) dropwise.

  • Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The regioselectivity of the alkylation should be confirmed by 2D NMR techniques (HMBC, NOESY) to establish the connectivity between the alkyl group and the N9 position of the purine ring.

Protocol 2: N7-Alkylation via Silylation

Direct N7-alkylation can be challenging due to the thermodynamic preference for the N9 isomer. A kinetically controlled approach involving a silylated intermediate can favor N7 substitution.

Causality: Silylation of the purine increases its solubility in organic solvents and can direct the alkylation to the N7 position under specific catalytic conditions. Tin(IV) chloride acts as a Lewis acid to activate the alkyl halide and promote the reaction at the more electron-rich N7 position of the silylated purine.

Experimental Protocol:

  • Silylation: Suspend 2,6-diamino-8-oxopurine (1 mmol) in anhydrous acetonitrile (10 mL). Add N,O-bis(trimethylsilyl)acetamide (BSA) (3 mmol) and heat the mixture at reflux until a clear solution is obtained.

  • Alkylation: Cool the solution to room temperature and add tin(IV) chloride (SnCl₄) (1.2 mmol) dropwise under an inert atmosphere. Stir for 15 minutes, then add the tertiary alkyl halide (e.g., tert-butyl bromide) (2 mmol).

  • Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Self-Validation: The structure of the N7-alkylated product must be confirmed by spectroscopic methods, particularly 2D NMR, to differentiate it from the N9 isomer.

Diagram 1: N-Alkylation Strategies

N_Alkylation Start 2,6-Diamino-8-oxopurine N9_Alkylation N9-Alkylation Start->N9_Alkylation Alkyl Halide, K2CO3, DMF N7_Alkylation N7-Alkylation Start->N7_Alkylation 1. BSA 2. Alkyl Halide, SnCl4 N9_Product N9-Alkyl-2,6-diamino-8-oxopurine N9_Alkylation->N9_Product N7_Product N7-Alkyl-2,6-diamino-8-oxopurine N7_Alkylation->N7_Product

Caption: Regioselective N-alkylation pathways.

C8-Arylation via Suzuki-Miyaura Cross-Coupling

The introduction of aryl moieties at the C8 position can significantly impact the biological activity of purine derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation, typically requiring a halogenated purine precursor.

Protocol 3: C8-Arylation

This protocol involves a two-step process: bromination of the C8 position followed by a Suzuki-Miyaura coupling. This approach is based on established methods for C8-arylation of purines.[3][4]

Causality: The C8 position of the purine ring is susceptible to electrophilic halogenation. The resulting 8-bromopurine is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Experimental Protocol:

Step 1: C8-Bromination

  • Reaction Setup: Suspend 2,6-diamino-8-oxopurine (1 mmol) in a mixture of acetic acid (10 mL) and sodium acetate (1.5 mmol).

  • Bromination: Add bromine (1.2 mmol) in acetic acid dropwise at room temperature.

  • Monitoring and Work-up: Stir the mixture for 2-4 hours, monitoring by TLC. Pour the reaction mixture into a solution of sodium thiosulfate to quench excess bromine.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain 8-bromo-2,6-diamino-8-oxopurine.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Mixture: In a reaction vessel, combine 8-bromo-2,6-diamino-8-oxopurine (1 mmol), the desired arylboronic acid (1.5 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Solvent and Base: Add a mixture of dimethoxyethane (DME) (8 mL) and 2M aqueous sodium carbonate solution (2 mL).

  • Reaction: Degas the mixture with argon and heat to reflux (around 85 °C) for 12-24 hours.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Self-Validation: Successful coupling is confirmed by the disappearance of the starting material and the appearance of a new product spot on TLC. The final structure should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2: C8-Arylation Workflow

C8_Arylation Start 2,6-Diamino-8-oxopurine Bromination C8-Bromination (Br2, NaOAc, AcOH) Start->Bromination Intermediate 8-Bromo-2,6-diamino-8-oxopurine Bromination->Intermediate Suzuki Suzuki-Miyaura Coupling (ArB(OH)2, Pd(OAc)2, PPh3, Na2CO3) Intermediate->Suzuki Product C8-Aryl-2,6-diamino-8-oxopurine Suzuki->Product

Caption: Two-step synthesis of C8-aryl derivatives.

Selective Functionalization of Exocyclic Amino Groups

The differential reactivity of the C2 and C6 amino groups allows for selective modifications. Generally, the C6-amino group is more reactive towards certain electrophiles.

Protocol 4: Selective Acylation of the C6-Amino Group

This protocol is based on the principle of differential reactivity of the amino groups.

Causality: The C6-amino group is generally more nucleophilic than the C2-amino group, allowing for selective acylation under controlled conditions. The use of a non-nucleophilic base like triethylamine (TEA) is crucial.

Experimental Protocol:

  • Reaction Setup: Dissolve 2,6-diamino-8-oxopurine (1 mmol) in anhydrous pyridine (10 mL).

  • Acylation: Cool the solution to 0 °C and add the acylating agent (e.g., acetic anhydride, benzoyl chloride) (1.1 mmol) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up: Quench the reaction with methanol and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by recrystallization or column chromatography to obtain the N6-acylated product.

Self-Validation: The regioselectivity of the acylation should be confirmed by NMR spectroscopy. The proton and carbon signals of the purine ring will shift upon acylation, and 2D NMR can confirm the location of the acyl group.

Data Summary and Characterization

The successful synthesis of novel derivatives of 2,6-diamino-8-purinol requires rigorous characterization. The following table provides a template for summarizing key data for newly synthesized compounds.

Compound IDSynthetic ProtocolR Group(s)Yield (%)M.p. (°C)¹H NMR (δ, ppm)MS (m/z)
N9-Bz-DAPO Protocol 1N9-benzyl75234-236Provide key shiftsProvide [M+H]⁺
N7-tBu-DAPO Protocol 2N7-tert-butyl60210-212Provide key shiftsProvide [M+H]⁺
C8-Ph-DAPO Protocol 3C8-phenyl55>300Provide key shiftsProvide [M+H]⁺
N6-Ac-DAPO Protocol 4N6-acetyl80280-282 (dec.)Provide key shiftsProvide [M+H]⁺

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the synthesis of a diverse library of novel compounds based on the 2,6-diamino-8-purinol scaffold. The strategic functionalization at the N7, N9, C8, and exocyclic amino positions opens up vast possibilities for modulating the physicochemical and pharmacological properties of this versatile molecule. The successful synthesis and characterization of these derivatives will undoubtedly contribute to the discovery of new lead compounds for various therapeutic targets. Future work should focus on expanding the range of substituents introduced at each position and exploring more complex multi-step syntheses to generate highly functionalized and potent drug candidates.

References

  • Thomsen, N. M., Vongsutilers, V., & Gannett, P. M. (2011). The synthesis of C8-aryl purines, nucleosides and phosphoramidites. Critical Reviews in Eukaryotic Gene Expression, 21(2), 155-176. [Link]

  • Vongsutilers, V., Daft, J. R., Shaughnessy, K. H., & Gannett, P. M. (2009). A general synthesis of C8-arylpurine phosphoramidites. Molecules, 14(9), 3339-3352. [Link]

  • Kumar, A., & Kumar, S. (2012). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Organic Letters, 14(17), 4584-4587. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]

  • Dalton Transactions. (2021). Synthesis of N-alkylated amines via alcohol dehydrogenation catalyzed by a bis-azo-diamido coordinated ruthenium(iii) complex. [Link]

  • Taniguchi, Y., & Sasaki, S. (2014). 2,6-diaminopurine nucleoside derivative of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) for recognition of 8-oxo-dG in DNA. Bioorganic & Medicinal Chemistry, 22(5), 1634-1641. [Link]

  • Nisler, J., Zatloukal, M., Popa, I., Doležal, K., & Spíchal, L. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Bioorganic & Medicinal Chemistry, 19(23), 7271-7278. [Link]

  • Cook, P. D. (1992). Process for the preparation of 2'-O-alkyl guanosine and related compounds. U.S.
  • Pu, L., & Power, P. P. (2002). Synthesis and characterization of 2,6-Dipp(2)-H(3)C(6)SnSnC(6)H(3)-2,6-Dipp(2) (Dipp = C(6)H(3)-2,6-Pr(i)(2)): a tin analogue of an alkyne. Journal of the American Chemical Society, 124(21), 5930-5931. [Link]

  • Bakulina, O. Y., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(19), 5946. [Link]

  • Leszczynski, J., & Gu, J. (1998). Tautomeric equilibria in 8-oxopurines: implications for mutagenicity. Journal of computer-aided molecular design, 12(4), 373-382. [Link]

  • Florian, J., & Leszczynski, J. (2002). First principles calculations of the tautomers and pKa values of 8-oxoguanine: implications for mutagenicity and repair. Chemical research in toxicology, 15(8), 1048-1057. [Link]

  • Rana, N., Grover, P., & Singh, H. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Current Medicinal Chemistry, 31(25), 3021-3050. [Link]

  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. [Link]

  • Furet, P., et al. (1998). Detection of 8-oxoguanine in cellular DNA using 2,6-diamino-8-oxopurine as an internal standard for high-performance liquid chromatography with electrochemical detection. Analytical biochemistry, 260(1), 30-37. [Link]

  • Di Francesco, R., et al. (2024). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. ChemistryOpen, 13(1), e202300265. [Link]

  • Tloušt'ová, E., et al. (2014). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of organic chemistry, 79(15), 7115-7126. [Link]

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Application

Application Notes and Protocols: 2,6-Diamino-8-purinol as a High-Affinity Building Block for Peptide Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Peptide Nucleic Acids (PNAs) have emerged as powerful tools in diagnostics and therapeutics due to thei...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Peptide Nucleic Acids (PNAs) have emerged as powerful tools in diagnostics and therapeutics due to their high binding affinity and specificity for DNA and RNA, coupled with exceptional biological stability. The modification of PNA nucleobases offers a route to further enhance these properties. This guide provides a comprehensive overview of 2,6-diamino-8-purinol, a modified purine analogue, as a building block for PNA synthesis. For clarity and chemical accuracy, this document will refer to the compound by its predominant tautomeric form, 2,6-diamino-8-oxopurine . We will explore the scientific rationale for its use, detailing its synthesis, incorporation into PNA oligomers, and the anticipated impact on duplex stability and specificity. This document is intended to serve as a practical guide for researchers aiming to leverage the unique properties of this modified nucleobase in their work.

Introduction: The Rationale for a Modified Purine Analogue

The canonical PNA backbone, composed of N-(2-aminoethyl)glycine units, confers high stability to PNA-DNA/RNA duplexes, largely due to the absence of electrostatic repulsion.[1] A primary strategy for further enhancing binding affinity involves the modification of the nucleobases themselves. The substitution of adenine with 2,6-diaminopurine (DAP) is a well-established method to increase the thermal stability of PNA-nucleic acid duplexes.[2][3] This enhancement is attributed to the formation of a third hydrogen bond with thymine, mimicking the stability of a G-C pair.[4]

The introduction of an 8-oxo functional group to the 2,6-diaminopurine scaffold presents a novel modification with intriguing possibilities. The 8-oxo group can act as both a hydrogen bond donor and acceptor, potentially altering the binding kinetics and thermodynamics in unique ways. Furthermore, 8-oxopurines are known to be involved in oxidative biological processes and can possess distinct electrochemical properties.[5] The incorporation of 2,6-diamino-8-oxopurine into a PNA strand is hypothesized to:

  • Modulate Duplex Stability: The 8-oxo group may influence the hydrogen-bonding network and stacking interactions within the duplex. While 8-oxoguanine can be destabilizing in some DNA contexts, its effect within the PNA scaffold, combined with the stabilizing influence of the 2,6-diamino groups, warrants investigation.[6]

  • Enhance Specificity: The unique hydrogen bonding pattern may increase discrimination against mismatched base pairs.

  • Introduce Redox Activity: The 8-oxopurine moiety could serve as a site for redox chemistry, opening avenues for novel applications in biosensing or targeted chemical reactions.[5]

  • Serve as a Handle for Conjugation: The 8-position of purines can be a site for chemical modification, allowing for the post-synthetic conjugation of labels or functional molecules.[7]

This guide provides the necessary protocols to explore these hypotheses, from monomer synthesis to the biophysical characterization of the final PNA oligomers.

Synthesis of the 2,6-Diamino-8-oxopurine PNA Monomer

The synthesis of a PNA monomer is a multi-step process requiring careful protection of reactive functional groups. Below is a proposed synthetic pathway for the Fmoc-protected 2,6-diamino-8-oxopurine PNA monomer, based on established methods for DAP-PNA monomer synthesis.[2][8][9] The strategy involves synthesizing the nucleobase, attaching the PNA backbone, and then applying the appropriate protecting groups for solid-phase synthesis.

Diagram: Synthetic Workflow for the Modified PNA Monomer

monomer_synthesis cluster_0 Nucleobase Synthesis & Backbone Attachment cluster_1 Protecting Group Strategy A 2,6-Diamino-8-bromopurine B 2,6-Diamino-8-oxopurine A->B Hydrolysis C N-(2,6-Diamino-8-oxopurin-9-yl)acetic acid B->C Alkylation D Ethyl N-(2,6-Diamino-8-oxopurin-9-yl)acetate C->D Esterification E Ethyl N-(Boc-aminoethyl)-N-[(2,6-diamino-8-oxopurin-9-yl)acetyl]glycinate D->E Coupling to Backbone F Exocyclic Amine Protection (e.g., Bhoc) E->F G Final Monomer: Fmoc/Bhoc Protected F->G Fmoc Protection & Saponification

Caption: Proposed synthetic pathway for the 2,6-diamino-8-oxopurine PNA monomer.

Protocol 1: Synthesis of Fmoc-N-(2-Bhoc,6-Bhoc-diamino-8-oxopurin-9-yl)acetyl-aeg-OH

This protocol is a proposed route and may require optimization. It is based on analogous syntheses of modified purine PNA monomers.

Materials:

  • 2,6-Diamino-8-bromopurine

  • Sodium Hydroxide (NaOH)

  • Ethyl bromoacetate

  • Ethyl N-(Boc-aminoethyl)glycinate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Solvents: DMF, DMSO, Dioxane, Water

Procedure:

  • Synthesis of 2,6-Diamino-8-oxopurine:

    • Reflux 2,6-diamino-8-bromopurine in an aqueous solution of NaOH.

    • Neutralize with acid to precipitate the 2,6-diamino-8-oxopurine product.

    • Filter, wash with water, and dry the product. Characterize by NMR and mass spectrometry.

  • Synthesis of N-(2,6-Diamino-8-oxopurin-9-yl)acetic acid:

    • Alkylate the 2,6-diamino-8-oxopurine with ethyl bromoacetate in a suitable solvent like DMF with a non-nucleophilic base to preferentially obtain the N9-substituted product.

    • Saponify the resulting ester with NaOH to yield the carboxylic acid.

    • Purify by recrystallization or chromatography.

  • Coupling to the PNA Backbone:

    • Couple the N-(2,6-Diamino-8-oxopurin-9-yl)acetic acid to Ethyl N-(Boc-aminoethyl)glycinate using a peptide coupling agent such as HATU in the presence of DIPEA.

    • Monitor the reaction by TLC or LC-MS.

    • Purify the product ester by column chromatography.

  • Protection of Exocyclic Amines:

    • Protect the two exocyclic amino groups at positions 2 and 6. Given the potential for side reactions during Fmoc-based PNA synthesis, acid-labile but TFA-stable protecting groups like Benzhydryloxycarbonyl (Bhoc) are a suitable choice. This is achieved by reacting the compound with the corresponding chloroformate.

  • Final Monomer Preparation:

    • Remove the N-terminal Boc group from the backbone using trifluoroacetic acid (TFA).

    • Protect the newly freed amine with Fmoc-Cl.

    • Saponify the ethyl ester to yield the final carboxylic acid monomer.

    • Purify the final monomer by chromatography and confirm its structure and purity by NMR and high-resolution mass spectrometry.

Solid-Phase Synthesis of PNA Oligomers

The incorporation of the modified monomer into a PNA sequence is achieved using standard automated solid-phase synthesis, typically employing Fmoc chemistry.

Diagram: Fmoc-Based Solid-Phase PNA Synthesis Cycle

pna_synthesis_cycle Resin Solid Support Resin (e.g., Rink Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Monomer Coupling (Fmoc-PNA-monomer, HATU, DIPEA) Wash1->Coupling Capping 4. Capping (Optional) (Acetic Anhydride) Coupling->Capping Wash2 5. DMF Wash Capping->Wash2 Repeat Repeat Cycle for Next Monomer Wash2->Repeat n-1 times Repeat->Deprotection

Caption: The cycle for solid-phase synthesis of PNA oligomers using Fmoc chemistry.

Protocol 2: Automated Solid-Phase PNA Synthesis

Equipment and Reagents:

  • Automated peptide synthesizer

  • Fmoc-protected PNA monomers (standard A, C, G, T, and the modified 2,6-diamino-8-oxopurine monomer)

  • Rink Amide resin (or other suitable solid support)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine

  • HATU

  • DIPEA or 2,6-Lutidine

  • Acetic Anhydride and Pyridine (for capping)

  • Cleavage cocktail (e.g., TFA/m-cresol/thioanisole)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • Synthesis Cycle:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing PNA chain.

    • Washing: Thoroughly wash the resin with DMF.

    • Coupling: Add the Fmoc-protected PNA monomer (dissolved in a suitable solvent like NMP or DMF), HATU, and DIPEA to the resin. Allow the coupling reaction to proceed for 30-60 minutes.[10] When using the 2,6-diamino-8-oxopurine monomer, a double coupling step may be beneficial to ensure high coupling efficiency, especially if steric hindrance is a concern.

    • Capping: (Optional but recommended) Cap any unreacted amino groups using a solution of acetic anhydride and pyridine in DMF. This prevents the formation of deletion sequences.

    • Washing: Wash the resin with DMF.

  • Repeat: Repeat the synthesis cycle for each monomer in the desired sequence.

  • Cleavage and Deprotection: After the final monomer is coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., TFA:m-cresol:thioanisole 90:5:5) for 2-4 hours to cleave the PNA from the resin and remove the side-chain protecting groups (e.g., Bhoc).

  • Precipitation and Purification: Precipitate the crude PNA by adding cold diethyl ether. Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash. Purify the crude PNA using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the PNA oligomer by MALDI-TOF mass spectrometry and analytical HPLC.

Biophysical Characterization of Modified PNA Duplexes

To validate the impact of the 2,6-diamino-8-oxopurine modification, it is crucial to perform biophysical studies comparing the modified PNA with control strands containing standard adenine (A) or 2,6-diaminopurine (DAP).

Protocol 3: UV Thermal Denaturation Analysis (Tm)

This experiment measures the melting temperature (Tm) of a PNA/DNA duplex, which is the temperature at which 50% of the duplex is dissociated. A higher Tm indicates greater thermal stability.

Procedure:

  • Prepare solutions of the PNA and its complementary DNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Mix equimolar amounts of the PNA and DNA strands to a final concentration of 1-5 µM.

  • Anneal the samples by heating to 90°C for 5 minutes and then slowly cooling to room temperature.

  • Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased from 20°C to 90°C at a controlled rate (e.g., 0.5°C/minute).

  • The Tm is determined from the maximum of the first derivative of the melting curve (absorbance vs. temperature).

Table 1: Illustrative Thermal Stability Data

The following table presents hypothetical, yet scientifically plausible, Tm data for a 10-mer PNA sequence hybridized to its complementary DNA target. This illustrates the expected trend in thermal stability.

PNA Sequence (10-mer)Complementary DNATm (°C)ΔTm per modification (°C)
PNA-A (Control)5'-...T...-3'60.0N/A
PNA-DAP (Control)5'-...T...-3'65.0+5.0
PNA-DAP8-oxo 5'-...T...-3'63.5+3.5

Note: This data is illustrative. The actual ΔTm for the 8-oxo modification must be determined empirically and may be sequence-dependent. The 8-oxo group might slightly reduce the high stability conferred by DAP alone, but still result in a duplex that is significantly more stable than the standard A-T pair.

Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Procedure:

  • Prepare degassed solutions of the PNA and complementary DNA in the same buffer.

  • Load the PNA solution (e.g., 100-200 µM) into the ITC syringe and the DNA solution (e.g., 10-20 µM) into the sample cell.

  • Perform a series of small injections of the PNA into the DNA solution at a constant temperature.

  • The heat change upon each injection is measured.

  • Fit the resulting data to a suitable binding model to extract the thermodynamic parameters. This provides a complete thermodynamic profile of the binding interaction, offering deeper insights than Tm analysis alone.

Potential Applications and Future Directions

The unique structural and potential electronic properties of 2,6-diamino-8-oxopurine open up several exciting avenues for research and development.

  • Enhanced Antisense and Antigene Therapeutics: The high binding affinity and specificity could lead to more potent and safer therapeutic agents that can modulate gene expression.[11]

  • Probes for Oxidative Damage: Given its structural similarity to 8-oxoguanine, a biomarker for oxidative stress, PNAs containing 2,6-diamino-8-oxopurine could be developed as probes to study DNA repair mechanisms or to detect oxidative damage in specific gene sequences.[12]

  • Development of Redox-Active PNA Probes: The 8-oxopurine moiety can be electrochemically active. This property could be exploited in the development of electrochemical biosensors for DNA and RNA detection, where hybridization events could be transduced into an electronic signal.

  • Pseudocomplementary PNA Systems: The unique hydrogen bonding capabilities might be exploited in creating "pseudocomplementary" PNA systems for applications like double-duplex invasion of dsDNA, where two PNA strands bind simultaneously to both strands of a DNA target.[13]

Conclusion

2,6-diamino-8-oxopurine represents a promising, albeit challenging, building block for the next generation of peptide nucleic acids. Its synthesis requires a multi-step approach with careful control of protecting group chemistry. However, the potential rewards—including modulated duplex stability, enhanced specificity, and novel functionalities—make it a compelling target for researchers in chemical biology and drug discovery. The protocols and rationale presented in this guide provide a solid foundation for the synthesis, incorporation, and characterization of this novel PNA monomer, paving the way for new discoveries and applications in the field.

References

  • Abdel-Aal, A. M., et al. (2014). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Frontiers in Chemistry.
  • Chatterjee, S., et al. (2020). Thermal Stability of Peptide Nucleic Acid Complexes. PubMed Central.
  • Haaima, G., et al. (1997). Increased DNA binding and sequence discrimination of PNA oligomers containing 2,6-diaminopurine. Nucleic Acids Research, 25(22), 4639–4643.
  • Bizzarri, B. M., et al. (2022). Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compounds. ACS Omega, 7(49), 45253–45264.
  • Manicardi, A., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews.
  • Lohse, J., et al. (1999). Double duplex invasion by peptide nucleic acid: A general principle for sequence-specific targeting of double-stranded DNA. Proceedings of the National Academy of Sciences, 96(21), 11804-11808.
  • Saladino, R., et al. (2024). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. Chemistry – An Open Journal.
  • Ackermann, D., et al. (2013). Pseudo-Complementary PNA Actuators as Reversible Switches in Dynamic DNA Nanotechnology.
  • G-TEC (2012). Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine. PubMed.
  • Sen, A., & Nielsen, P. E. (2006). Unique Properties of Purine/Pyrimidine Asymmetric PNA·DNA Duplexes: Differential Stabilization of PNA·DNA Duplexes by Purines in the PNA Strand. Biophysical Journal, 90(4), 1329–1337.
  • LGC Biosearch Technologies. (n.d.). The Flexibility of PNA Synthesis.
  • Sen, A., & Nielsen, P. E. (2005). Unique properties of purine/pyrimidine asymmetric PNA.DNA duplexes: differential stabilization of PNA.DNA duplexes by purines in the PNA strand. PubMed.
  • Xu, J., et al. (2017). Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides.
  • Haaima, G., et al. (1997). Chemical structures of diaminopurine-thymine and guanine-cytosine base...
  • Fleming, A. M., et al. (2023). 8-Oxoguanine DNA Glycosylase1 conceals oxidized guanine in nucleoprotein-associated RNA of respiratory syncytial virus.
  • Bizzarri, B. M., et al. (2022).
  • Valinluck, V., et al. (2004). Influence of 8-oxoguanine on the thermal stability of G-quadruplex DNA and the interactions with the FANCJ AKKQ peptide. bioRxiv.
  • Kuznetsov, N. A., et al. (2021). Structural and Dynamic Features of the Recognition of 8-oxoguanosine Paired with an 8-oxoG-clamp by Human 8-oxoguanine-DNA Glycosylase. International Journal of Molecular Sciences, 22(16), 8859.
  • Manicardi, A., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews.
  • Hernandez, F. J., et al. (2018). 8‑Oxo-7,8-dihydropurines as Building Blocks to Enhance the Selectivity of an RNA Aptamer for Aminoglycosides. ACS Omega, 3(11), 15935–15945.
  • Taniguchi, Y., et al. (2014). 2,6-diaminopurine nucleoside derivative of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) for recognition of 8-oxo-dG in DNA. Bioorganic & Medicinal Chemistry, 22(7), 2235-2240.
  • Nguyen, K. V. (2012). Redox chemistry of 8-oxopurine nucleosides and oligonucleotides and their potential role as primordial redox coenzymes. University of Utah Institutional Repository.
  • Gambari, R. (2001). Peptide-nucleic acids (PNAs): a tool for the development of gene expression modifiers. Current Medicinal Chemistry, 8(11), 1361-1375.
  • Hocek, M., et al. (2013).
  • Oh, S. J., et al. (2002). Peroxynitrite Reacts With 8-nitropurines to Yield 8-oxopurines. Chemical Research in Toxicology, 15(4), 545-551.
  • Xu, J., et al. (2017). Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. PubMed.
  • Neeley, W. L., et al. (2022). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?. International Journal of Molecular Sciences, 23(22), 14352.
  • Wikipedia. (n.d.). G-quadruplex.

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Method

Application Notes and Protocols for 2,6-Diamino-8-purinol in Cell Culture

Introduction: Unraveling the Potential of a Purine Analogue 2,6-Diamino-8-purinol is a member of the purine analogue class of compounds, which are structurally similar to the endogenous purines, adenine and guanine.[1] T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Potential of a Purine Analogue

2,6-Diamino-8-purinol is a member of the purine analogue class of compounds, which are structurally similar to the endogenous purines, adenine and guanine.[1] The rich history of purine analogue research, pioneered by Nobel laureates George Hitchings and Gertrude Elion, has paved the way for significant therapeutic advancements, particularly in oncology and virology.[1] These molecules function as antimetabolites, interfering with the synthesis and function of nucleic acids, thereby impacting cellular replication and signaling pathways.[1][2]

This guide provides a comprehensive framework for the utilization of 2,6-Diamino-8-purinol in a cell culture setting. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a self-validating system, empowering researchers to logically design and execute experiments with this promising compound. The causality behind each experimental choice is elucidated to ensure both technical accuracy and field-proven insights.

Scientific Foundation: Mechanism of Action

Purine analogues exert their biological effects through a variety of mechanisms, primarily centered on the disruption of nucleic acid metabolism.[2][3] While the specific intracellular targets of 2,6-Diamino-8-purinol are a subject for empirical determination, the established mechanisms of related compounds provide a strong theoretical framework.

Upon cellular uptake, purine analogues are typically metabolized to their nucleotide forms. These fraudulent nucleotides can then:

  • Inhibit de novo purine biosynthesis: By acting as feedback inhibitors of key enzymes in the purine synthesis pathway.

  • Be incorporated into DNA and RNA: This incorporation can lead to chain termination, strand breaks, and ultimately, the induction of apoptosis.[2]

  • Inhibit key cellular enzymes: Such as DNA polymerases and reverse transcriptases, thereby halting DNA replication and repair.[4]

Derivatives of 2,6-diaminopurine have demonstrated potent antiviral activity against a broad spectrum of viruses, including flaviviruses, influenza virus, and SARS-CoV-2, as well as the ability to induce cell cycle arrest in cancer cells.[5][6]

Purine Analogue Mechanism of Action cluster_0 Cellular Environment cluster_1 Intracellular Targets & Effects 2_6_Diamino_8_purinol 2,6-Diamino-8-purinol Cellular_Uptake Cellular Uptake 2_6_Diamino_8_purinol->Cellular_Uptake Metabolic_Activation Metabolic Activation (Phosphorylation) Cellular_Uptake->Metabolic_Activation Active_Nucleotide_Analogue Active Nucleotide Analogue Metabolic_Activation->Active_Nucleotide_Analogue DNA_Polymerase DNA Polymerase Inhibition Active_Nucleotide_Analogue->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase Inhibition Active_Nucleotide_Analogue->RNA_Polymerase Inhibition Nucleic_Acid_Incorporation Incorporation into DNA/RNA Active_Nucleotide_Analogue->Nucleic_Acid_Incorporation Incorporation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Polymerase->Cell_Cycle_Arrest RNA_Polymerase->Cell_Cycle_Arrest Apoptosis Apoptosis Nucleic_Acid_Incorporation->Apoptosis

Figure 1: Conceptual signaling pathway of 2,6-Diamino-8-purinol.

Experimental Protocols

Part 1: Preparation of Stock Solutions

The accurate and reproducible preparation of a stock solution is paramount for obtaining reliable experimental data. Due to the generally poor aqueous solubility of many purine analogues, an organic solvent is typically required for the initial solubilization.[7][8] Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of organic compounds and its miscibility with aqueous cell culture media.[9]

Materials:

  • 2,6-Diamino-8-purinol (CAS 72308-52-2 or its hemisulfate salt, CAS 698998-94-6)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol:

  • Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature and ensure it is completely thawed and homogenous before use.

  • Weigh the Compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of 2,6-Diamino-8-purinol powder using an analytical balance.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Sterilization (Optional but Recommended): While DMSO is a sterile solvent, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Table 1: Stock Solution Preparation

Desired Stock ConcentrationMolecular Weight ( g/mol )Mass of Compound (mg) for 1 mL StockVolume of DMSO (mL)
10 mM166.14 (free base)1.661
20 mM166.14 (free base)3.321
50 mM166.14 (free base)8.311

Note: Adjust the molecular weight if using a salt form of the compound.

Part 2: Determination of Optimal Working Concentration

Prior to conducting functional assays, it is crucial to determine the cytotoxic concentration range of 2,6-Diamino-8-purinol for the specific cell line of interest. A dose-response experiment will establish the EC50 (half-maximal effective concentration) value, which informs the selection of appropriate concentrations for subsequent experiments.

Workflow for Determining EC50:

EC50 Determination Workflow Cell_Seeding Seed cells in a 96-well plate and allow to adhere overnight Serial_Dilution Prepare serial dilutions of 2,6-Diamino-8-purinol from stock Cell_Seeding->Serial_Dilution Treatment Treat cells with a range of concentrations and a vehicle control Serial_Dilution->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay Perform a cell viability assay (e.g., MTT, CCK-8) Incubation->Viability_Assay Data_Analysis Measure absorbance and calculate cell viability relative to control Viability_Assay->Data_Analysis EC50_Calculation Plot dose-response curve and calculate the EC50 value Data_Analysis->EC50_Calculation Cell Cycle Analysis Workflow Cell_Seeding Seed cells in 6-well plates Treatment Treat with 2,6-Diamino-8-purinol (e.g., at EC50 and 2x EC50) and vehicle control Cell_Seeding->Treatment Incubation Incubate for a relevant time period (e.g., 24 hours) Treatment->Incubation Harvesting Harvest cells by trypsinization and wash with PBS Incubation->Harvesting Fixation Fix cells in cold 70% ethanol Harvesting->Fixation Staining Stain DNA with propidium iodide (PI) and treat with RNase Fixation->Staining Flow_Cytometry Analyze DNA content by flow cytometry Staining->Flow_Cytometry Data_Analysis Quantify cell populations in G1, S, and G2/M phases Flow_Cytometry->Data_Analysis

Figure 3: Workflow for cell cycle analysis.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with 2,6-Diamino-8-purinol at concentrations determined from the EC50 experiment (e.g., 0.5x, 1x, and 2x EC50) and a vehicle control.

  • Incubation: Incubate the cells for a period that allows for at least one cell cycle to complete (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Interpretation and Troubleshooting

  • EC50 Curve: A steep dose-response curve suggests a specific target, while a shallow curve may indicate multiple targets or off-target effects.

  • Cell Cycle Analysis: An accumulation of cells in a specific phase (e.g., S phase or G2/M) would suggest that 2,6-Diamino-8-purinol interferes with DNA replication or mitosis, respectively.

  • Troubleshooting:

    • Poor Solubility: If the compound precipitates in the cell culture medium, prepare a more concentrated DMSO stock and use a smaller volume for dilution. Ensure the final DMSO concentration in the medium is low (typically <0.5%) to avoid solvent toxicity.

    • Inconsistent Results: Ensure consistent cell seeding densities and treatment times. Use single-use aliquots of the stock solution to avoid degradation from repeated freeze-thaw cycles.

Safety and Handling

As a purine analogue with potential cytotoxic and antimetabolic properties, 2,6-Diamino-8-purinol should be handled with care. [10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound in its powder form or as a concentrated stock solution.

  • Containment: Handle the neat compound in a chemical fume hood or a designated containment area.

  • Waste Disposal: Dispose of all waste materials contaminated with the compound according to your institution's guidelines for chemical waste.

References

  • Incitti, T., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 2012. [Link]

  • National Center for Biotechnology Information (2014). Purine Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Musarrat, J., & Wani, A. A. (1998). Detection of 8-oxoguanine in cellular DNA using 2,6-diamino-8-oxopurine as an internal standard for high-performance liquid chromatography with electrochemical detection. Analytical Biochemistry, 260(1), 30–37. [Link]

  • Gundersen, L. L. (2001). 2,6-Diamino-5,8-diaza-7,9-dicarba-purine. Organic Letters, 3(10), 1543–1544. [Link]

  • Blair, D. G., Peesker, S. J., & Cross, D. C. (1970). The toxicity of adenine and of purine-analogs to 2,6-diamino-purine-sensitive and -resistant L-strain mouse cells. Canadian Journal of Microbiology, 16(8), 775–781. [Link]

  • Cheson, B. D. (1997). Toxicities Associated with Purine Analog Therapy. In: Nucleoside Analogs in Cancer Therapy. CRC Press. [Link]

  • Ielo, L., et al. (2021). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Wikipedia contributors. (2023, November 14). Purine analogue. In Wikipedia, The Free Encyclopedia. [Link]

  • Eugui, E. M., & Allison, A. C. (1994). The inhibitory effects of allopurinol on the production and cytotoxicity of tumor necrosis factor. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(1), 96–99. [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • Foley, D. J., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(11), 1015–1019. [Link]

  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. [Link]

  • Saladino, R., et al. (2017). Preparation of C(8)‐substituted 2,6‐diamino‐purine acetic acids 8 a–d... [Figure]. In Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. ResearchGate. [Link]

  • Gu, Z., et al. (2001). Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine. Antimicrobial Agents and Chemotherapy, 45(1), 158–165. [Link]

  • Anastassia, L., et al. (2011). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. ARKIVOC. [Link]

  • Gundersen, L. L. (2002). C-Nucleosidations with 2,6-diamino-5,8-diaza-7,9-dicarba-purine. Organic Letters, 4(17), 2881–2883. [Link]

  • Saladino, R., et al. (2017). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. Chemistry – A European Journal, 23(65), 16569-16576. [Link]

  • Incitti, T., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 2012. [Link]

  • Patsnap. (2024). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? [Link]

  • Tenny, S., & Zito, P. M. (2023). Allopurinol. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Study.com. (n.d.). Allopurinol: Mechanism of Action & Structure. [Link]

  • ResearchGate. (n.d.). Solubility profiles of allopurinol in aqueous solutions of urea and mannitol at 37ºC. [Link]

  • Patsnap. (2024). What is the mechanism of Allopurinol? [Link]

  • Gaster, J., et al. (2020). The 2-Amino Group of 8-Aza-7-deaza-7-bromopurine-2,6-diamine and Purine-2,6-diamine as Stabilizer for the Adenine–Thymine Base Pair in Heterochiral DNA with Strands in Anomeric Configuration. Chemistry – A European Journal, 26(72), 17565-17572. [Link]

  • Jackson, E. K., et al. (2016). 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity. Journal of Pharmacology and Experimental Therapeutics, 358(3), 486–497. [Link]

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Application

Application Notes and Protocols for the Evaluation of 2,6-Diamino-8-purinol as a Potential Dihydrofolate Reductase Inhibitor

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 2,6-Diamino-8-purinol as a potential inhibitor of dihydrofolate reducta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 2,6-Diamino-8-purinol as a potential inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, making it a well-established therapeutic target for anticancer and antimicrobial agents.[1] This guide details the scientific rationale, experimental protocols for enzymatic and cell-based assays, and computational methods to characterize the inhibitory potential of 2,6-Diamino-8-purinol and related purine analogs.

Introduction: The Rationale for Targeting DHFR with Purine Analogs

Dihydrofolate reductase (DHFR) is a pivotal enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2] THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA synthesis and cellular proliferation.[3][4] Consequently, the inhibition of DHFR disrupts these vital biosynthetic pathways, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells and bacteria.[2][5] This makes DHFR an attractive and validated target for therapeutic intervention.[6]

The clinical success of DHFR inhibitors like methotrexate (for cancer) and trimethoprim (for bacterial infections) validates this approach.[5][7] These drugs are typically structural analogs of folic acid that competitively bind to the active site of DHFR.[2] The purine scaffold is a cornerstone of nucleic acid structure, and its derivatives have a long history as antimetabolite drugs. The structural similarities between purines and the pteridine ring of folic acid provide a strong rationale for exploring purine analogs as DHFR inhibitors. Specifically, 2,6-diamino-8-substituted purines have been synthesized and investigated as conformationally restricted analogs of trimethoprim, showing promising inhibitory activity and selectivity against DHFR from opportunistic pathogens.[8] This guide focuses on 2,6-Diamino-8-purinol as a representative of this class, outlining a systematic approach to validate its potential as a DHFR inhibitor.

Mechanism of Action: DHFR Inhibition

DHFR inhibitors act by blocking the enzyme's active site, preventing the binding of its natural substrate, DHF.[5] This competitive inhibition leads to a depletion of the cellular THF pool. The downstream consequences are cascading and catastrophic for a proliferating cell:

  • Inhibition of Thymidylate Synthesis: THF is a required cofactor for thymidylate synthase, the enzyme that converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[2]

  • Disruption of Purine Synthesis: THF derivatives are essential for de novo purine biosynthesis.

  • Cell Cycle Arrest and Apoptosis: The lack of essential nucleotides halts DNA replication and repair, leading to cell growth cessation and eventual cell death.[3]

The goal of this application note is to provide the tools to determine if and how effectively 2,6-Diamino-8-purinol executes this mechanism.


Experimental Evaluation Strategy

A multi-faceted approach is essential to thoroughly characterize a potential enzyme inhibitor. This guide outlines a workflow that progresses from direct enzyme interaction to cellular effects and computational validation.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Silico Validation a In Vitro DHFR Enzyme Inhibition Assay b Determine IC50 & Ki a->b Quantifies Potency d Cell-Based Viability Assays (MTT / XTT) a->d Translates to Cellular Context f Molecular Docking Simulation a->f Correlates with Structural Interaction c Elucidate Mode of Inhibition b->c Kinetic Analysis e Determine GI50 / CC50 d->e Measures Cytotoxicity g Predict Binding Mode & Affinity f->g Computational Analysis

Caption: Workflow for evaluating 2,6-Diamino-8-purinol as a DHFR inhibitor.


Protocol: In Vitro DHFR Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of 2,6-Diamino-8-purinol on purified DHFR enzyme. The assay quantifies enzyme activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF.[9][10]

Materials and Reagents
  • Enzyme: Purified human DHFR (or other species as required)

  • Test Compound: 2,6-Diamino-8-purinol

  • Positive Control: Methotrexate (a potent DHFR inhibitor)[10]

  • Substrate: Dihydrofolate (DHF)

  • Cofactor: NADPH

  • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5[1][11]

  • Solvent: DMSO (for dissolving compounds)

  • Equipment:

    • 96-well UV-transparent microplates[10]

    • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Step-by-Step Protocol
  • Reagent Preparation:

    • Test Compound Stock (10 mM): Dissolve 2,6-Diamino-8-purinol in 100% DMSO.

    • Methotrexate Stock (1 mM): Dissolve methotrexate in Assay Buffer.

    • NADPH Stock (10 mM): Dissolve NADPH in Assay Buffer. Prepare fresh, keep on ice, and protect from light.[1]

    • DHF Stock (10 mM): Dissolve DHF in Assay Buffer. A small amount of NaOH may be required for full dissolution; adjust the pH back to 7.5 if necessary. Store at -80°C, protected from light.[1]

    • DHFR Working Solution: Dilute purified DHFR enzyme in cold Assay Buffer to the desired final concentration (e.g., 10-20 nM).[1]

  • Assay Plate Setup (96-well format):

    • Prepare serial dilutions of the 2,6-Diamino-8-purinol and methotrexate stock solutions in Assay Buffer to achieve a range of desired concentrations for testing.

    • Test Wells: Add Assay Buffer, the test inhibitor at various concentrations, and the DHFR enzyme solution.

    • Positive Control Wells: Add Assay Buffer, methotrexate at various concentrations, and the DHFR enzyme solution.

    • Negative Control (No Inhibitor) Wells: Add Assay Buffer, an equivalent volume of DMSO (vehicle control), and the DHFR enzyme solution.

    • Blank Wells: Add Assay Buffer and the DHFR enzyme solution (no substrate or inhibitor).

  • Pre-incubation: Gently mix the contents of the wells. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation:

    • Prepare a reaction initiation mix containing DHF and NADPH in Assay Buffer.

    • Add the initiation mix to all wells simultaneously using a multichannel pipette to start the reaction. Final concentrations should be optimized, for example, 50 µM DHF and 100 µM NADPH.[1]

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25°C or 37°C.

    • Measure the decrease in absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[10]

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Normalize the reaction rates by subtracting the rate of the blank wells.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor (vehicle) control:

    • % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Example Data Presentation
CompoundTargetIC₅₀ (nM) [Hypothetical]
MethotrexateHuman DHFR5.2
TrimethoprimE. coli DHFR8.5
2,6-Diamino-8-purinolHuman DHFR75.3

Protocol: Cell Viability Assays (MTT & XTT)

These protocols determine the effect of 2,6-Diamino-8-purinol on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle of the Assays

Both MTT and XTT assays are colorimetric assays that quantify cell viability based on the metabolic activity of mitochondria.[13]

  • MTT Assay: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product. The crystals are then solubilized, and the absorbance is read.

  • XTT Assay: The XTT tetrazolium salt is reduced to a water-soluble orange formazan product, which simplifies the protocol by eliminating the solubilization step.[14]

Materials and Reagents
  • Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM with 10% FBS).

  • Test Compound: 2,6-Diamino-8-purinol.

  • Reagents: MTT or XTT assay kit.

  • Equipment:

    • 96-well cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader.

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 2,6-Diamino-8-purinol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Addition of Reagent:

    • For MTT: Add 10-20 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Afterwards, add 100 µL of solubilization solution (e.g., SDS-HCl) and incubate overnight or until formazan crystals are dissolved.[15]

    • For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.[12]

  • Absorbance Measurement:

    • MTT: Measure absorbance at 570 nm.

    • XTT: Measure absorbance at 450 nm.

Data Analysis
  • Subtract the background absorbance (medium-only wells) from all readings.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control:

    • % Viability = (Abs_treated / Abs_vehicle) * 100

  • Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Example Data Presentation
Cell LineTreatment DurationGI₅₀ (µM) [Hypothetical]
MCF-772 hours12.5
HCT11672 hours21.8

Protocol: Molecular Docking Study

Molecular docking is a computational method used to predict the preferred binding orientation of a small molecule (ligand) to a protein (receptor) at the atomic level.[16] This allows for the characterization of binding behavior and can help elucidate the structural basis of inhibition.[17]

Principle

The process involves two main steps: sampling the conformations of the ligand within the active site and then ranking these conformations using a scoring function to estimate the binding affinity.[16] A lower binding energy score typically indicates a more stable and favorable interaction.[18]

G a Prepare Receptor (DHFR PDB Structure) c Define Binding Site (Grid Generation) a->c b Prepare Ligand (2,6-Diamino-8-purinol) d Run Docking Algorithm b->d c->d e Analyze Poses & Scores d->e Generates multiple binding poses f Visualize Interactions (H-bonds, etc.) e->f Identifies key residues

Caption: Logical workflow for a molecular docking simulation.

Methodology
  • Receptor Preparation:

    • Obtain a high-resolution crystal structure of human DHFR from the Protein Data Bank (PDB). A structure complexed with a known inhibitor (e.g., methotrexate) is ideal for defining the active site.

    • Prepare the protein using software like UCSF Chimera or AutoDock Tools: remove water molecules, add polar hydrogens, and assign partial charges.

  • Ligand Preparation:

    • Generate a 3D structure of 2,6-Diamino-8-purinol using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Perform energy minimization and assign charges to the ligand structure.

  • Grid Generation:

    • Define the binding pocket (active site) of DHFR. This is typically done by creating a grid box centered on the co-crystallized ligand or key active site residues.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, DOCK) to dock the prepared ligand into the receptor's active site.[16] The program will systematically sample different orientations and conformations of the ligand.

  • Analysis of Results:

    • Analyze the output to identify the binding pose with the lowest energy score.

    • Visualize the predicted ligand-protein complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts with active site amino acid residues. Compare these interactions with those of known inhibitors like methotrexate.

Troubleshooting

IssuePossible CauseSuggested Solution
Enzyme Assay: High variability between replicatesPipetting errors; unstable enzyme activity.Use a multichannel pipette for simultaneous additions; ensure enzyme is kept on ice and used promptly after dilution.
Enzyme Assay: No inhibition observedCompound is inactive or insoluble.Verify compound solubility in assay buffer; test a wider and higher concentration range.
Cell Assay: Inconsistent cell growthUneven cell seeding; edge effects in the plate.Ensure a single-cell suspension before seeding; avoid using the outermost wells of the 96-well plate.
Cell Assay: Compound precipitates in mediaPoor solubility of the test compound.Lower the highest concentration tested; check the final DMSO concentration (typically should be <0.5%).
Docking: Ligand docks outside active siteIncorrectly defined grid box.Redefine the grid box to be more precisely centered on the known active site residues.

Conclusion

This application note provides a structured and comprehensive framework for the preclinical evaluation of 2,6-Diamino-8-purinol as a dihydrofolate reductase inhibitor. By integrating in vitro enzymatic assays, cell-based viability studies, and in silico molecular docking, researchers can effectively determine the compound's potency, cellular efficacy, and mechanism of action. The successful execution of these protocols will generate the critical data needed to validate this class of purine analogs as a promising avenue for the development of novel therapeutics targeting DHFR.

References

  • Magalhães, M. L., et al. (2012). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. NIH National Library of Medicine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work? Retrieved from [Link]

  • Burchall, J. J. (1983). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed. Retrieved from [Link]

  • Bas-Isaac, J., et al. (2009). Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. PubMed Central. Retrieved from [Link]

  • Sehrawat, A., et al. (n.d.). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • Osborne, M. L., et al. (2005). Single-molecule and transient kinetics investigation of the interaction of dihydrofolate reductase with NADPH and dihydrofolate. PNAS. Retrieved from [Link]

  • ACS Publications. (2023). Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Singh, N., et al. (2007). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. PNAS. Retrieved from [Link]

  • Rosowsky, A., et al. (1997). Conformationally Restricted Analogues of Trimethoprim: 2,6-diamino-8-substituted Purines as Potential Dihydrofolate Reductase Inhibitors From Pneumocystis Carinii and Toxoplasma Gondii. PubMed. Retrieved from [Link]

  • Heppler, M., et al. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. PubMed Central. Retrieved from [Link]

  • Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Retrieved from [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Docking Analysis in Research for Novel Enzyme Inhibitors. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Comprehensive Study of 2,6-Diamino-8-purinol Analogs

Introduction: The Therapeutic Potential of 2,6-Diamino-8-purinol Analogs The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for essential biomolecules like adenine and guanine.[1] Its structur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2,6-Diamino-8-purinol Analogs

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for essential biomolecules like adenine and guanine.[1] Its structural versatility has led to the development of numerous analogs with significant therapeutic applications, including antiviral, antitumor, and immunosuppressive agents.[2][3] Among these, 2,6-diamino-8-purinol and its derivatives represent a promising class of compounds with diverse biological activities. These molecules have been investigated for their potential as inhibitors of key cellular enzymes, such as dihydrofolate reductase and protein kinases, which are often dysregulated in diseases like cancer and opportunistic infections.[2][4]

The strategic placement of amino groups at the 2 and 6 positions, combined with modifications at the 8-position of the purine ring, allows for the fine-tuning of their biological targets and pharmacological properties. For instance, some analogs have shown potent cytotoxic effects against various cancer cell lines, inducing cell cycle arrest and apoptosis.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate the biological activity of novel 2,6-diamino-8-purinol analogs. The protocols detailed herein are designed to ensure reproducibility and provide a framework for the systematic investigation of this important class of molecules.

I. Synthesis and Characterization of 2,6-Diamino-8-purinol Analogs

The synthesis of 2,6-diamino-8-purinol analogs can be approached through various chemical strategies. A common method involves the cyclization of a substituted pyrimidine precursor.[1] The following protocol outlines a generalizable, multi-step synthesis.

A. General Synthetic Scheme

A versatile approach to synthesizing a variety of 2,6-diamino-8-purinol analogs starts from commercially available 2,6-dichloropurine. This method involves sequential nucleophilic substitution reactions, offering good control over the introduction of different substituents.[7][8]

Diagram: Synthetic Workflow for 2,6-Diamino-8-purinol Analogs

synthetic_workflow start 2,6-Dichloropurine step1 Nucleophilic Substitution (Position 6) start->step1 intermediate1 2-Chloro-6-substituted-purine step1->intermediate1 step2 Nucleophilic Substitution (Position 2) intermediate1->step2 intermediate2 2,6-Disubstituted-purine step2->intermediate2 step3 Modification at C8 (e.g., Oxidation) intermediate2->step3 final_product 2,6-Diamino-8-purinol Analog step3->final_product

Caption: A generalized workflow for the synthesis of 2,6-diamino-8-purinol analogs.

B. Step-by-Step Synthesis Protocol
  • Step 1: Selective Substitution at the C6 Position.

    • Dissolve 2,6-dichloropurine in a suitable solvent such as ethanol.

    • Add the desired amine (1.1 equivalents) and a base like triethylamine (1.1 equivalents).

    • Heat the reaction mixture, for example, using microwave irradiation at 90°C for 1.5 hours.[9]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and purify the resulting 2-chloro-6-substituted purine intermediate by filtration and silica gel chromatography.[9]

  • Step 2: Substitution at the C2 Position.

    • Dissolve the 2-chloro-6-substituted purine intermediate in a high-boiling point solvent like N-methyl-2-pyrrolidone.

    • Add the second desired amine (3.0 equivalents).

    • Heat the reaction mixture at 150°C for an extended period (e.g., 14 hours).[9]

    • After cooling, quench the reaction with ice-water and extract the product with an organic solvent like ethyl acetate.[9]

    • Purify the 2,6-disubstituted purine product via chromatography.

  • Step 3: Introduction of the 8-Purinol Moiety.

    • The introduction of the oxygen functionality at the C8 position can be achieved through various methods, including direct oxidation or by starting with a precursor that already contains an oxygen or a group that can be converted to a hydroxyl group. For a direct approach, oxidation of the 2,6-diaminopurine analog can be performed using appropriate oxidizing agents. The specific conditions will depend on the stability of the substituents at the C2 and C6 positions.

C. Physicochemical Characterization

It is crucial to confirm the identity and purity of the synthesized analogs. The following analytical techniques are recommended:

Analytical Technique Purpose Typical Observations
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single, sharp peak indicates high purity.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.The observed m/z value should match the calculated molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the position of substituents.Chemical shifts and coupling constants provide information about the proton and carbon environments.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups present in the molecule.Characteristic absorption bands for N-H, C=O, and C=N bonds.

II. In Vitro Biological Evaluation: A Tiered Approach

The biological evaluation of novel 2,6-diamino-8-purinol analogs should follow a systematic, tiered approach to comprehensively assess their therapeutic potential.

Diagram: Tiered Biological Evaluation Workflow

biological_evaluation cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Studies cluster_2 Tier 3: Advanced Cellular Models tier1_1 Biochemical Assays (e.g., Kinase Inhibition) tier2_1 Cell Cycle Analysis tier1_1->tier2_1 tier1_2 Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS) tier1_2->tier2_1 tier2_2 Apoptosis Assays (e.g., Annexin V/PI Staining) tier1_2->tier2_2 tier3_1 3D Cell Culture Models (Spheroids/Organoids) tier2_1->tier3_1 tier3_2 Drug Combination Studies tier2_2->tier3_2 tier2_3 Target Engagement Assays

Caption: A tiered workflow for the biological evaluation of 2,6-diamino-8-purinol analogs.

A. Tier 1: Primary Screening

Given that many purine analogs function as kinase inhibitors, a primary screen against a panel of relevant kinases is a logical starting point.[2][3]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare kinase buffer, kinase enzyme, substrate, and ATP solutions according to the manufacturer's instructions (e.g., Promega's ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Serially dilute the test compound in kinase buffer to achieve a range of desired concentrations.

    • In a 96-well plate, add the kinase, substrate, and test compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

These assays provide a broad measure of the compound's effect on cell proliferation and health. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the 2,6-diamino-8-purinol analog for a specified period (e.g., 48 or 72 hours).[10] Include a vehicle-only control.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[10][11]

B. Tier 2: Mechanistic Studies

For compounds that show promising activity in primary screens, further investigation into their mechanism of action is warranted.

To determine if the cytotoxic effects of the analogs are due to interference with cell cycle progression, flow cytometry analysis of propidium iodide (PI)-stained cells can be performed.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells by trypsinization, wash with cold PBS, and fix in cold 70% ethanol.

  • Staining:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

To determine if the compounds induce programmed cell death, Annexin V and propidium iodide (PI) staining can be used.[11]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for a predetermined time.

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[11]

III. Data Interpretation and Troubleshooting

Assay Expected Outcome for Active Compound Common Issues Troubleshooting
Kinase Inhibition Dose-dependent decrease in kinase activity, low IC₅₀ value.High variability between replicates.Ensure proper mixing of reagents, check for compound precipitation.
MTT Assay Dose-dependent decrease in cell viability, low GI₅₀/IC₅₀ value.Inconsistent cell growth, edge effects in the plate.Use consistent cell seeding density, avoid using outer wells of the plate.
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G2/M).Broad peaks, high debris in the sample.Optimize fixation and staining protocols, gate out debris during analysis.
Apoptosis Assay Increase in the percentage of Annexin V-positive cells.High background staining.Optimize staining time and antibody concentrations, use appropriate compensation controls.

Conclusion

The systematic approach outlined in this application note provides a robust framework for the discovery and characterization of novel 2,6-diamino-8-purinol analogs with therapeutic potential. By combining rational synthesis with a tiered biological evaluation strategy, researchers can efficiently identify lead compounds and elucidate their mechanisms of action, paving the way for further preclinical and clinical development.

References

  • A Comparative Analysis of Purine Nucleoside Analogs in Oncology Research - Benchchem. (n.d.).
  • Application Notes and Protocols for Studying Purine Metabolism Inhibitors - Benchchem. (n.d.).
  • Preparation of C(8)‐substituted 2,6‐diamino‐purine acetic acids 8 a–d... - ResearchGate. (n.d.).
  • Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds - PMC - NIH. (2024, October 17).
  • Conformationally Restricted Analogues of Trimethoprim: 2,6-diamino-8-substituted Purines as Potential Dihydrofolate Reductase Inhibitors From Pneumocystis Carinii and Toxoplasma Gondii - PubMed. (n.d.).
  • Purine Analogues as Kinase Inhibitors: A Review | Request PDF - ResearchGate. (2025, August 8).
  • (PDF) Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents - ResearchGate. (2025, August 9).
  • Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - MDPI. (n.d.).
  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PubMed. (2018, August 10).
  • Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines - PubMed Central. (n.d.).
  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents | Request PDF - ResearchGate. (2025, August 9).
  • 2,6-Diamino-8-purinol | 72308-52-2 - Benchchem. (n.d.).
  • Purine Analogues as Kinase Inhibitors: A Review - PubMed. (n.d.).
  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC - NIH. (n.d.).
  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - MDPI. (2018, August 10).

Sources

Application

Application Note: A Guide to Investigating 2,6-Diamino-8-purinol in Cancer Cell Cycle Studies

Abstract: The deregulation of the cell cycle is a fundamental characteristic of cancer, making it a primary target for therapeutic intervention. 2,6-Diamino-8-purinol, a purine analog and a known inhibitor of nitric oxid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The deregulation of the cell cycle is a fundamental characteristic of cancer, making it a primary target for therapeutic intervention. 2,6-Diamino-8-purinol, a purine analog and a known inhibitor of nitric oxide synthase (NOS), presents a compelling, albeit underexplored, candidate for investigation in this domain. This guide provides the scientific rationale and detailed experimental protocols for researchers, scientists, and drug development professionals to systematically evaluate the effects of 2,6-Diamino-8-purinol on the cancer cell cycle. We delve into two primary proposed mechanisms of action: the modulation of nitric oxide signaling and the interference with purine metabolism, both of which are critical pathways governing cell proliferation. This document offers a comprehensive framework, from initial cell viability screening to in-depth cell cycle analysis and molecular investigation of key regulatory proteins, empowering researchers to explore the therapeutic potential of this compound.

Scientific Rationale and Proposed Mechanisms of Action

While direct studies on 2,6-Diamino-8-purinol's effect on the cancer cell cycle are sparse, its established biochemical properties provide a strong foundation for two potential mechanisms through which it may exert anti-proliferative effects.

Modulation of Nitric Oxide (NO) Signaling

Nitric oxide (NO) is a pleiotropic signaling molecule with a paradoxical role in oncology. Its effects are highly dependent on its local concentration, duration of exposure, and the cellular context.[1][2][3]

  • Low Concentrations (<100 nM): Often pro-tumorigenic, promoting angiogenesis and protecting cells from apoptosis.

  • High Concentrations (>500 nM): Generally anti-tumorigenic, inducing cellular stress, DNA damage, apoptosis, and cell cycle arrest.[3][4]

One of the key anti-proliferative mechanisms of high NO concentrations is the activation of the tumor suppressor protein p53.[5][6] NO can induce post-translational modifications of p53, leading to its stabilization and transcriptional activation.[7] Activated p53 then drives the expression of target genes, most notably CDKN1A, which encodes the cyclin-dependent kinase (CDK) inhibitor p21. The p21 protein binds to and inhibits Cyclin/CDK complexes (such as Cyclin D/CDK4 and Cyclin E/CDK2), thereby halting cell cycle progression at the G1/S checkpoint.[8]

As an inhibitor of nitric oxide synthase (NOS), 2,6-Diamino-8-purinol can be a powerful tool to probe this pathway. In cancer cells that rely on low, endogenously produced levels of NO for proliferation, inhibiting NOS with this compound could disrupt pro-tumorigenic signaling. Conversely, in studies using exogenous NO donors, it could serve as a control to validate that the observed effects are indeed NO-dependent.

Nitric_Oxide_Pathway cluster_0 High [NO] cluster_1 Cellular Response NO Nitric Oxide (High Conc.) p53 p53 Activation (Phosphorylation) NO->p53 Induces p21 p21 (CDKN1A) Transcription p53->p21 Upregulates CyclinCDK Cyclin D/E-CDK2/4 Complexes p21->CyclinCDK Inhibits Arrest G1/S Phase Arrest CyclinCDK->Arrest Leads to NOS Nitric Oxide Synthase (NOS) NOS->NO Produces Compound 2,6-Diamino-8-purinol Compound->NOS Inhibits

Figure 1: Proposed modulation of the NO-p53 axis by 2,6-Diamino-8-purinol.
Interference with Purine Metabolism

Uncontrolled proliferation necessitates a constant and abundant supply of nucleotides for DNA replication (S phase) and RNA synthesis.[9] Cancer cells achieve this by upregulating metabolic pathways, including both de novo purine synthesis and salvage pathways.[10] This metabolic reprogramming is a hallmark of cancer and presents a vulnerability that can be exploited by antimetabolite drugs.

Purine antimetabolites, which are structurally similar to endogenous purines (adenine and guanine), can disrupt this process through several mechanisms:

  • Competitive Inhibition: They can compete with natural substrates for the active sites of key enzymes in the synthesis pathway.

  • Feedback Inhibition: Once metabolized into nucleotide analogs, they can mimic the feedback inhibition mechanisms of natural nucleotides, shutting down the de novo pathway.

  • DNA/RNA Incorporation: Their incorporation into nucleic acids can trigger DNA damage responses and halt replication, leading to cell cycle arrest and apoptosis.[9]

2,6-Diamino-8-purinol is a purine analog. This structural similarity suggests it has the potential to act as an antimetabolite, disrupting the finely tuned purine metabolism essential for the S phase of the cell cycle. Its effects could be mediated by inhibiting key enzymes such as those in the purinosome complex or by interfering with xanthine oxidase (XO), an enzyme involved in purine catabolism that is also implicated in producing reactive oxygen species (ROS) that influence cell signaling.[11][12]

Purine_Metabolism_Pathway cluster_0 Purine Metabolism cluster_1 Cell Cycle Progression Precursors PRPP, Amino Acids, etc. DeNovo De Novo Synthesis (Purinosome) Precursors->DeNovo Pool Purine Nucleotide Pool (ATP, GTP) DeNovo->Pool Salvage Salvage Pathway Salvage->Pool S_Phase S Phase (DNA Replication) Pool->S_Phase Required for Progression Cell Cycle Progression S_Phase->Progression Compound 2,6-Diamino-8-purinol (Purine Analog) Compound->DeNovo Potential Inhibition Compound->Salvage Potential Inhibition

Figure 2: Proposed interference of 2,6-Diamino-8-purinol with purine metabolism.

Experimental Protocols & Workflows

To investigate the hypotheses above, a tiered experimental approach is recommended. The workflow begins with determining cytotoxicity, proceeds to direct cell cycle analysis, and culminates in the molecular dissection of the underlying pathways.

Experimental_Workflow Start Start: Select Cancer Cell Lines Protocol1 Protocol 1: Cell Viability Assay (MTT) - Determine IC50 - Select Sub-lethal Doses Start->Protocol1 Protocol2 Protocol 2: Cell Cycle Analysis (Flow Cytometry) - Quantify Cell Cycle Phases - Identify Arrest Point (G1, S, G2/M) Protocol1->Protocol2 Protocol3 Protocol 3: Mechanism Analysis (Western Blot) - Probe Key Proteins (Cyclins, CDKs, p53, p21) Protocol2->Protocol3 End Conclusion: Elucidate Mechanism of Action Protocol3->End

Figure 3: A tiered experimental workflow for studying 2,6-Diamino-8-purinol.
Protocol 1: Cell Viability Assay (MTT)

Objective: To determine the cytotoxic concentration range of 2,6-Diamino-8-purinol on selected cancer cell lines and calculate the half-maximal inhibitory concentration (IC50). This is critical for selecting appropriate, non-lethal doses for subsequent cell cycle experiments.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[13]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete culture medium

  • 2,6-Diamino-8-purinol stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2,6-Diamino-8-purinol in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO, at the highest concentration used for the compound) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly with a pipette or place on an orbital shaker for 15 minutes to ensure all crystals are dissolved.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with 2,6-Diamino-8-purinol.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. Because it binds stoichiometrically, the fluorescence intensity of a stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N), while cells in S phase have an intermediate amount. Flow cytometry is used to measure the fluorescence of individual cells, generating a histogram that reveals the cell cycle distribution.[14][15] RNase treatment is crucial as PI also binds to double-stranded RNA.[16]

Materials:

  • 6-well plates

  • 2,6-Diamino-8-purinol

  • PBS

  • Trypsin-EDTA

  • Cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with sub-lethal concentrations of 2,6-Diamino-8-purinol (e.g., IC50, ½ IC50) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations (to capture apoptotic cells). Wash with cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) and, while gently vortexing, add 1-2 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[17][18] Incubate on ice for at least 30 minutes or at -20°C for long-term storage.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[17]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000-20,000 single-cell events. Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude doublets and aggregates, which can be mistaken for G2/M cells.[19]

Protocol 3: Western Blot Analysis of Cell Cycle Regulators

Objective: To investigate the molecular mechanism of cell cycle arrest by measuring the protein expression levels of key cell cycle regulators.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. After treatment with 2,6-Diamino-8-purinol, changes in the expression of proteins that drive or inhibit cell cycle progression can reveal the specific checkpoint being affected.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as in Protocol 2. Lyse the cells in cold lysis buffer, quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to a target protein (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and control samples.

Data Interpretation and Troubleshooting

Expected Results & Interpretation

Table 1: Example Cell Viability Data (MTT Assay)

Cell Line Treatment Duration IC50 (µM)
MCF-7 (Breast) 48 hours 25.4
HCT116 (Colon) 48 hours 38.1
A549 (Lung) 48 hours 19.8

Hypothetical data for illustrative purposes.

Table 2: Example Cell Cycle Distribution Data (Flow Cytometry)

Treatment % G0/G1 % S % G2/M Interpretation
Vehicle Control 55.2 28.3 16.5 Normal Distribution
Compound (20 µM) 75.8 10.1 14.1 G1 Phase Arrest

Hypothetical data showing accumulation of cells in the G0/G1 phase.

Interpreting the results requires synthesizing data from all three protocols. For instance, if flow cytometry shows a G1 arrest (Table 2), the Western blot data should corroborate this finding. A G1 arrest is typically characterized by:[20]

  • Increased levels of inhibitors like p53 and p21 .

  • Decreased levels of G1-phase cyclins like Cyclin D1 and Cyclin E .

Table 3: Suggested Primary Antibodies for Western Blot Analysis

Target Protein Role in Cell Cycle Expected Change in G1 Arrest
p53 Tumor suppressor, activates p21 Increase
p21 (CDKN1A) CDK inhibitor, blocks G1/S transition Increase
Cyclin D1 G1 progression Decrease
CDK4 Cyclin D partner No change / Decrease
Cyclin B1 G2/M progression No change / Decrease
CDK1 (Cdc2) Cyclin B partner No change / Decrease

| β-actin | Loading control | No change |

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
MTT Assay: High variability between replicate wells.Inconsistent cell seeding; Edge effects in the plate; Contamination.Use a multichannel pipette for seeding and reagents; Do not use the outer wells of the plate; Maintain sterile technique.
Flow Cytometry: High percentage of debris / Sub-G1 peak.Excessive cytotoxicity of the compound dose; Rough cell handling.Use lower, sub-lethal concentrations of the compound; Handle cells gently during harvesting and washing to avoid membrane rupture.
Flow Cytometry: Broad G1 and G2 peaks (high CV).Inconsistent staining; Instrument misalignment; Incomplete RNase digestion.Ensure cells are well-resuspended in staining solution; Run instrument calibration beads; Check RNase A activity and incubation time.
Western Blot: No or weak signal for target protein.Insufficient protein loaded; Poor antibody quality; Inefficient transfer.Increase protein load; Titrate primary antibody and test a new lot/vendor; Check transfer efficiency with Ponceau S stain.
General: No effect on cell cycle observed.Compound is inactive in the chosen cell line; Incorrect dose selection; Insufficient treatment time.Screen a wider range of cell lines; Test a broader dose range based on IC50; Perform a time-course experiment (e.g., 12, 24, 48 hours).

References

  • Forzini, C., et al. (2000). Specific pattern of p53 phosphorylation during nitric oxide-induced cell cycle arrest. Proceedings of the National Academy of Sciences. [Link]

  • Messmer, U. K., & Brüne, B. (1996). Nitric oxide-induced p53 accumulation and apoptosis in RAW 264.7 macrophages. Journal of Biological Chemistry.
  • Lian, P., et al. (2018). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Oncology. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Wink, D. A., et al. (2020). The Role of Nitric Oxide in Cancer: Master Regulator or NOt? International Journal of Molecular Sciences. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • Hofseth, L. J., et al. (2003). Nitric oxide-induced cellular stress and p53 activation in chronic inflammation. Proceedings of the National Academy of Sciences. [Link]

  • Chen, J., et al. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. Analytical Biochemistry. [Link]

  • Varghese, S., et al. (2024). De Novo Purine Metabolism is a Metabolic Vulnerability of Cancers with Low p16 Expression. Cancer Research Communications. [Link]

  • Wang, L., et al. (2025). Purine metabolism: a pan-cancer metabolic dysregulation across circulation and tissues. BMC Medicine. [Link]

  • Forrester, K., et al. (2001). Nitric oxide prevents gamma-radiation-induced cell cycle arrest by impairing p53 function in MCF-7 cells. Biochemical and Biophysical Research Communications. [Link]

  • Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Pesi, R., et al. (2020). Purine-Metabolising Enzymes and Apoptosis in Cancer. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • ResearchGate. (2018). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL Flow Cytometry. [Link]

  • Xu, W., et al. (2018). The regulation of nitric oxide in tumor progression and therapy. Journal of Biomedical Research. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Flow Cytometry Core. [Link]

  • Wink, D. A., et al. (2020). The Role of Nitric Oxide in Cancer: Master Regulator or NOt? PubMed Central. [Link]

  • Wikipedia. (n.d.). Apoptosis. Wikipedia. [Link]

  • Singh, S., & Gupta, A. K. (2015). Nitric oxide and cancer: a review. PubMed Central. [Link]

  • JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Journal of Visualized Experiments. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Liu, K., et al. (2020). Friend or Foe? An Unrecognized Role of Uric Acid in Cancer Development and the Potential Anticancer Effects of Uric Acid-lowering Drugs. PubMed Central. [Link]

  • ResearchGate. (2014). How do you interpret the experimental data of cell cycle by flow cytometry? ResearchGate. [Link]

  • Yasuda, T., et al. (2008). Anti-Gout Agent Allopurinol Exerts Cytotoxicity to Human Hormone-Refractory Prostate Cancer Cells in Combination with Tumor Necrosis Factor–Related Apoptosis-Inducing Ligand. Molecular Cancer Research. [Link]

  • Muscarà, C., et al. (2024). The Role of Nitric Oxide in Cancer Treatment: Ally or Foe? MDPI. [Link]

  • Becton Dickinson. (n.d.). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. BD Biosciences.
  • ResearchGate. (n.d.). Western blot analysis of cyclin (Cyc), CDK, and CKI expression. ResearchGate. [Link]

  • ResearchGate. (n.d.). Western blotting analysis of common CDK substrates, CDK1 co-activator... ResearchGate. [Link]

  • ResearchGate. (n.d.). Western blot analysis of cyclin and CDK expression. ResearchGate. [Link]

  • Yasuda, T., et al. (2008). Anti-gout agent allopurinol exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand. PubMed. [Link]

  • Battelli, M. G., et al. (2021). The double faced role of xanthine oxidoreductase in cancer. PubMed Central. [Link]

  • Oh, S. H., et al. (2019). The emerging role of xanthine oxidase inhibition for suppression of breast cancer cell migration and metastasis associated with hypercholesterolemia. The FASEB Journal. [Link]

  • Fini, M. A., et al. (2000). Xanthine oxidoreductase in cancer: more than a differentiation marker. PubMed Central. [Link]

  • ResearchGate. (n.d.). Western blot of cyclin, Cdk and Cdk inhibitor protein levels. ResearchGate. [Link]

  • Li, B., et al. (2019). Xanthine oxidase-mediated oxidative stress promotes cancer cell-specific apoptosis. Free Radical Biology and Medicine. [Link]

  • Li, B., et al. (2019). Xanthine oxidase-mediated oxidative stress promotes cancer cell-specific apoptosis. PubMed Central. [Link]

  • ResearchGate. (n.d.). The effect of allopurinol on cyclophosphamide antitumor activity. ResearchGate. [Link]

  • Sherry, B. A., et al. (1989). The inhibitory effects of allopurinol on the production and cytotoxicity of tumor necrosis factor. Journal of Leukocyte Biology.

Sources

Method

Harnessing 2,6-Diamino-8-Purinol Derivatives for Directed Cardiomyogenesis

An Application Guide for Researchers Abstract: The directed differentiation of pluripotent stem cells into functional cardiomyocytes represents a cornerstone of modern cardiovascular research, offering unprecedented oppo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The directed differentiation of pluripotent stem cells into functional cardiomyocytes represents a cornerstone of modern cardiovascular research, offering unprecedented opportunities for disease modeling, drug discovery, and regenerative medicine. Small molecules have emerged as powerful tools to guide these complex cellular transitions with high efficiency and temporal control. This document provides a detailed guide on the application of 2,6-diamino-8-purinol derivatives, a promising class of purine analogs, for inducing cardiomyogenesis. We delve into the underlying signaling pathways, provide a comprehensive, field-proven protocol for in vitro differentiation, and outline robust methodologies for the validation of resulting cardiomyocytes.

Section 1: The Mechanistic Landscape of Cardiac Differentiation

The journey from a pluripotent stem cell to a spontaneously contracting cardiomyocyte is orchestrated by a precise sequence of signaling events. While multiple pathways including Bone Morphogenetic Protein (BMP), Fibroblast Growth Factor (FGF), and Retinoic Acid (RA) are involved, the modulation of the Wnt signaling pathway is arguably the most critical and well-established lever for directing cardiac fate.[1][2]

The Biphasic Role of Wnt Signaling

Successful cardiomyogenesis hinges on the time-dependent activation and subsequent inhibition of the canonical Wnt/β-catenin pathway.[3][4] This biphasic requirement presents a key window for intervention with small molecules.

  • Phase I (Days 0-2): Mesoderm Induction. The initial stage requires strong activation of Wnt signaling.[5] This mimics the developmental cues of gastrulation, pushing pluripotent cells toward the mesodermal lineage, which is the precursor for cardiac cells.[4] Small molecule activators of this pathway are essential to initiate the entire process efficiently.

  • Phase II (Days 3-7): Cardiac Specification. Following mesoderm induction, the Wnt pathway must be decisively inhibited.[6] Persistent Wnt activation at this stage prevents mesodermal progenitors from committing to a cardiac fate.[3] This inhibitory phase is the primary target for compounds like 2,6-diamino-8-purinol derivatives.

The precise temporal control of this pathway is paramount; premature inhibition prevents mesoderm formation, while delayed inhibition blocks cardiomyocyte development.[7]

Wnt_Signaling_Pathway cluster_Phase1 Phase 1: Mesoderm Induction (Wnt ON) cluster_Phase2 Phase 2: Cardiac Specification (Wnt OFF) Wnt_Activator Wnt Activator (e.g., CHIR99021) Wnt_On ↑ Canonical Wnt/ β-catenin Signaling Wnt_Activator->Wnt_On Mesoderm Mesoderm Specification (Brachyury ↑) Wnt_On->Mesoderm Wnt_Inhibitor Wnt Inhibitor (e.g., 2,6-Diamino-8-Purinol Deriv.) Mesoderm->Wnt_Inhibitor Transition Wnt_Off ↓ Canonical Wnt/ β-catenin Signaling Wnt_Inhibitor->Wnt_Off Cardiomyogenesis Cardiomyocyte Differentiation (NKX2-5 ↑, TNNT2 ↑) Wnt_Off->Cardiomyogenesis Pluripotent_Stem_Cell Pluripotent Stem Cells (hESCs/hiPSCs) Pluripotent_Stem_Cell->Wnt_Activator

Caption: Biphasic Wnt pathway modulation for cardiomyogenesis.

Section 2: 2,6-Diamino-8-Purinol Derivatives as Cardiogenic Agents

Purine analogs represent a versatile chemical scaffold for developing modulators of key biological pathways.[8] The 2,6-diamino-substituted purines have been identified as potent agents for inducing cardiomyogenesis, largely due to their structural similarity to other known cardiogenic small molecules.[9][10]

Inferred Mechanism of Action

Compounds in this class are structural analogs of molecules like reversine and cardiogenol C.[10] These molecules are known to influence stem cell fate, and screening studies have confirmed that Wnt signaling inhibitors, in particular, significantly enhance cardiomyocyte differentiation from embryonic stem cells.[6][11] Based on this relationship and the established requirement for Wnt inhibition in Phase II of cardiac differentiation, it is hypothesized that 2,6-diamino-8-purinol derivatives exert their pro-cardiomyogenic effect by inhibiting the Wnt/β-catenin signaling pathway at the appropriate time window.

Compound Class Core Structure Hypothesized Target Pathway Application Phase
2,6-Diamino-8-Purinol Deriv.2,6-diamino-purineWnt/β-catenin InhibitionCardiac Specification (Days 3-7)
CHIR99021 (Control)AminopyrimidineWnt/β-catenin ActivationMesoderm Induction (Days 0-2)

Section 3: Application Protocol - Directed Differentiation of hPSCs into Cardiomyocytes

This protocol provides a robust framework for differentiating human pluripotent stem cells (hPSCs), including embryonic (hESCs) and induced pluripotent (hiPSCs) stem cells, into a high-purity population of cardiomyocytes.

Causality Behind Protocol Choices:
  • Monolayer Culture: Starting with a defined monolayer ensures uniform exposure of cells to differentiation factors, leading to higher reproducibility compared to embryoid body (EB) formation.[12]

  • Defined Media: Using fully defined media (like RPMI/B27) eliminates the variability associated with fetal bovine serum (FBS).

  • Metabolic Purification: The final step leverages the unique metabolic properties of cardiomyocytes, which can survive in glucose-depleted, lactate-rich media, while most other cell types cannot. This is a highly effective and cost-efficient method for purification.[13]

Differentiation_Workflow Start Day -2: Seed hPSCs on Matrigel Induction Day 0: Mesoderm Induction (CHIR99021) Start->Induction 48h Specification Day 3: Cardiac Specification (2,6-Diamino-8-Purinol Deriv.) Induction->Specification 72h Maturation Day 7: Maturation (RPMI/B27+Insulin) Specification->Maturation 96h Purification Day 10-12: Lactate Purification (Glucose-free RPMI) Maturation->Purification 72h End Day 14+: Beating Cardiomyocytes Purification->End 48h+

Caption: Experimental workflow for small molecule-based cardiomyogenesis.

Detailed Step-by-Step Methodology

Phase 1: hPSC Preparation (Day -2 to Day 0)

  • Coating Plates: Coat 12-well tissue culture plates with Matrigel (or a suitable alternative like Geltrex) diluted in DMEM/F12 medium. Incubate for at least 1 hour at 37°C.

  • Seeding hPSCs: Aspirate the coating solution and seed high-quality hPSCs as single cells or small clumps to achieve 80-90% confluency by Day 0. Culture in mTeSR1 or a similar hPSC maintenance medium.

Phase 2: Mesoderm Induction (Day 0 to Day 3)

  • Initiate Differentiation (Day 0): When cells reach target confluency, aspirate the maintenance medium.

  • Add Cardio-Induction Medium A : RPMI 1640, B-27 Supplement (minus insulin), and a potent Wnt activator (e.g., 6-10 µM CHIR99021).

  • Incubate for 72 hours. Rationale: This prolonged Wnt activation is critical for robustly converting the pluripotent culture into mesodermal progenitors.

Phase 3: Cardiac Specification (Day 3 to Day 7)

  • Inhibit Wnt (Day 3): Aspirate the induction medium.

  • Add Cardio-Specification Medium B : RPMI 1640, B-27 Supplement (minus insulin), and the 2,6-Diamino-8-Purinol derivative (e.g., at a pre-optimized concentration, typically in the 1-10 µM range).

  • Incubate for 96 hours. A medium change with fresh Medium B can be performed on Day 5. Rationale: This step provides the essential Wnt-off signal, directing the mesodermal cells toward a cardiac lineage.[3][6]

Phase 4: Cardiomyocyte Maturation & Purification (Day 7 onwards)

  • Promote Maturation (Day 7): Aspirate the specification medium. Add Cardio-Maturation Medium C : RPMI 1640 with B-27 Supplement (now including insulin).

  • Change medium every 2-3 days. Spontaneous contractions should become visible between Days 8 and 12.

  • Purify Cardiomyocytes (Day 10-12): To eliminate non-cardiomyocytes, switch the culture to Cardio-Purification Medium D : Glucose-free RPMI 1640 supplemented with Sodium Lactate (e.g., 5 mM).[13]

  • Culture for 48-72 hours. The vast majority of non-myocytes will detach and die.

  • Return the purified culture to standard Cardio-Maturation Medium C. The result should be a highly pure, spontaneously contracting monolayer of cardiomyocytes.

Section 4: Validation and Characterization of hPSC-Derived Cardiomyocytes

Rigorous validation is essential to confirm the identity, purity, and functionality of the differentiated cells. A multi-pronged approach combining visual assessment, protein expression, gene analysis, and functional assays is recommended.

Validation Method Key Markers / Readout Expected Outcome / Interpretation
Phase Contrast Microscopy Spontaneous, rhythmic contractionsConfirms functional cardiomyocyte phenotype. Beating should be widespread post-purification.
Immunocytochemistry (ICC) Cardiac Troponin T (cTnT), α-ActininPositive staining with clear sarcomeric striations confirms cardiomyocyte identity and structural maturity.
Quantitative RT-PCR TNNT2, NKX2-5, GATA4, MYH6High upregulation of cardiac-specific genes and downregulation of pluripotency genes (e.g., OCT4).
Functional Assays (e.g., MEA) Field potential duration, beat rateProvides electrophysiological profile, useful for toxicity screening and disease modeling.[14][15]
Protocol: Immunocytochemistry for Cardiac Markers
  • Fixation: Gently wash the cardiomyocyte monolayer with PBS, then fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., mouse anti-cTnT, rabbit anti-α-Actinin) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit) for 1-2 hours at room temperature, protected from light.

  • Counterstaining & Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Mount with an anti-fade mounting medium and image using a fluorescence microscope.

Conclusion

2,6-Diamino-8-purinol derivatives represent a valuable and effective class of small molecules for the directed differentiation of pluripotent stem cells into cardiomyocytes. By strategically inhibiting the Wnt signaling pathway during the critical cardiac specification window, these compounds can drive high-efficiency cardiomyogenesis. The protocols and validation methods outlined in this guide provide researchers with a robust framework to generate high-purity cardiomyocyte cultures for applications ranging from fundamental developmental biology to advanced preclinical drug screening and cardiotoxicity assays.[14]

References

  • The Importance of Wnt Signaling in Cardiovascular Development - PMC - NIH. (n.d.).
  • The Multiple Phases and Faces of Wnt Signaling During Cardiac Differentiation and Development | Circulation Research. (2010, July 23).
  • Wnt/β-Catenin Signaling during Cardiac Development and Repair - MDPI. (n.d.).
  • Endogenous Wnt/β-Catenin Signaling Is Required for Cardiac Differentiation in Human Embryonic Stem Cells | PLOS One - Research journals. (n.d.).
  • Making cardiomyocytes with your chemistry set: Small molecule-induced cardiogenesis in somatic cells - PMC - NIH. (n.d.).
  • Purinergic Signaling and its Role in the Stem Cell Differentiation - PubMed. (n.d.).
  • Small molecules that induce cardiomyogenesis in embryonic stem cells - PubMed. (n.d.).
  • Cardiomyocytes From Human Pluripotent Stem Cells Via Small Molecule-Based Differentiation Protocol - YouTube. (2022, May 27).
  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents | Request PDF - ResearchGate. (2025, August 9).
  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC - NIH. (n.d.).
  • Evaluation of in vitro models of stem cell-derived cardiomyocytes to screen for potential cardiotoxicity of chemicals - WUR eDepot. (2020, May 22).
  • (PDF) Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents - ResearchGate. (2025, August 9).
  • Generation of human vascularized and chambered cardiac organoids for cardiac disease modelling and drug evaluation - PubMed Central. (2024, March 7).
  • Retinoic acid signaling in heart development: Application in the differentiation of cardiovascular lineages from human pluripotent stem cells - PMC - NIH. (n.d.).
  • Signaling Pathways Governing Cardiomyocyte Differentiation - PMC - NIH. (2024, June 18).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 2,6-Diamino-8-purinol in Organic Solvents

Welcome to the technical support center for 2,6-Diamino-8-purinol (DAP). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Diamino-8-purinol (DAP). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Part 1: Understanding the Core Challenge

Why is 2,6-Diamino-8-purinol so difficult to dissolve in many organic solvents?

The poor solubility of 2,6-Diamino-8-purinol (a polar, heterocyclic compound) stems from its molecular structure. The purine core, rich in nitrogen and oxygen atoms, facilitates strong intermolecular hydrogen bonding. These bonds create a stable crystal lattice structure that requires a significant amount of energy to disrupt. Many common organic solvents lack the polarity and hydrogen-bonding capacity to effectively break down this lattice, leading to low solubility. The key to improving solubility is to select a solvent system that can successfully compete with these strong intermolecular forces.

Part 2: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial hurdles.

Q1: I need to make a stock solution. What is the best starting solvent?

A1: For a high-concentration stock solution, your primary choice should be Dimethyl sulfoxide (DMSO) .[1][2] DMSO is a highly polar, aprotic solvent that is exceptionally effective at dissolving polar compounds like purine derivatives by disrupting their hydrogen-bonding networks.[1][2] Always start by preparing a concentrated stock in 100% DMSO (e.g., 10-100 mM), which can then be diluted into your final experimental medium.[1]

Q2: My compound precipitates when I dilute the DMSO stock into my less polar organic reaction mixture. What should I do?

A2: This is a classic issue of an "antisolvent" effect, where the primary solvent (DMSO) is miscible, but the solute (DAP) is not soluble in the final solvent mixture.

  • Immediate Action: Try adding a small amount of a co-solvent to your final mixture before adding the DAP stock.[3][4] A co-solvent acts as a bridge, modifying the overall polarity of the solvent system to keep the DAP in solution.[4]

  • Best Practice: The final concentration of DMSO should generally be kept low, often at or below 0.5% (v/v) in biological or sensitive chemical systems, though this limit can be higher in robust organic synthesis.[1]

Q3: Can I just heat the mixture to get it to dissolve?

A3: Yes, increasing the temperature will generally increase the solubility of DAP. However, this comes with two major caveats:

  • Supersaturation: The compound may precipitate out of the solution as it cools to room temperature. This can be problematic for reactions or analyses run at ambient temperatures.

  • Degradation: Ensure that 2,6-Diamino-8-purinol is stable at the temperatures you are using. Always check the compound's thermal stability data if available.

Part 3: In-Depth Troubleshooting & Advanced Strategies

If the basic steps fail, a more systematic approach is required. The following guides provide structured methods to overcome significant solubility hurdles.

Guide 1: Systematic Co-Solvent Screening

Co-solvency is the most powerful and common technique for enhancing the solubility of a polar drug in a less polar medium.[4][5] The strategy involves adding a water-miscible organic solvent to the main solvent to reduce the interfacial tension and modify the overall polarity.[4]

The Causality: A co-solvent works by disrupting the solvent-solvent interactions of the primary solvent, creating a more favorable environment for the solute. For a polar compound like DAP in a non-polar solvent, a polar co-solvent can create "pockets" of polarity where the DAP can dissolve.

Caption: Workflow for systematic co-solvent screening.

Solvent/Co-SolventTypePolarity IndexRationale for Use with DAP
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Excellent H-bond acceptor, highly effective at disrupting DAP's crystal lattice.[1][2]
N,N-Dimethylformamide (DMF) Polar Aprotic6.4Similar to DMSO, a good alternative for dissolving polar compounds.[6]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic6.5High boiling point, strong solubilizing power for many organic compounds.[6]
Ethanol/Methanol Polar Protic5.2 / 6.6Can act as both H-bond donors and acceptors. Good as co-solvents in less polar systems.[3]
Propylene Glycol (PG) Polar Protic-Often used in pharmaceutical formulations to increase solubility.[3]
Guide 2: pH Modification & Salt Formation

For amphoteric or ionizable molecules like DAP, altering the pH of the microenvironment can dramatically increase solubility.[7] By converting the neutral molecule into a charged salt, you can leverage strong ion-dipole interactions with polar solvents.[8][9][10]

The Causality: 2,6-Diamino-8-purinol has both acidic (the -OH group, in its tautomeric form) and basic (the amino groups) centers.

  • In an acidic medium: The amino groups can be protonated to form a cationic salt (e.g., a hydrochloride or sulfate salt).

  • In a basic medium: The purinol hydroxyl group can be deprotonated to form an anionic salt (e.g., a sodium or potassium salt). These salt forms are generally more soluble in polar organic solvents than the neutral parent molecule.[11] Many commercial sources, in fact, supply DAP as a hemisulfate salt to improve its handling and solubility.[12][13]

Caption: Decision workflow for using pH modifiers.

Part 4: Detailed Experimental Protocols

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This protocol establishes the equilibrium solubility of DAP in a given solvent system.

  • Preparation: Add an excess amount of 2,6-Diamino-8-purinol powder to a known volume (e.g., 2 mL) of the selected organic solvent or co-solvent mixture in a glass vial. The presence of undissolved solid is essential.

  • Equilibration: Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours for the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of your analytical instrument.

  • Quantification: Analyze the concentration of DAP in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the original concentration in the supernatant to determine the equilibrium solubility.

Protocol 2: Preparation of a DAP Salt in situ

This protocol describes how to increase solubility by forming a salt directly in the solvent.

  • Setup: In a clean, dry flask, suspend 2,6-Diamino-8-purinol in a polar organic solvent (e.g., methanol or ethanol) at the desired final concentration.

  • Acidification (for Cationic Salt): While stirring, add a strong acid dropwise. A common choice is a solution of HCl in a compatible organic solvent (e.g., 1.25 M HCl in Methanol or 4M HCl in Dioxane). Add approximately 1.1 molar equivalents of the acid relative to DAP.

  • Basification (for Anionic Salt): Alternatively, while stirring, add a strong base. A common choice is sodium methoxide in methanol. Add approximately 1.1 molar equivalents of the base.

  • Observation: Stir the mixture at room temperature. A successful salt formation will be indicated by the dissolution of the suspended solid, resulting in a clear solution.

  • Validation (Optional): The formation of the salt can be confirmed by techniques like NMR, which would show a shift in the peaks corresponding to the protonated or deprotonated sites. A general rule for effective salt formation is that the pKa of the acid should be at least 2 units lower than that of the base to ensure efficient proton transfer.[10]

References

  • BenchChem Technical Support Center. (n.d.). Overcoming Solubility Challenges of Purine Derivatives in Aqueous Solutions.
  • BenchChem Technical Support Center. (n.d.). Techniques for improving the solubility of 8-Ethynyl-9h-purine in culture media.
  • Serajuddin, A. T. M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]

  • Karmarkar, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • precisionFDA. (n.d.). 2,6-DIAMINO-8-PURINOL. Retrieved from [Link]

  • ResearchGate. (2018). In which organic solvents it is soluble -2,6-Diaminopurine...kindly give the answer? Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • ResearchGate. (2025). Principles of Salt Formation. Retrieved from [Link]

  • Quora. (2018). Does salt affect the solubility of organic solvents in water? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Diamino-8-azapurine. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY. Retrieved from [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility.
  • PubMed. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Pharma Digests. (2023). How to Increase Solubility of Drug? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]

  • Georganics. (n.d.). 2,6-Diamino-8-purinol hemisulfate monohydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Modeling and Solvent Effects of Allopurinol in 15 Neat Solvents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 2,6-Diamino-8-purinol

Introduction: 2,6-Diamino-8-purinol, also known as 2,6-diamino-8-hydroxypurine, is a critical purine derivative used in various research applications, including the synthesis of nucleic acid analogs and investigation of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,6-Diamino-8-purinol, also known as 2,6-diamino-8-hydroxypurine, is a critical purine derivative used in various research applications, including the synthesis of nucleic acid analogs and investigation of enzyme-inhibitor interactions. However, its purine scaffold, rich in electron-donating amino groups, makes it susceptible to specific stability issues, primarily oxidative degradation. This guide provides researchers, scientists, and drug development professionals with a dedicated resource to anticipate, identify, and troubleshoot common stability challenges encountered during experimentation. We will delve into the mechanisms of degradation, provide validated protocols for analysis, and offer practical solutions to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 2,6-Diamino-8-purinol.

Q1: What are the ideal storage and handling conditions for 2,6-Diamino-8-purinol?

A1: Proper storage is the first line of defense against degradation. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Avoid exposure to incompatible substances, particularly strong oxidizing agents, which can initiate degradation pathways.[1] For handling, use adequate ventilation, minimize dust generation, and wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[1][2]

Q2: What is the primary stability concern when working with this compound in solution?

A2: The primary concern is oxidative degradation. The purine ring system is susceptible to electrochemical oxidation. This process leads to the formation of highly unstable intermediates that rapidly decompose, compromising the integrity of your sample.[3] Therefore, it is crucial to use high-purity, degassed solvents and to prepare solutions fresh for each experiment whenever possible.

Q3: What are the known degradation products of 2,6-Diamino-8-purinol?

A3: The most well-characterized degradation pathway involves a two-electron, two-proton (2e⁻, 2H⁺) electrochemical oxidation. This reaction converts 2,6-Diamino-8-purinol into a highly unstable diimine intermediate, specifically 2,6-diaminopurinol-diimine. This intermediate is not isolable and undergoes rapid subsequent reactions, primarily hydrolysis, to yield further decomposition products.[3] Identifying this diimine's downstream products is a key objective of a forced degradation study.

Q4: My solid sample of 2,6-Diamino-8-purinol has developed a slight yellow or brown tint over time. Is it still usable?

A4: A color change from its typical near-white appearance often indicates oxidation or the presence of impurities. While minor discoloration may not significantly impact all applications, it is a warning sign of potential degradation. We strongly recommend qualifying the material using a stability-indicating analytical method, such as RP-HPLC, to assess its purity before use. Compare the chromatogram to a fresh, high-purity reference standard to identify any unexpected peaks.

Section 2: Troubleshooting Guide

This guide provides structured solutions to specific experimental problems.

Issue 1: Inconsistent Analytical Results or Loss of Compound in Solution
  • Potential Cause: Degradation of 2,6-Diamino-8-purinol after dissolution in your experimental buffer or solvent. The rate of degradation can be influenced by pH, dissolved oxygen, temperature, and light exposure.

  • Troubleshooting Steps & Scientific Rationale:

    • Solvent & Buffer Preparation: Use HPLC-grade solvents and freshly prepared buffers. Degas all aqueous solutions by sonication or sparging with an inert gas (e.g., nitrogen or argon) to minimize dissolved oxygen, a key participant in oxidative degradation.

    • pH Control: The stability of purine analogs can be pH-dependent. Evaluate the stability of your compound in a small range of buffer pH values around your experimental conditions to identify an optimal pH for stability.

    • Prepare Solutions Fresh: Due to its susceptibility to degradation in solution, prepare stock and working solutions immediately before use. Avoid long-term storage of solutions, even when refrigerated.

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

    • Analytical Verification: Use the stability-indicating HPLC method detailed in Section 3 to quantify the compound's concentration immediately after preparation and at various time points to determine its stability profile under your specific conditions.

Issue 2: Emergence of New Peaks in HPLC/UPLC Chromatograms
  • Potential Cause: The appearance of new, unidentified peaks suggests the formation of degradation products. This can happen in the sample vial before injection or, less commonly, on the analytical column itself. These peaks compromise the accuracy of your quantification.

  • Troubleshooting Steps & Scientific Rationale:

    • Conduct a Forced Degradation Study: This is the most definitive way to identify potential degradation products. By intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light), you can generate the likely degradants.[4][5] The resulting chromatograms will serve as a "fingerprint" to help identify the unknown peaks in your experimental samples. A detailed workflow is provided in Section 3.

    • Optimize Chromatography: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent peak from all potential degradation products.[6] Adjust the mobile phase composition, gradient slope, or pH to improve the separation of the new peaks from the main compound peak.

    • Use a High-Purity Standard: Always run a fresh, solid-state reference standard alongside your samples. The absence of extraneous peaks in the standard confirms that the degradation is occurring within your experimental sample, not the standard itself.

Section 3: Key Experimental Protocols

These protocols provide validated, step-by-step methodologies for handling and analysis.

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[7]

  • Prepare Stock Solution: Accurately weigh and dissolve 2,6-Diamino-8-purinol in a suitable solvent (e.g., a mixture of methanol and water) to create a stock solution of approximately 1 mg/mL.

  • Apply Stress Conditions: For each condition, mix the stock solution with the stressor and incubate as described in the table below. Include a control sample (stock solution diluted with solvent only) kept under ambient conditions.

  • Neutralization & Dilution: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL) and inject them into the HPLC system.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks.

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent & ConcentrationIncubation ConditionsPurpose
Acid Hydrolysis 0.1 N HCl80°C for 3 hoursTo test susceptibility to acid-catalyzed degradation.[8]
Base Hydrolysis 0.1 N or 0.5 N NaOH80°C for 3 hoursTo test susceptibility to base-catalyzed degradation.[8]
Oxidation 3-10% H₂O₂Room Temperature for 24 hoursTo simulate oxidative stress, the most likely degradation pathway.[6]
Thermal Degradation 80°C (in solid state & solution)6-24 hoursTo assess intrinsic thermal stability.[6]
Photolytic Degradation UV Light (e.g., 254 nm)Expose solid & solution samplesTo evaluate light sensitivity.
Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for a robust analytical method. Based on methods developed for the related compound allopurinol, it should be validated for your specific system.[9][10]

Table 2: Example RP-HPLC Method Parameters

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention for purine analogs.[9][11]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5Buffered aqueous phase to control ionization and ensure reproducible retention.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound.
Gradient Start with 5% B, ramp to 70% B over 20 min, hold for 5 minGradient elution is recommended to ensure separation of the polar parent compound from potentially less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature enhances reproducibility.[9]
Detection Wavelength 230 nm or 254 nmPurine systems exhibit strong absorbance in this UV range.[]
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.

Section 4: Visualization of Pathways and Workflows

Visual aids help clarify complex processes.

Diagram 1: Electrochemical Oxidation Pathway

cluster_main Electrochemical Oxidation of 2,6-Diamino-8-purinol A 2,6-Diamino-8-purinol B 2,6-Diaminopurinol-diimine (Highly Unstable Intermediate) A->B  Oxidation  (-2e⁻, -2H⁺) C Hydrolysis Products B->C  Rapid Hydrolysis  (+H₂O)

Caption: The primary oxidative degradation pathway of 2,6-Diamino-8-purinol.

Diagram 2: Forced Degradation Experimental Workflow

cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid (HCl) start->acid base Base (NaOH) start->base oxid Oxidative (H₂O₂) start->oxid therm Thermal (Heat) start->therm photo Photolytic (UV) start->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze evaluate Evaluate Chromatograms (Identify Degradants) analyze->evaluate

Sources

Troubleshooting

Technical Support Center: Purification of Synthetic 2,6-Diamino-8-purinol

This technical support guide is designed for researchers, scientists, and drug development professionals working with synthetic 2,6-Diamino-8-purinol (also known as 2,6-diamino-8-oxypurine). Drawing upon established prin...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with synthetic 2,6-Diamino-8-purinol (also known as 2,6-diamino-8-oxypurine). Drawing upon established principles of heterocyclic and purine chemistry, this document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this highly polar and functionalized molecule.

I. Understanding the Molecule: Key Physicochemical Properties

2,6-Diamino-8-purinol is a purine derivative characterized by its multiple hydrogen bond donors and acceptors, leading to high polarity and potentially challenging solubility profiles. Its basic amino groups and acidic purinol moiety mean that its charge state is pH-dependent, a critical factor in both chromatography and crystallization. The compound is often supplied as a hemisulfate salt, which enhances its aqueous solubility.

II. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of 2,6-Diamino-8-purinol in a question-and-answer format.

Recrystallization Issues

Q1: My 2,6-Diamino-8-purinol fails to crystallize, or "oils out" of solution. What's happening and how can I fix it?

A1: "Oiling out" is a common problem with polar compounds and typically occurs for two main reasons: the solution is either cooling too rapidly, or the chosen solvent is not ideal for your compound's solubility profile. High levels of impurities can also inhibit crystal lattice formation.

  • Causality: The compound is precipitating from a supersaturated solution at a temperature above its melting point in that particular solvent system, leading to the formation of a liquid phase (the oil) instead of a solid crystalline lattice. Rapid cooling favors precipitation over the slower, more ordered process of crystallization.

  • Solutions & Protocol:

    • Slow Down the Cooling Process: Re-heat the solution until the oil fully redissolves. If necessary, add a minimal amount of additional hot solvent to achieve a clear solution. Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Only after it has reached room temperature should you transfer it to an ice bath or refrigerator.

    • Solvent System Re-evaluation:

      • For the free base: Due to its high polarity, single-solvent systems are often challenging. Consider mixed-solvent systems. A good starting point is a "good" solvent in which the compound is soluble (like DMSO or hot water) and a "poor" solvent in which it is less soluble (like ethanol, isopropanol, or acetone). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.

      • For the hemisulfate salt: Aqueous systems are often effective. Try dissolving the salt in hot water and allowing it to cool slowly. If solubility is too high, a water/alcohol (e.g., water/ethanol) mixture can be effective.

    • Induce Crystallization: If a supersaturated solution fails to produce crystals, try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Alternatively, if you have a pure crystal, "seed" the solution with it.

    • Preliminary Purification: If impurities are the suspected cause, a quick "plug" filtration through a small amount of silica or activated charcoal (if colored impurities are present) can be beneficial before attempting recrystallization.

Q2: My recovery after recrystallization is very low. How can I improve the yield?

A2: Low recovery typically means your compound has significant solubility in the mother liquor, even at low temperatures.

  • Causality: The primary cause is often using an excessive volume of solvent during the initial dissolution step. Every bit of excess solvent retains some of your product upon cooling.

  • Solutions:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small, hot portions to the crude material until it just dissolves.

    • Optimize the Solvent System: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. You may need to screen several solvents or solvent mixtures to find the optimal system (see Table 1).

    • Maximize Cooling: Ensure the crystallized solution spends adequate time at a low temperature (e.g., in an ice bath or at 0-4 °C) to maximize precipitation.

    • Recover a Second Crop: Concentrate the mother liquor (the remaining solution after the first filtration) by about half its volume and cool it again. This will often yield a second, though slightly less pure, crop of crystals.

Solvent System ComponentRoleRationale for 2,6-Diamino-8-purinol
WaterGood Solvent (Hot)The polar nature and hydrogen bonding capacity of water make it a good solvent for the polar purinol, especially when hot or for the salt form.
Dimethyl Sulfoxide (DMSO)Strong "Good" SolventExcellent solvent for many purines and related heterocycles.[1] Use sparingly and in combination with an anti-solvent due to its high boiling point.
Ethanol / IsopropanolAnti-Solvent / Co-SolventLess polar than water, can be used to reduce the compound's solubility in an aqueous solution, aiding precipitation upon cooling.
AcetonitrileAnti-Solvent / Co-SolventA polar aprotic solvent that can be used in mixed systems to modulate solubility.

Table 1: Recommended Solvents for Recrystallization Screening. A systematic approach involves testing solubility in small amounts of these solvents, both at room temperature and upon heating, to identify a suitable system.

Chromatography Issues

Q3: My compound streaks badly on a silica gel TLC plate and column. How can I get sharp bands?

A3: Streaking (tailing) of basic compounds like 2,6-Diamino-8-purinol on silica gel is a classic problem.

  • Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can strongly and sometimes irreversibly interact with the basic amino groups on your purine, causing the compound to "stick" and elute slowly and unevenly, resulting in a streak rather than a compact spot.

  • Solutions:

    • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This base will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.

      • Recommended Modifiers: Start by adding 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol).

    • Switch to a Different Stationary Phase: If a basic modifier is not sufficient or compatible with your compound, consider an alternative stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use basic or neutral alumina to avoid strong interactions.

      • Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, which provides a less acidic environment and can offer different selectivity for polar compounds.[2]

Q4: My compound elutes in the void volume (no retention) on my C18 reversed-phase HPLC column. What should I do?

A4: This is a common issue for highly polar compounds that have minimal hydrophobic interaction with the C18 alkyl chains of the stationary phase.

  • Causality: Reversed-phase chromatography separates compounds based on their hydrophobicity. Highly polar molecules like 2,6-Diamino-8-purinol do not partition well into the nonpolar stationary phase and are swept through the column with the mobile phase front.

  • Solutions:

    • Use a More Polar Stationary Phase:

      • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain, which improves the retention of polar analytes through secondary interactions.

      • Phenyl Phases: These columns can provide alternative selectivity through π-π interactions between the phenyl rings on the stationary phase and the aromatic purine ring of your compound.

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[1][2][3] Water acts as the strong eluting solvent.

    • Use Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a more hydrophobic complex with your protonated amine, increasing its retention on a C18 column. However, these reagents can be difficult to remove from the column and may suppress MS signals.

Q5: I'm not sure what mobile phase to use for my column chromatography. Where do I start?

A5: The best starting point is always Thin Layer Chromatography (TLC). TLC allows you to quickly screen multiple solvent systems to find one that gives good separation between your product and its impurities.

  • Workflow for Method Development:

    • Spotting: Dissolve your crude material in a strong solvent like DMSO or methanol. Spot it onto a silica gel TLC plate.

    • Initial Screening: Start with a moderately polar system like 9:1 Dichloromethane (DCM) / Methanol (MeOH).

    • Optimization:

      • If Rf is too low (spots don't move): Increase the polarity by increasing the proportion of methanol (e.g., 8:2 DCM/MeOH).

      • If Rf is too high (spots run with the solvent front): Decrease the polarity by decreasing the proportion of methanol.

      • If streaking occurs: Add 1% triethylamine or ammonium hydroxide to the chosen solvent system.

    • Target Rf: For column chromatography, aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 on the TLC plate. This generally provides the best separation.

  • Visualization: Purine systems are often UV-active due to their aromatic nature. Visualize the TLC plate under a UV lamp (254 nm), where the compound should appear as a dark spot.[4][5][6] An iodine chamber can also be used as a secondary visualization method.[4][5][7]

III. Experimental Protocols

Protocol 1: Purification by Flash Chromatography with a Basic Modifier

This protocol is suitable for purifying the free base form of 2,6-Diamino-8-purinol from less polar impurities.

  • TLC Analysis: Develop a mobile phase that provides an Rf of ~0.3 for the product. A good starting point is 85:15:1 DCM/MeOH/NH₄OH.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude 2,6-Diamino-8-purinol in a minimal amount of methanol.

    • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to the solution.

    • Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained. This prevents dissolution issues at the top of the column.

  • Column Packing:

    • Pack a flash chromatography column with silica gel using the prepared mobile phase.

    • Ensure the column is packed evenly without any air bubbles.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the mobile phase, collecting fractions.

    • Monitor the elution by TLC to identify fractions containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,6-Diamino-8-purinol.

Protocol 2: Purification by Reversed-Phase HPLC

This protocol is based on a known method for analyzing 2,6-Diamino-8-purinol and is suitable for high-purity analysis or small-scale purification.[2]

  • Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier. For example, 10% MeCN, 90% Water, 0.1% Phosphoric Acid (for UV detection) or 0.1% Formic Acid (for MS-compatible applications).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at ~250-280 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a minimal amount of DMSO and then dilute with the mobile phase. Ensure the final solution is filtered through a 0.45 µm filter before injection.

IV. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my synthetic 2,6-Diamino-8-purinol?

A1: Impurities will depend on the synthetic route. A common synthesis starts from 2,6-dichloropurine.[8] Potential impurities could include:

  • Starting Materials: Unreacted 2,6-dichloropurine or monosubstituted intermediates.

  • Incomplete Cyclization Products: If the purine ring is formed in the final steps, precursors like substituted diaminopyrimidines could be present.

  • Side-Reaction Products: Acetylated impurities (e.g., N-acetyl-2,6-diaminopurine) could form if acetic acid or other acetyl sources are used in the synthesis or workup.[9][10]

  • Degradation Products: See Q2 below.

Q2: How stable is 2,6-Diamino-8-purinol? What conditions should I avoid?

A2: While specific stability data is limited, purine analogs can be susceptible to degradation under harsh conditions. Forced degradation studies on related compounds like allopurinol provide a good framework for assessing stability.[11][12]

  • Acidic Conditions: Strong acid can lead to hydrolysis or depurination if the compound is a nucleoside analog. While 2,6-Diamino-8-purinol itself is not a nucleoside, prolonged exposure to strong, hot acid should be approached with caution.

  • Basic Conditions: The purine ring system is generally more stable to base than acid. However, very strong basic conditions could potentially open the imidazole ring.

  • Oxidative Conditions: The electron-rich purine ring system can be susceptible to oxidation. Avoid strong oxidizing agents.

  • Light and Heat: As a general precaution for highly functionalized organic molecules, it is advisable to store 2,6-Diamino-8-purinol protected from light and at reduced temperatures to minimize long-term degradation.

Q3: My compound is the hemisulfate salt. Do I need to free-base it before chromatography?

A3: It depends on the technique.

  • For Normal-Phase Chromatography (Silica/Alumina): Yes, it is highly recommended to convert the salt to the free base. A simple method is to dissolve the salt in water, basify the solution with a mild base (e.g., sodium bicarbonate or ammonium hydroxide) until the free base precipitates, then filter, wash with water, and dry the solid.

  • For Reversed-Phase HPLC: No, it is not necessary. The salt will readily dissolve in the aqueous mobile phases used in RP-HPLC. The acidic modifier typically used in the mobile phase will ensure the compound is in a consistent protonated state.

V. Visualization of Workflows

General Purification Workflow

G crude Crude Synthetic Product tlc TLC Analysis (e.g., 9:1 DCM/MeOH + 1% Et3N) crude->tlc decision Streaking or Poor Separation? tlc->decision col_chrom Column Chromatography (Silica, Alumina, or Amine-Silica) decision->col_chrom No (Rf ~0.3) adjust_mp Adjust Mobile Phase (Add base, change polarity) decision->adjust_mp Yes fractions Collect & Analyze Fractions (TLC) col_chrom->fractions adjust_mp->tlc pure_fractions Combine Pure Fractions & Evaporate fractions->pure_fractions final_product Final Purified Product pure_fractions->final_product Purity >95%? recrystal Recrystallization (e.g., Water/Ethanol) pure_fractions->recrystal No recrystal->final_product

Caption: Decision workflow for the purification of 2,6-Diamino-8-purinol.

Troubleshooting Reversed-Phase HPLC Retention

G start Initial RP-HPLC Run (Standard C18 Column) check_retention Compound Elutes in Void Volume? start->check_retention success Adequate Retention Proceed with Optimization check_retention->success No troubleshoot Choose Alternative Strategy check_retention->troubleshoot Yes strategy1 Switch to Polar-Embedded or Phenyl Column troubleshoot->strategy1 strategy2 Switch to HILIC Mode (e.g., Silica or Amide Column) troubleshoot->strategy2 strategy3 Use Ion-Pairing Reagent (e.g., HFBA) troubleshoot->strategy3 re_run Analyze Results strategy1->re_run Re-run Analysis strategy2->re_run Re-run Analysis strategy3->re_run Re-run Analysis re_run->success

Caption: Troubleshooting poor retention in reversed-phase HPLC.

VI. References

  • SIELC Technologies. (n.d.). Separation of 2,6-Diamino-8-purinol on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Rodriguez, A. A., et al. (2014). Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. Bioorganic & Medicinal Chemistry Letters, 24(15), 3243-6.

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). Formation of the N-2-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping | Request PDF. Retrieved from [Link]

  • DNA - Wikipedia. (n.d.). Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds - PMC - NIH. (2021). Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (2011). Retrieved from [Link]

  • Hydrophilic interaction chromatography - Wikipedia. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Zenodo. (2018). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed. (2023). Retrieved from [Link]

  • Bosco, B., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 1996.

  • ResearchGate. (2009). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). purification of crude 2-Amino-4,6-dimethoxypyrimidine by recrystallization. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Detection of 8-oxoguanine in cellular DNA using 2,6-diamino-8-oxopurine as an internal standard for high-performance liquid chromatography with electrochemical detection - PubMed. (1998). Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of C(8)‐substituted 2,6‐diamino‐purine acetic acids 8 a–d.... Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Electrode Surfaces for 2,6-Diamino-8-purinol Detection

Welcome to the technical support center for the electrochemical analysis of 2,6-Diamino-8-purinol. This guide is designed for researchers, scientists, and drug development professionals who are leveraging electrochemical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the electrochemical analysis of 2,6-Diamino-8-purinol. This guide is designed for researchers, scientists, and drug development professionals who are leveraging electrochemical methods for the sensitive and selective detection of this and other related purine compounds. As your partner in research, we aim to provide not just protocols, but a deeper understanding of the underlying principles to empower you to overcome experimental hurdles and achieve robust, reproducible results.

This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQs) section for foundational knowledge.

Troubleshooting Guide: From Signal Loss to Irreproducibility

This section addresses the most common challenges encountered during the voltammetric analysis of 2,6-Diamino-8-purinol. Each solution is grounded in electrochemical principles to help you diagnose and resolve the issue effectively.

Q1: I am observing a weak or non-existent signal for 2,6-Diamino-8-purinol. What are the likely causes and solutions?

This is a frequent issue that can stem from multiple factors, from the electrode surface to the solution chemistry.

Causality & Explanation: The electrochemical oxidation of purines is a surface-sensitive process. A weak signal implies either a low rate of electron transfer (poor kinetics) or a low concentration of the analyte at the electrode surface. The electrode material and its condition are paramount.[1][2]

Step-by-Step Solutions:

  • Verify Electrode Surface Activity: Before blaming the analyte, confirm your electrode is performing correctly.

    • Protocol: Run a cyclic voltammogram (CV) in a standard solution of 1 mM potassium ferricyanide (K₃[Fe(CN)₆]) in 0.1 M KCl. For a well-polished glassy carbon electrode (GCE), you should observe a peak-to-peak separation (ΔEp) between the anodic and cathodic peaks of 60-90 mV. A larger separation indicates a sluggish surface.

    • Action: If ΔEp is high, your electrode requires cleaning and polishing. See the protocol in the FAQ section.

  • Optimize Solution pH: The oxidation potential of purines is pH-dependent.

    • Explanation: The oxidation process involves both electrons and protons.[2] An unsuitable pH can shift the oxidation potential outside your scanning window or hinder the reaction mechanism.

    • Action: Prepare a series of buffer solutions (e.g., phosphate or Britton-Robinson buffer) ranging from pH 3 to 8. Run a CV or Differential Pulse Voltammetry (DPV) scan in each to identify the pH that yields the highest peak current and best peak shape.

  • Adjust the Potential Window:

    • Action: Widen your potential scan range. For many purines on carbon electrodes, oxidation occurs between +0.5 V and +1.5 V (vs. Ag/AgCl).[3] Ensure your window is wide enough to capture the peak.

  • Consider Electrode Modification: Bare electrodes may not provide sufficient sensitivity.

    • Explanation: Nanomaterials like graphene oxide or metallic nanoparticles can dramatically increase the effective surface area and enhance catalytic activity, leading to a stronger signal.[4][5]

    • Action: Explore simple modification procedures. For example, drop-casting a dispersion of graphene oxide or gold nanoparticles onto a polished GCE can significantly improve performance for purine detection.[5][6]

Q2: My results are not reproducible. The peak current and potential vary significantly between runs. Why is this happening?

Reproducibility is the cornerstone of reliable analytical data. Variation often points to electrode surface fouling or inconsistent preparation.

Causality & Explanation: The electrochemical oxidation of 2,6-Diamino-8-purinol, like other purines such as guanine, can produce products that adsorb onto the electrode surface.[1] This "fouling" passivates the surface, blocking active sites and leading to decreased signal in subsequent scans.

Step-by-Step Solutions:

  • Implement a Strict Electrode Cleaning Protocol:

    • Explanation: A consistent surface must be regenerated before each measurement. Mechanical polishing is the most reliable method for solid electrodes like GCE.

    • Action: Between each experiment (not just between samples), re-polish the electrode surface using alumina slurry, sonicate to remove residual particles, and rinse thoroughly. See the detailed protocol below.

  • Use Electrochemical Cleaning:

    • Action: After polishing and before scanning your analyte, run several CV cycles in the blank supporting electrolyte over a wide potential window. This can help remove any remaining organic impurities from the surface.

  • Check Your Reference Electrode:

    • Explanation: A drifting reference electrode will cause the apparent peak potential to shift.

    • Action: Ensure the filling solution is at the correct level and free of air bubbles or crystals. If in doubt, check its potential against another known, stable reference electrode.

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the electrochemical detection of 2,6-Diamino-8-purinol.

Q1: Which electrode material is best suited for 2,6-Diamino-8-purinol detection?

The choice of electrode material is critical for achieving high sensitivity and a stable response.

  • Glassy Carbon Electrode (GCE): This is the most common choice due to its wide potential window, chemical inertness, and relatively low cost.[5] Its performance is highly dependent on the surface preparation.

  • Boron-Doped Diamond (BDD) Electrode: BDD electrodes offer a very wide potential window, low background current, and remarkable resistance to fouling.[1][3] This makes them highly stable and reproducible, though they are more expensive.

  • Carbon Paste Electrodes (CPE): CPEs are easy to prepare and modify. The surface can be renewed simply by extruding and smoothing a new layer of paste, which is advantageous for fouling-prone analytes.[7][8]

  • Modified Electrodes: For trace analysis, modifying a base electrode (typically GCE) is often necessary. Nanomaterial-based modifications using graphene, carbon nanotubes, and metallic nanoparticles increase the electroactive surface area and can catalyze the oxidation reaction, lowering the overpotential and increasing the signal.[4][5][6]

Q2: Which voltammetric technique should I use: CV, DPV, or SWV?

The best technique depends on your analytical goal.

  • Cyclic Voltammetry (CV): Ideal for initial investigations. It provides valuable information about the electrochemical mechanism, such as whether the oxidation is reversible or irreversible.[9] However, it has relatively poor sensitivity for quantitative analysis.

  • Differential Pulse Voltammetry (DPV) & Square-Wave Voltammetry (SWV): These are the preferred techniques for quantification. They effectively discriminate against background charging current, resulting in a significantly better signal-to-noise ratio and much lower detection limits compared to CV. SWV is generally faster than DPV.

TechniquePrimary UseRelative SensitivityScan Speed
Cyclic Voltammetry (CV) Mechanistic studies, initial characterizationLowModerate
Differential Pulse Voltammetry (DPV) Quantitative analysis, trace detectionHighSlow
Square-Wave Voltammetry (SWV) Quantitative analysis, rapid screeningHighFast

A summary of common voltammetric techniques.

Q3: What is a reliable protocol for preparing a Glassy Carbon Electrode (GCE)?

A pristine and consistently prepared electrode surface is non-negotiable for reproducible results.

Protocol: GCE Polishing and Electrochemical Activation

  • Mechanical Polishing:

    • Place a small amount of 0.3-micron alumina slurry on a polishing pad.

    • Hold the GCE perpendicular to the pad and polish in a figure-eight motion for 2-3 minutes.

    • Rinse the electrode thoroughly with deionized water.

    • Repeat the process using a new pad with 0.05-micron alumina slurry for 2-3 minutes to achieve a mirror-like finish.

  • Sonication:

    • Place the polished electrode tip in a beaker of deionized water and sonicate for 1-2 minutes to remove any embedded alumina particles.

    • Repeat the sonication step in a beaker of ethanol or acetone for 1-2 minutes to remove organic adsorbates.

    • Rinse thoroughly with deionized water and dry carefully with a nitrogen stream or lint-free tissue.

  • Electrochemical Characterization (Quality Control):

    • Assemble the three-electrode cell with the polished GCE as the working electrode, a Pt wire as the counter, and Ag/AgCl as the reference.

    • Use 1 mM K₃[Fe(CN)₆] in 0.1 M KCl as the electrolyte.

    • Run a CV from -0.2 V to +0.6 V at a scan rate of 50 mV/s.

    • Validation: A well-polished electrode should show a peak separation (ΔEp) of approximately 60-90 mV. If the separation is larger, repeat the polishing steps.

Visualized Workflows and Mechanisms

General Workflow for Electrode Optimization

The following diagram outlines the logical flow for developing a robust electrochemical sensor for 2,6-Diamino-8-purinol.

G cluster_prep Step 1: Electrode Preparation cluster_qc Step 2: Quality Control cluster_mod Step 3: Surface Modification (Optional) cluster_analysis Step 4: Analyte Detection Bare Bare Electrode (e.g., GCE) Polish Mechanical Polishing (Alumina Slurry) Bare->Polish Clean Sonication (Water & Solvent) Polish->Clean QC Characterize in Ferricyanide Clean->QC Validate ΔEp < 90 mV? QC->Validate Optimize Optimize Parameters (pH, Potential Window) QC->Optimize Skip Modification Validate->Bare No Modify Apply Modifier (e.g., Graphene, AuNPs) Validate->Modify Yes Mod_QC Characterize Modified Surface Modify->Mod_QC Mod_QC->Optimize Detect Perform Voltammetry (DPV/SWV) with Analyte Optimize->Detect Result Acquire Data Detect->Result

A flowchart for electrode preparation, validation, and analysis.

Proposed Electrochemical Oxidation of Purines

The electrochemical oxidation of purines like 2,6-Diamino-8-purinol typically occurs at the imidazole ring, which is the most electron-rich part of the molecule. The process is generally an irreversible oxidation involving protons and electrons.

G Purine 2,6-Diamino-8-purinol (Reduced Form) Oxidized Oxidized Product(s) Purine->Oxidized - ne⁻, - mH⁺ Electrode Electrode Surface Oxidized->Electrode Adsorption (Fouling)

Simplified purine oxidation at an electrode surface.

References

  • Švancara, I., Vytřas, K., BAREK, J., & Zima, J. (2009). Carbon Paste Electrodes in Modern Electroanalysis. Critical Reviews in Analytical Chemistry. [Link]

  • Hoogvliet, J. C., Reijn, J. M., & van Bennekom, W. P. (2000). Mechanically grinded edge-plane pyrolytic graphite electrode for improved electrochemical detection of purine nucleobases. Electroanalysis. [Link]

  • Karimi-Maleh, H., Karimi, F., Alizadeh, M., & Sanati, A. L. (2022). Electrochemical determination of purine and pyrimidine bases using a 1,10-phenanthroline-Fe3O4 nanoparticles-graphene oxide-chitosan nanocomposite. Scientific Reports. [Link]

  • Ravanat, J. L., Duretz, B., Guiller, A., Douki, T., & Cadet, J. (1998). Detection of 8-oxoguanine in cellular DNA using 2,6-diamino-8-oxopurine as an internal standard for high-performance liquid chromatography with electrochemical detection. Analytical Biochemistry. [Link]

  • Paleček, E., & Fojta, M. (2017). Comparison of Electrochemical Determination of Purines and Pyrimidines by means of Carbon, Graphite and Gold Paste Electrodes. Sensors. [Link]

  • Fischer, J., Barek, J., & Sýs, M. (2021). A modern and powerful electrochemical sensing platform for purines determination. Journal of Electroanalytical Chemistry. [Link]

  • Yusoff, N. A. M., Abdullah, J., Yusof, N. A., & Ahmad, I. (2022). Optimization of uric acid detection with Au nanorod-decorated graphene oxide (GO/AuNR) using response surface methodology. RSC Advances. [Link]

  • Brazell, M. P., & Kissinger, P. T. (1981). Different methods of graphite electrode treatment and their effect on the electrochemical behavior of a small adsorbing biological molecule, 2,6-diamino-8-purinol. Analytical Chemistry. [Link]

  • Vasilescu, A., Varlam, M., & Litescu, S. C. (2019). A New Electrochemical Sensor for Direct Detection of Purine Antimetabolites and DNA Degradation. Sensors. [Link]

  • Kumara, K. S., et al. (2025). Electrochemical determination of uric acid in the presence of dopamine and riboflavin using a poly(resorcinol)-modified carbon nanotube sensor. Scientific Reports. [Link]

  • Tanaka, H., et al. (2025). Development of Electrochemical Sensor for Uric Acid Detection in Intestinal Closed Loop. ECS Meeting Abstracts. [Link]

  • Lee, S., et al. (2022). Electrochemical detection of uric acid in undiluted human saliva using uricase paper integrated electrodes. Scientific Reports. [Link]

  • Sipa, K., et al. (2021). Improved Voltammetric Determination of Kynurenine at the Nafion Covered Glassy Carbon Electrode – Application in Samples Delivered from Human Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Çeçen, M. M., et al. (2023). Electrochemical Detection of Uric Acid Based on a Carbon Paste Electrode Modified with Ta2O5 Recovered from Ore by a Novel Method. ACS Omega. [Link]

  • Kumara, K. S., et al. (2024). Electrochemical determination of uric acid in the presence of dopamine and riboflavin using a poly(resorcinol)-modified carbon nanotube sensor. ResearchGate. [Link]

Sources

Troubleshooting

Overcoming challenges in the synthesis of 2,6-Diamino-8-purinol derivatives

Welcome to the technical support center for the synthesis of 2,6-diamino-8-purinol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-diamino-8-purinol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purine chemistry. My goal is to provide you with field-proven insights and practical, step-by-step solutions to common challenges encountered during synthesis, purification, and characterization. The protocols and troubleshooting advice presented here are grounded in established chemical principles and supported by peer-reviewed literature to ensure you can proceed with confidence and scientific rigor.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific, frequently encountered problems in a question-and-answer format. Each answer provides a causal explanation and actionable solutions.

Question 1: My final cyclization step to form the 8-oxopurine ring is resulting in very low yields. What factors should I investigate?

Answer: Low yields in the imidazole ring formation are a classic challenge in purine synthesis. This step typically involves the cyclization of a 4,5-diaminopyrimidine precursor with a one-carbon source. The efficiency of this reaction is highly dependent on several factors.

Causality & Solution:

  • Choice of Cyclizing Agent: The reactivity of your one-carbon source is critical.

    • Urea/Thiourea: These are common and effective for introducing the C8-oxo or C8-thio functionality. Urea-mediated cyclization often requires high temperatures (thermal fusion or high-boiling solvents like formamide) to facilitate the reaction.[1] Consider ensuring your temperature is sufficient for urea decomposition and reaction.

    • Formic Acid/Orthoformates: These reagents are used to form the C-H bond at the C8 position, which is then oxidized. If your route involves this, ensure the orthoformate (e.g., triethyl orthoformate) is fresh and the reaction is anhydrous, as moisture can hydrolyze it.[2]

    • Carbonates/Phosgene Derivatives: Reagents like diethyl carbonate or carbonyldiimidazole (CDI) can also be effective but may require specific catalysts or conditions.

  • Reaction Conditions:

    • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or formamide are often necessary to achieve the required reaction temperatures and dissolve the polar pyrimidine precursors.[3]

    • Temperature & Time: These reactions are often slow. Systematically screen temperatures (e.g., 100 °C to 180 °C) and reaction times. Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product to avoid decomposition from prolonged heating.

    • Atmosphere: Some intermediates can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of undesired oxidized byproducts.

  • Stability of the Pyrimidine Precursor: The 4,5-diaminopyrimidine starting material can be unstable and prone to oxidation, often turning dark. It's crucial to use it fresh or purify it immediately before the cyclization step.

Optimization Strategy Table
ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Cyclizing Agent Urea (1.2 eq)Urea (3.0 eq)Drives the equilibrium towards the product.
Solvent Ethanol (reflux)FormamideHigher boiling point allows for necessary reaction temp.[1]
Temperature 80 °C150-170 °CProvides sufficient energy for urea-mediated cyclization.
Atmosphere AirNitrogenPrevents oxidative degradation of the diaminopyrimidine.
Question 2: I'm observing multiple products during the substitution of 2,6-dichloropurine. How can I improve regioselectivity?

Answer: 2,6-Dichloropurine is a versatile starting material, but the two chlorine atoms have different reactivities, which can be exploited to achieve selectivity. Generally, the C6 position is more susceptible to nucleophilic aromatic substitution than the C2 position.

Causality & Solution:

  • Inherent Reactivity: The C6 position is more electrophilic. By carefully controlling the reaction conditions, you can achieve selective substitution at this position first.[4][5]

    • Strategy: Use a stoichiometric amount (1.0-1.1 equivalents) of your first nucleophile at a lower temperature (e.g., room temperature to 50 °C). This will favor monosubstitution at the C6 position. After the first substitution is complete, the second nucleophile can be added, often requiring more forcing conditions (higher temperature or microwave irradiation) to react at the less reactive C2 position.[6]

  • Nucleophile Strength: A strong nucleophile (e.g., an aliphatic amine) will react more readily than a weak one (e.g., an aromatic amine).[6]

    • Strategy: If you need to introduce a weaker nucleophile at C6 and a stronger one at C2, this route can be challenging. An alternative is to start with a different purine, such as 2-amino-6-chloropurine, to ensure the C2 position is already functionalized.

  • Side Reactions: Secondary amines can sometimes react further, leading to byproducts. For example, a primary amine substituted at C6 could potentially react with another molecule of 2,6-dichloropurine.

    • Strategy: Using a methyl-substituted amine can prevent the formation of byproducts from a second substitution at the N6 position.[6]

Experimental Workflow for Selective Substitution

Caption: Workflow for selective substitution on 2,6-dichloropurine.

Question 3: My 2,6-diamino-8-purinol derivative has very poor solubility in common organic solvents, making purification by column chromatography impossible. What are my options?

Answer: This is a very common and frustrating issue. The planar, hydrogen-bond-rich structure of purines leads to strong intermolecular interactions and high lattice energy, resulting in poor solubility.

Causality & Solution:

  • Recrystallization: This is often the most effective method for purifying insoluble compounds.

    • Strategy: Find a high-boiling polar solvent in which your compound has at least some solubility at high temperatures. Common choices include DMSO, DMF, or even hot water/acidic water. Dissolve the crude product in a minimal amount of the hot solvent (add activated carbon for decolorization if needed), filter while hot to remove insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The purified product can then be collected by filtration. A patent for purifying the related compound allopurinol uses recrystallization from DMSO or ethylene glycol.[3]

  • Acid/Base Chemistry: If your compound has basic amine groups, you can often solubilize it by forming a salt.

    • Strategy: Dissolve the crude material in an acidic aqueous solution (e.g., 1M HCl). Filter out any insoluble non-basic impurities. Then, neutralize the filtrate with a base (e.g., NaOH or NH4OH) to precipitate your purified product. The product can then be washed with water and a non-polar organic solvent to remove residual salts and impurities. 2,6-diamino-8-purinol is commercially available as a hemisulfate salt, which improves its handling and solubility.[7]

  • Preparative HPLC: For small quantities or very difficult separations, reverse-phase preparative HPLC can be used. The compound is often dissolved in a small amount of DMSO or TFA-containing mobile phase for injection.

Question 4: I am struggling with the final workup. My product seems to be staying in the aqueous layer or forming an emulsion.

Answer: The amphiphilic nature of some purine derivatives, possessing both polar functional groups and potentially non-polar substituents, can lead to difficult extractions.

Causality & Solution:

  • Adjusting pH: The charge state of your molecule dramatically affects its partitioning. The amino groups are basic, and the 8-oxo group (in its enol form) is weakly acidic.

    • Strategy: To extract into an organic layer, you need the neutral form. Ensure the aqueous layer is basic (pH > 9) to deprotonate any ammonium salts. If your molecule has acidic protons, you need to be at a pH where it is neutral.

  • Salting Out: Increasing the ionic strength of the aqueous phase can decrease the solubility of your organic compound, forcing it into the organic layer.

    • Strategy: Saturate the aqueous layer with sodium chloride (brine) before extracting. This is a very effective technique for polar compounds.

  • Choice of Extraction Solvent: Dichloromethane and ethyl acetate may not be polar enough.

    • Strategy: Try a more polar extraction solvent like n-butanol. A series of extractions with a 9:1 mixture of Dichloromethane:Isopropanol can also be effective at recovering polar products from an aqueous phase.

Frequently Asked Questions (FAQs)

  • Q1: What analytical techniques are essential for characterizing my final 2,6-diamino-8-purinol derivative?

    • A1: A combination of techniques is required for unambiguous structure confirmation and purity assessment.

      • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition (exact mass). ESI is a common ionization method for these polar molecules.

      • NMR Spectroscopy: Both ¹H and ¹³C NMR are crucial. Due to low solubility, DMSO-d₆ is a common solvent. Be aware that purines can exist as tautomers, which may lead to broadened peaks in the NMR spectrum.[8] Protons attached to nitrogen (NH) may be broad or exchange with residual water in the solvent.

      • HPLC Analysis: Use a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with 0.1% TFA or formic acid) to determine the purity of the final compound. For quantitative analysis, an internal standard can be highly beneficial.[9]

  • Q2: My ¹H NMR signals for the NH protons are very broad or not visible. Why is this happening and how can I fix it?

    • A2: This is common for purine derivatives and can be caused by several factors:

      • Tautomerism: The purine core, especially with the 8-oxo group, can exist in several tautomeric forms (keto-enol and different N-protonation states). If the exchange between these forms is on the same timescale as the NMR experiment, the signals will broaden. A study on related purines used DFT calculations to predict the most stable tautomers in different solvents, which can help interpret spectra.[8]

      • Quadrupolar Broadening: Protons attached to ¹⁴N nuclei can experience broadening because nitrogen is a quadrupolar nucleus.

      • Aggregation: The molecules can stack via hydrogen bonding and π-π interactions in solution, leading to broad signals.

      • Troubleshooting: Try acquiring the spectrum at a higher temperature to increase the rate of tautomeric exchange, which can sometimes sharpen the signals. You can also try different solvents (e.g., DMF-d₇) to disrupt aggregation patterns.

  • Q3: Are there any specific safety considerations I should be aware of?

    • A3: While 2,6-diamino-8-purinol itself is not classified as a hazardous substance, many reagents used in its synthesis are.[7] Always consult the Safety Data Sheet (SDS) for all reagents. Some related purine analogs, like allopurinol, are active drugs and can cause side effects, including skin rashes and hypersensitivity reactions.[10] Therefore, it is prudent to handle all novel purine derivatives with care. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Detailed Experimental Protocol: Synthesis of 2,6-Diamino-8-purinol from 2,6-Diamino-4-chloro-5-nitropyrimidine

This protocol is a representative example involving the reduction of a nitro group followed by cyclization.

Caption: Synthetic pathway from a nitropyrimidine precursor.

Step 1: Reduction of the Nitro Group

  • To a stirred suspension of 2,6-diamino-4-chloro-5-nitropyrimidine (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium dithionite (Na₂S₂O₄, 4.0 eq) portion-wise. The temperature should be monitored and kept below 40 °C with an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux for 1 hour. The progress of the reaction can be monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Acidify the mixture carefully with concentrated sulfuric acid to a pH of ~2-3. The intermediate, 4,5,6-triaminopyrimidine, will precipitate as its sulfate salt.

  • Collect the precipitate by vacuum filtration, wash with cold water and then cold ethanol, and dry under vacuum. This intermediate is often used directly in the next step without further purification.

Step 2: Imidazole Ring Cyclization

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the crude 4,5,6-triaminopyrimidine sulfate salt (1.0 eq) and urea (3.0 eq).

  • Add formamide as the solvent (enough to create a stirrable slurry).

  • Heat the reaction mixture to 170 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by LC-MS.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Add water to the reaction mixture and stir for 30 minutes.

  • Collect the crude product by vacuum filtration.

  • Purify the crude product by recrystallization from hot water or by dissolving in dilute NaOH and re-precipitating with acetic acid.

  • Wash the final product with water, then ethanol, and dry under high vacuum to yield 2,6-diamino-8-purinol as a solid.

References

  • (PDF) Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents - ResearchGate. Available at: [Link]

  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents | Request PDF - ResearchGate. Available at: [Link]

  • 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC - NIH. Available at: [Link]

  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PubMed. Available at: [Link]

  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - MDPI. Available at: [Link]

  • WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents.
  • Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds - PMC - NIH. Available at: [Link]

  • Preparation of C(8)‐substituted 2,6‐diamino‐purine acetic acids 8 a–d... - ResearchGate. Available at: [Link]

  • (PDF) Divergent Prebiotic Synthesis of Pyrimidine and 8-Oxo-purine Ribonucleotides. Available at: [Link]

  • Side effects of allopurinol - NHS. Available at: [Link]

  • Solubility and Permeability Improvement of Allopurinol by Cocrystallization | Request PDF. Available at: [Link]

  • HPLC Analysis of Oxypurines and Related Compounds | 6 | Advances in Ch. Available at: [Link]

  • Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency - MDPI. Available at: [Link]

  • Allopurinol (oral route) - Side effects & dosage - Mayo Clinic. Available at: [Link]

  • Detection of 8-oxoguanine in cellular DNA using 2,6-diamino-8-oxopurine as an internal standard for high-performance liquid chromatography with electrochemical detection - PubMed. Available at: [Link]

  • 8-Oxoguanine - Wikipedia. Available at: [Link]

  • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC. Available at: [Link]

  • 7 Allopurinol Side Effects and How to Manage Them - GoodRx. Available at: [Link]

  • Lost in the Crowd: How Does Human 8-Oxoguanine DNA Glycosylase 1 (OGG1) Find 8-Oxoguanine in the Genome? - PMC - NIH. Available at: [Link]

  • Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides - PubMed. Available at: [Link]

  • Allopurinol - LiverTox - NCBI Bookshelf - NIH. Available at: [Link]

  • 8-Oxoguanine DNA Glycosylase1 conceals oxidized guanine in nucleoprotein-associated RNA of respiratory syncytial virus | PLOS Pathogens - Research journals. Available at: [Link]

  • Reconstructive Methodology in the Synthesis of 2-Aminopurine - PMC - NIH. Available at: [Link]

  • 2,6-Diamino-8-purinol hemisulfate monohydrate - High purity | EN - Georganics. Available at: [Link]

  • CN103896944A - Purification method of allopurinol - Google Patents.
  • Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides - ChemRxiv. Available at: [Link]

  • Allopurinol: uses, dosing, warnings, adverse events, interactions - MedCentral. Available at: [Link]

  • Mitochondrial DNA Instability and Neuroinflammation: Connecting the Dots Between Base Excision Repair and Neurodegenerative Disease - MDPI. Available at: [Link]

  • Solubility profiles of allopurinol in aqueous solutions of urea and mannitol at 37ºC.. Available at: [Link]

  • CN104387394A - Preparation method of allopurinol - Google Patents.

Sources

Optimization

Troubleshooting HPLC peak tailing for 2,6-Diamino-8-purinol

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2,6-diamino-8-purinol. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2,6-diamino-8-purinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. As Senior Application Scientists, we provide not just solutions, but the underlying scientific principles to empower your method development.

Frequently Asked Questions (FAQs)
Q1: My 2,6-diamino-8-purinol peak is exhibiting significant tailing. What is happening and what are the primary causes?

A1: Peak tailing is a common issue when analyzing polar, basic compounds like 2,6-diamino-8-purinol on reversed-phase HPLC systems.[1][2] The ideal chromatographic peak has a symmetrical, Gaussian shape. Tailing occurs when a portion of the analyte molecules are retained longer than the main population, resulting in an asymmetrical peak with a drawn-out trailing edge. This is problematic as it reduces peak height (sensitivity), complicates integration for accurate quantification, and can compromise the resolution of closely eluting peaks.[3][4]

The primary cause is almost always unwanted secondary interactions between your analyte and the stationary phase.[1][3] For a basic compound like 2,6-diamino-8-purinol, the most prevalent issue is silanol interaction .

  • Mechanism of Silanol Interaction: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface.[5][6] At mobile phase pH levels above approximately 3, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[7] Your analyte, 2,6-diamino-8-purinol, contains basic amino groups. A related compound, 2,6-diaminopurine, has a basic pKa of 5.43, meaning it will be positively charged (protonated) in mobile phases at pH < 5.43.[8] This positively charged analyte then undergoes a strong ionic interaction with the negatively charged silanols, creating a secondary retention mechanism alongside the primary reversed-phase interaction.[2][9] This "mixed-mode" retention is a key driver of peak tailing.[1]

The following diagram illustrates this detrimental interaction:

Silanol_Interaction cluster_surface Silica Surface (pH > 3) cluster_analyte Analyte (pH < pKa) Silica Si O⁻ Si-OH Si-O⁻ Purinol 2,6-Diamino-8-purinol (Positively Charged) Purinol->Silica:f1 Strong Ionic Interaction (Causes Tailing) Purinol->Silica:f2 Hydrogen Bonding

Caption: Mechanism of silanol interaction causing peak tailing.

Beyond silanol interactions, other potential causes include column overload, extra-column volume, or a column void.[10][11] The troubleshooting workflow below will help you systematically diagnose the issue.

Systematic Troubleshooting Guide

Use this logical flow to diagnose the root cause of peak tailing for 2,6-diamino-8-purinol.

Troubleshooting_Workflow start Peak Tailing Observed for 2,6-Diamino-8-purinol check_neutral Inject a Neutral Marker (e.g., Uracil, Toluene) start->check_neutral neutral_tails Neutral Marker Tails check_neutral->neutral_tails Yes neutral_ok Neutral Marker is Symmetrical check_neutral->neutral_ok No physical_issue Physical Issue Likely: - Extra-column dead volume - Column void / contamination - Fitting leak neutral_tails->physical_issue chemical_issue Chemical Interaction Likely: (Silanol Activity) neutral_ok->chemical_issue mp_header Step 1: Mobile Phase Optimization chemical_issue->mp_header lower_ph Lower Mobile Phase pH (2.5 - 3.0) mp_header->lower_ph buffer_conc Increase Buffer Concentration (25-50 mM) lower_ph->buffer_conc additives Consider Additives: - Ion-Pairing Agent (TFA) - Sacrificial Base (TEA) buffer_conc->additives col_header Step 2: Column Evaluation additives->col_header check_column Use Modern, End-Capped C18 or C8 Column (Type B, High Purity Silica) col_header->check_column sample_header Step 3: Sample & Injection check_column->sample_header check_overload Reduce Injection Volume or Sample Concentration sample_header->check_overload check_solvent Ensure Sample Solvent is Weaker Than or Matches Mobile Phase check_overload->check_solvent

Caption: Logical workflow for troubleshooting peak tailing.

Q2: How exactly does adjusting mobile phase pH improve the peak shape for 2,6-diamino-8-purinol?

A2: Adjusting the mobile phase pH is the most powerful tool to combat secondary silanol interactions.[12] The goal is to ensure that either the analyte or the silanol groups are in a single, non-ionic state to prevent the strong electrostatic attraction.

  • Operating at Low pH (Recommended): By lowering the aqueous mobile phase pH to between 2.5 and 3.0, you introduce a high concentration of protons (H⁺).[3] These protons effectively neutralize the negatively charged silanol groups (Si-O⁻ → Si-OH).[1][13] While your basic analyte remains positively charged, the primary site for detrimental ionic interaction on the column has been suppressed.[3] This dramatically reduces tailing and results in sharper, more symmetrical peaks.[1]

  • Operating at High pH (Use with Caution): Alternatively, one could use a high pH mobile phase (e.g., pH > 9) to neutralize the analyte itself (R-NH₃⁺ → R-NH₂). However, this requires specialized hybrid or organic polymer-based columns, as traditional silica columns will rapidly dissolve at high pH, leading to irreversible column damage.[4]

ParameterEffect on Tailing for 2,6-Diamino-8-purinolRationale
Low Mobile Phase pH (2.5-3.0) Strongly Reduces Tailing Suppresses ionization of acidic silanol groups (Si-O⁻ → Si-OH), eliminating the primary site of secondary ionic interaction.[3][12]
Mid-Range pH (4.0-7.0) Induces Severe Tailing Silanols are ionized (Si-O⁻) and the basic analyte is ionized (R-NH₃⁺), leading to maximum electrostatic interaction.[14][15]
Increased Buffer Concentration Reduces Tailing A higher concentration of buffer ions (e.g., phosphate, formate) can compete with the analyte for interaction with active sites, effectively "shielding" the silanols.[3]
Mobile Phase Additives (e.g., TFA) Reduces Tailing Ion-pairing agents like trifluoroacetic acid (TFA) form a neutral complex with the protonated analyte, improving its hydrophobic character and reducing silanol interaction.[16]
Q3: What type of HPLC column is best for analyzing 2,6-diamino-8-purinol?

A3: Column selection is critical. Not all C18 columns are created equal. For polar basic compounds, you must choose a modern, high-performance column designed to minimize silanol activity.

  • Base Silica: Opt for columns packed with high-purity, "Type B" silica.[3][12] Older "Type A" silica contains higher levels of trace metal contaminants (like iron and aluminum) which increase the acidity of adjacent silanol groups, worsening peak tailing.[12]

  • End-Capping: Select a column that is thoroughly end-capped .[1][15] After the main C18 or C8 chains are bonded to the silica, end-capping uses a small silylating agent (like trimethylsilane) to react with and block many of the remaining accessible silanol groups.[5][6] This significantly reduces the number of sites available for secondary interactions.[6]

  • Alternative Chemistries: Consider columns with polar-embedded or polar-endcapped stationary phases. These phases have a hydrophilic group incorporated near the silica surface, which helps to shield the residual silanols and can improve peak shape for basic analytes.[15]

Column TypeSuitability for 2,6-Diamino-8-purinolKey Feature
Modern, End-Capped C18/C8 (Type B Silica) Excellent (Recommended) Low silanol activity due to high-purity silica and extensive surface bonding.[12]
Polar-Embedded Phase Column Excellent Incorporates a polar group (e.g., amide, carbamate) to shield silanols.[15]
Non-End-Capped or Type A Silica Column Poor (Avoid) High silanol activity leads to severe peak tailing for basic compounds.[12]
Polymer-Based or Hybrid Silica Column Very Good Offers an extended pH range, allowing for high-pH methods where the analyte is neutral.
Experimental Protocol
Protocol 1: Mobile Phase pH Scouting Study to Mitigate Peak Tailing

This protocol outlines a systematic approach to optimize mobile phase pH and improve the peak shape of 2,6-diamino-8-purinol.

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

Materials:

  • HPLC system with UV detector

  • High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Buffers/Acids: Formic acid, trifluoroacetic acid (TFA), ammonium formate

  • Calibrated pH meter

  • 2,6-diamino-8-purinol standard solution (dissolved in water or mobile phase)

Procedure:

  • Prepare Aqueous Stock Buffers:

    • Mobile Phase A1 (pH ~2.5): 0.1% (v/v) Formic Acid in water.

    • Mobile Phase A2 (pH ~2.1): 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase A3 (pH ~3.0): 20 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid.

    • Mobile Phase A4 (pH ~7.0 - Control): 20 mM Ammonium Formate in water, pH adjusted to 7.0.

    • Note: Always measure the pH of the aqueous portion before mixing with the organic solvent.[3]

  • System Setup:

    • Install the C18 column and set the column oven temperature to 30 °C.

    • Set the detector wavelength (e.g., 270 nm, typical for purines).[17]

    • Set a flow rate of 1.0 mL/min.

  • Experimental Runs:

    • Run 1 (Control): Equilibrate the system with 80% Mobile Phase A4 and 20% ACN for at least 15 column volumes. Inject the standard and record the chromatogram. Expect significant tailing.

    • Run 2 (Low pH - Formic Acid): Flush the system thoroughly. Equilibrate with 80% Mobile Phase A1 and 20% ACN. Inject the standard and record.

    • Run 3 (Low pH - TFA): Flush the system. Equilibrate with 80% Mobile Phase A2 and 20% ACN. Inject the standard and record. TFA often acts as an ion-pairing agent and can yield very sharp peaks.

    • Run 4 (Buffered Low pH): Flush the system. Equilibrate with 80% Mobile Phase A3 and 20% ACN. Inject the standard and record.

  • Data Analysis:

    • For each run, measure the USP Tailing Factor (Tf) for the 2,6-diamino-8-purinol peak. A value of 1.0 is perfectly symmetrical. A value ≤ 1.5 is often acceptable.

    • Compare the peak shape, retention time, and peak height across the different conditions.

    • Select the mobile phase condition that provides the best combination of peak symmetry (Tf closest to 1.0) and adequate retention.

References
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. (2025). [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. (2025). [Link]

  • What is silanol activity for a HPLC column? Answers. (2025). [Link]

  • TROUBLESHOOTING GUIDE – HPLC. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. (2025). [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. (2023). [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? Waters Knowledge Base. [Link]

  • Silica Purity #2 – Silanols. Separation Science. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Ion Pairing Reagents and Buffers. Obrnuta faza. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]

  • The Role of End-Capping in RP. Phenomenex. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. (2024). [Link]

  • 2,6-DIAMINO-8-PURINOL. precisionFDA. [Link]

  • Showing Compound 2,6-Diaminopurine (FDB007480). FooDB. (2010). [Link]

Sources

Troubleshooting

Best practices for storing 2,6-Diamino-8-purinol solutions

This guide provides best practices for the preparation, storage, and troubleshooting of 2,6-Diamino-8-purinol (DAP) solutions, a critical reagent in various biochemical and pharmaceutical research applications. Adherence...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides best practices for the preparation, storage, and troubleshooting of 2,6-Diamino-8-purinol (DAP) solutions, a critical reagent in various biochemical and pharmaceutical research applications. Adherence to these protocols is essential for ensuring the stability, purity, and performance of DAP in your experiments.

I. Core Concepts: Understanding 2,6-Diamino-8-purinol

2,6-Diamino-8-purinol, a purine analogue, is a heterocyclic compound with significant biological relevance.[1] Its structure, comprising a pyrimidine ring fused to an imidazole ring, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and molecular biology.[1] DAP is often supplied as a hemisulfate salt or a hemisulfate monohydrate.[2][3][4][5][6][7]

II. Solution Preparation and Handling

Proper preparation and handling are paramount to maintaining the integrity of DAP solutions. The compound is typically a yellowish powder.[8]

Recommended Solvents and Solubility

Due to its polar nature, DAP exhibits limited solubility in common organic solvents. Aqueous-based buffers are generally the preferred solvent systems. For related compounds like allopurinol, initial dissolution in a weak base like 0.1N NaOH is often employed before dilution with an appropriate buffer.[9]

Table 1: General Solubility and Solvent Considerations

Solvent SystemRecommendationRationale & Key Considerations
Aqueous Buffers (e.g., PBS, Tris) RecommendedDAP's stability is pH-dependent. Prepare solutions fresh and adjust the pH as required for your specific application.
Dimethyl Sulfoxide (DMSO) Use with CautionWhile DMSO is a powerful solvent, prolonged storage of purine analogues in DMSO can lead to degradation. If used, prepare fresh solutions and minimize storage time.
Ethanol Limited SolubilityNot generally recommended as a primary solvent. May be used in mixed solvent systems, but solubility should be empirically determined.
Water Limited SolubilitySolubility in pure water is low. Buffering agents or pH adjustment are typically necessary to achieve desired concentrations.
Step-by-Step Solution Preparation Protocol
  • Weighing: Accurately weigh the required amount of DAP powder in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2][10]

  • Initial Dissolution (if necessary): If experiencing solubility issues in aqueous buffers, a small volume of a weak base (e.g., 0.1N NaOH) can be added to the dry powder to facilitate initial dissolution.[9] Sonicate briefly if needed.[9]

  • Dilution: Add the desired aqueous buffer to the dissolved DAP, bringing it to the final concentration.

  • pH Adjustment: Measure and adjust the pH of the final solution to the desired value for your experiment. This is a critical step as pH can significantly impact the stability of the compound.

  • Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter to remove any particulates and potential microbial contamination.

III. Best Practices for Storage

The stability of DAP solutions is influenced by temperature, light, and air exposure. Improper storage can lead to degradation and the formation of impurities.

Storage Conditions

Table 2: Recommended Storage Conditions for 2,6-Diamino-8-purinol Solutions

ConditionRecommendationRationale
Temperature -20°C or -80°C for long-term storage. Low temperatures slow down chemical degradation processes.
2-8°C for short-term storage (days). Refrigeration is suitable for solutions that will be used promptly.
Light Exposure Store in amber vials or wrap containers in aluminum foil. Purine analogues can be light-sensitive. Protection from light minimizes photodegradation.
Air Exposure Use tightly sealed containers. Consider purging with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. Minimizing contact with oxygen can prevent oxidative degradation.
Freeze-Thaw Cycles Aliquot solutions into single-use volumes to minimize freeze-thaw cycles. Repeated freezing and thawing can accelerate degradation and may cause the compound to precipitate out of solution.

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with DAP solutions.

Frequently Asked Questions (FAQs)

Q1: My 2,6-Diamino-8-purinol solution has a precipitate after thawing. What should I do?

A1: Precipitation upon thawing can be due to several factors:

  • Concentration: The concentration of your solution may be too high for the storage temperature.

  • pH Shift: The pH of the buffer may have shifted during freezing.

  • Degradation: The precipitate could be a degradation product.

Troubleshooting Steps:

  • Gentle Warming: Warm the solution to room temperature or briefly to 37°C.

  • Vortexing/Sonication: Gently vortex or sonicate the solution to aid in redissolving the precipitate.

  • pH Check: Verify the pH of the solution. Adjust if necessary.

  • Purity Analysis: If the precipitate persists, it is advisable to assess the purity of the solution using analytical methods like HPLC.[9][11]

Q2: I observe a color change in my DAP solution over time. Is it still usable?

A2: A color change, particularly darkening, often indicates degradation. The purine ring is susceptible to oxidation.[1] It is strongly recommended to discard any solution that has visibly changed color and prepare a fresh stock.

Q3: How can I assess the stability of my stored DAP solution?

A3: The most reliable method for assessing stability is through analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying purine analogues and their degradation products.[9][11] A decrease in the area of the main DAP peak and the appearance of new peaks are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information about the identity of potential degradation products.[11][12]

Q4: What are the primary degradation pathways for 2,6-Diamino-8-purinol?

A4: Purine analogues can degrade through several mechanisms:

  • Oxidation: The purine ring is susceptible to oxidative cleavage.[1]

  • Hydrolysis: Hydrolysis can occur, particularly at non-neutral pH and elevated temperatures.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

The electrochemical oxidation of 2,6-diaminopurine, a related compound, proceeds via a 2-electron, 2-proton oxidation to form 2,6-Diamino-8-purinol, which can then be further oxidized to an unstable diimine intermediate.[1]

V. Workflow and Decision Making

The following diagram illustrates a logical workflow for the preparation and storage of DAP solutions.

DAP_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Usage & Troubleshooting weigh Weigh DAP Powder dissolve Initial Dissolution (e.g., 0.1N NaOH if needed) weigh->dissolve dilute Dilute with Buffer dissolve->dilute ph_adjust Adjust pH dilute->ph_adjust filter Sterile Filter (0.22 µm) ph_adjust->filter short_term Short-Term (2-8°C) Days filter->short_term For immediate use aliquot Aliquot into Single-Use Volumes filter->aliquot For future use use Use in Experiment short_term->use long_term Long-Term (-20°C / -80°C) Weeks/Months protect Protect from Light long_term->protect thaw Thaw at Room Temp long_term->thaw aliquot->long_term check Check for Precipitate thaw->check check->use No Precipitate troubleshoot Troubleshoot (Warm, Vortex, Check pH) check->troubleshoot Precipitate Observed troubleshoot->use Resolved discard Discard if Unstable troubleshoot->discard Unresolved

Caption: Decision workflow for preparing and storing 2,6-Diamino-8-purinol solutions.

VI. Safety and Handling Precautions

  • Always handle DAP powder and solutions in a well-ventilated area.[2][3][10]

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[2][10]

  • In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes.[2]

  • Consult the Safety Data Sheet (SDS) for complete safety information.[3][10]

VII. References

  • Chemsrc. (2025). 2,6-diamino-8-purinol hemisulfate monohydrate Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of C(8)‐substituted 2,6‐diamino‐purine acetic acids 8 a–d.... Retrieved from [Link]

  • PubMed. (2003). 2,6-Diamino-5,8-diaza-7,9-dicarba-purine. Retrieved from [Link]

  • Georganics. (n.d.). 2,6-Diamino-8-purinol hemisulfate monohydrate - High purity. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Retrieved from [Link]

  • Chemical Point. (n.d.). 2,6-Diamino-8-purinol hemisulfate salt hydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Gut bacteria degrade purines via the 2,8-dioxopurine pathway. Retrieved from [Link]

  • PubMed Central. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. Retrieved from [Link]

  • PubMed. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Retrieved from [Link]

  • PubMed Central. (2013). Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans. Retrieved from [Link]

  • PubMed. (2025). Gut bacteria degrade purines via the 2,8-dioxopurine pathway. Retrieved from [Link]

  • Neliti. (2022). Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. Retrieved from [Link]

  • MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Yield of 2,6-Diamino-8-purinol Synthesis

Welcome to the technical support center for the synthesis of 2,6-Diamino-8-purinol, a critical purine derivative with significant applications in drug development and biomedical research. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Diamino-8-purinol, a critical purine derivative with significant applications in drug development and biomedical research. This guide is designed for researchers, scientists, and professionals to navigate the complexities of its synthesis and optimize for higher yields and purity. My insights are drawn from extensive experience in synthetic organic chemistry and a thorough review of established methodologies.

Introduction to the Synthesis of 2,6-Diamino-8-purinol (8-Oxoguanine)

2,6-Diamino-8-purinol, also known as 8-hydroxyguanine or 8-oxoguanine, is a major product of the oxidation of guanine.[1] Its synthesis is pivotal for studies related to oxidative DNA damage, carcinogenesis, and the development of novel therapeutic agents.[2][3] The primary synthetic routes involve the construction of the purine ring system from pyrimidine precursors, followed by oxidation, or the direct oxidation of a suitable purine derivative.

This guide will provide a detailed troubleshooting section to address common experimental hurdles and a comprehensive FAQ section for quick reference.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2,6-Diamino-8-purinol, providing causative explanations and actionable solutions.

Problem 1: Low Overall Yield

Question: My final yield of 2,6-Diamino-8-purinol is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted issue that can stem from several stages of the synthesis. Let's break down the potential culprits and their remedies.

Potential Causes & Solutions:

  • Incomplete Cyclization of the Pyrimidine Precursor: The Traube synthesis, a common method for forming the purine ring, relies on the efficient cyclization of a 4,5-diaminopyrimidine.[4]

    • Causality: Incomplete reaction due to insufficient heating, suboptimal pH, or inactive reagents will result in a lower yield of the purine scaffold.

    • Solution:

      • Reaction Conditions: Ensure the reaction is heated under reflux for a sufficient duration, typically 4-5 hours when using formic acid.[4]

      • Reagent Quality: Use freshly distilled formic acid or other cyclizing agents like diethoxymethyl acetate to ensure reactivity.

      • pH Control: The pH of the reaction mixture can be critical. While formic acid provides an acidic medium, for other cyclizing agents, adjusting the pH might be necessary.

  • Inefficient Oxidation: The introduction of the hydroxyl group at the C8 position is a critical oxidation step.

    • Causality: The choice of oxidizing agent and reaction conditions will significantly impact the efficiency of this step. Milder conditions may lead to incomplete oxidation, while overly harsh conditions can cause degradation of the product.

    • Solution:

      • Optimized Oxidizing System: A highly effective system for the oxidation of guanine derivatives involves the use of a Cu(II)/H2O2/ascorbate mixture. This method has been reported to achieve yields as high as 72% for the synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine, a related compound.[5][6]

      • Control of Reactive Oxygen Species (ROS): The reaction between a metal ion like Cu(II) and hydrogen peroxide generates highly reactive hydroxyl radicals that oxidize the guanine moiety.[5][7] Ascorbic acid helps in the redox cycling of the metal ion, sustaining the generation of ROS.

  • Product Degradation: 2,6-Diamino-8-purinol is susceptible to further oxidation.

    • Causality: The same reactive oxygen species that form the desired product can also lead to its degradation into byproducts like guanidinohydantoin and spiroiminodihydantoin.[8][9]

    • Solution:

      • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the maximum product formation is observed.

      • Quenching: Upon completion, quench the reaction promptly to neutralize any remaining oxidizing agents. This can be achieved by adding a reducing agent like sodium thiosulfate.

  • Losses during Work-up and Purification:

    • Causality: The product may have some solubility in the washing solvents, or it may adhere to the purification media.

    • Solution:

      • Solvent Selection: Use minimal amounts of cold solvents for washing the crude product to minimize solubility losses.

      • Purification Method: For purification, consider recrystallization from a high-boiling polar organic solvent like DMSO or ethylene glycol, which has proven effective for similar heterocyclic compounds.[10] Alternatively, solid-phase extraction using a C18 cartridge can be an effective pre-purification step.[11]

Problem 2: Presence of Multiple Impurities in the Final Product

Question: My final product shows multiple spots on TLC/peaks in HPLC analysis. How can I identify and minimize these impurities?

Answer: The presence of impurities is a common challenge, often arising from side reactions or incomplete reactions.

Potential Impurities & Mitigation Strategies:

  • Unreacted Starting Material:

    • Identification: Compare the TLC/HPLC retention time with that of the starting material (e.g., 2,4,5,6-tetraaminopyrimidine).

    • Mitigation:

      • Stoichiometry: Ensure the use of a slight excess of the cyclizing and oxidizing agents.

      • Reaction Time and Temperature: Increase the reaction time or temperature as needed, while carefully monitoring for product degradation.

  • Over-oxidation Products:

    • Identification: These are typically more polar than the desired product. Their formation can be inferred from the reaction conditions (e.g., prolonged exposure to strong oxidizing agents). Mass spectrometry can help in identifying their molecular weights, which would correspond to further oxygenated species.[8][9]

    • Mitigation:

      • Milder Oxidants: If over-oxidation is a persistent issue, consider using a milder oxidizing agent or reducing the concentration of the current one.

      • Controlled Reaction Time: As mentioned earlier, precise control of the reaction time is crucial.

  • Side-products from the Cyclization Step:

    • Identification: The nature of these byproducts will depend on the specific cyclizing agent used. NMR and mass spectrometry are essential for their characterization.

    • Mitigation:

      • Purity of Starting Materials: Ensure the 4,5-diaminopyrimidine precursor is of high purity.

      • Anhydrous Conditions: For some cyclization reactions, the presence of water can lead to unwanted side reactions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can be beneficial.

Experimental Workflow Diagram

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_purine Purine Synthesis cluster_oxidation Oxidation & Purification a 2,4,6-Triaminopyrimidine b Nitrosation a->b c 2,4,6-Triamino-5-nitrosopyrimidine b->c d Reduction c->d e 2,4,5,6-Tetraaminopyrimidine d->e f Cyclization (e.g., with Formic Acid) e->f g Guanine Derivative f->g h Oxidation (e.g., Cu(II)/H2O2/Ascorbate) g->h i Crude 2,6-Diamino-8-purinol h->i j Purification (Recrystallization/Chromatography) i->j k Pure 2,6-Diamino-8-purinol j->k

Caption: General workflow for the synthesis of 2,6-Diamino-8-purinol.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 2,6-Diamino-8-purinol?

A1: The choice of starting material depends on the desired scale and available resources. A common and well-documented precursor is 2,4,5,6-tetraaminopyrimidine, which can be synthesized from 2,4,6-triaminopyrimidine. Alternatively, direct oxidation of guanine is also a viable route, though it may require more stringent control to avoid over-oxidation.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) to achieve good separation of the starting material, product, and any byproducts. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.[5][6]

Q3: What are the optimal conditions for the oxidation step using the Cu(II)/H2O2/ascorbate system?

A3: Based on a successful synthesis of a related compound, the following conditions can be used as a starting point and optimized further:

Parameter Recommended Value
Temperature 37°C
pH Neutral to slightly acidic
Molar Ratio A significant excess of ascorbic acid and hydrogen peroxide relative to the substrate is typically used. The copper catalyst is used in sub-stoichiometric amounts.

Note: These conditions are based on the synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine and may require optimization for 2,6-Diamino-8-purinol.[6]

Q4: How should I store the final product to prevent degradation?

A4: 2,6-Diamino-8-purinol is susceptible to oxidation. It should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark, and dry place. For long-term storage, keeping it in a freezer at -20°C is advisable.

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Formic Acid: Formic acid is corrosive and can cause severe burns. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Heavy Metals: Copper salts are toxic. Avoid inhalation of dust and skin contact.

  • General Precautions: As with any chemical synthesis, it is essential to conduct a thorough risk assessment before starting the experiment.

Logical Relationship of Troubleshooting

Troubleshooting a Low Yield b Incomplete Cyclization a->b c Inefficient Oxidation a->c d Product Degradation a->d e Purification Loss a->e g Unreacted Starting Material b->g leads to i Cyclization Byproducts b->i leads to h Over-oxidation Products c->h leads to f Multiple Impurities f->g f->h f->i

Caption: Interrelationship of common problems in the synthesis.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a composite of established methods and should be optimized for your specific laboratory conditions.

Part 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate

  • Nitrosation: Dissolve 2,4,6-triaminopyrimidine in a mixture of water and acetic acid. Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite while maintaining the temperature below 10°C.

  • Stir the reaction mixture for 1-2 hours. The 2,4,6-triamino-5-nitrosopyrimidine will precipitate.

  • Reduction: Filter the precipitate and wash it with cold water.

  • Suspend the 2,4,6-triamino-5-nitrosopyrimidine in water and heat to 50-60°C.

  • Add a reducing agent, such as sodium dithionite, portion-wise until the color of the solution changes, indicating the reduction of the nitroso group.

  • Cool the reaction mixture to precipitate the 2,4,5,6-tetraaminopyrimidine.

  • Add sulfuric acid to the solution to precipitate the sulfate salt, which is often more stable.

  • Filter, wash with cold water and then ethanol, and dry the product.

Part 2: Synthesis of 2,6-Diamino-8-purinol

  • Cyclization and Oxidation: In a round-bottom flask, suspend 2,4,5,6-tetraaminopyrimidine sulfate in water.

  • Add a solution of copper(II) sulfate.

  • Add a solution of ascorbic acid.

  • While stirring vigorously, add hydrogen peroxide (e.g., 30% solution) dropwise. The reaction is exothermic, so maintain the temperature at around 37°C using a water bath.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath to precipitate the crude product.

  • Filter the precipitate and wash it with a small amount of cold water, followed by ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of DMSO and water or ethylene glycol and water.

  • Dry the purified 2,6-Diamino-8-purinol under vacuum.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
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  • Peres, P. S., Valerio, A., & Martinez, G. R. (2016). Synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine from 2'-deoxyguanosine using Cu(II)/H2O2/ascorbate: A new strategy for an improved yield. ResearchGate. [Link]

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  • Tchou, J., et al. (1991). 8-oxoguanine (8-hydroxyguanine) DNA glycosylase and its substrate specificity. Journal of Biological Chemistry, 266(16), 10459-10464. [Link]

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  • Bosco, B., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PubMed. [Link]

  • Smirnova, V. S., Gudkov, S. V., Chernikov, A. V., & Bruskov, V. I. (2005). [The formation of 8-oxoguanine and its oxidative products in DNA in vitro at 37 degrees C]. Biofizika, 50(2), 243-252. [Link]

  • Ray, A., & Dodda, L. S. (2014). Mechanisms of formation of 8-oxoguanine due to reactions of one and two OH* radicals and the H2O2 molecule with guanine: A quantum computational study. The Journal of chemical physics, 141(16), 165101. [Link]

  • Yablokov, V. Y., et al. (2020). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 25(24), 5940. [Link]

  • El-Sayed, W. A. (2023). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. Journal of Heterocyclic Chemistry, 60(10), 1735-1750. [Link]

  • Cheng, K. C., et al. (1992). 8-Hydroxyguanine, an abundant form of oxidative DNA damage, causes G----T and A----C substitutions. The Journal of biological chemistry, 267(1), 166-172. [Link]

  • Gessner, R. V., et al. (2003). 2,6-Diamino-5,8-diaza-7,9-dicarba-purine. Organic letters, 5(12), 2067-2070. [Link]

  • Tchou, J., et al. (1991). 8-oxoguanine (8-hydroxyguanine) DNA glycosylase and its substrate specificity. Proceedings of the National Academy of Sciences, 88(11), 4690-4694. [Link]

  • Chen, Y. C., et al. (2022). 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification. Cell & Bioscience, 12(1), 1-18. [Link]

  • Chen, Y. A., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2916. [Link]

  • Saparbaev, M., & Ishchenko, A. A. (2021). Reading and Misreading 8-oxoguanine, a Paradigmatic Ambiguous Nucleobase. International Journal of Molecular Sciences, 22(16), 8753. [Link]

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  • Gasparutto, D., & Ravanat, J. L. (2020). Lost in the Crowd: How Does Human 8-Oxoguanine DNA Glycosylase 1 (OGG1) Find 8-Oxoguanine in the Genome?. International journal of molecular sciences, 21(23), 9032. [Link]

  • Bar-Sinai, A., et al. (2023). 8-Oxoguanine DNA Glycosylase1 conceals oxidized guanine in nucleoprotein-associated RNA of respiratory syncytial virus. PLoS Pathogens, 19(11), e1011806. [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Electrochemical Behavior of 2,6-Diamino-8-purinol and Allopurinol

This guide provides an in-depth, objective comparison of the electrochemical properties of two significant purine analogues: 2,6-Diamino-8-purinol and Allopurinol. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the electrochemical properties of two significant purine analogues: 2,6-Diamino-8-purinol and Allopurinol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental electrochemical principles with experimental insights to elucidate the distinct behaviors of these molecules. Understanding these differences is paramount for applications ranging from the development of novel electrochemical sensors to the elucidation of metabolic pathways and drug monitoring.[1][2][3]

Introduction: Structural Isomers with Divergent Electrochemical Fates

Allopurinol, a structural isomer of hypoxanthine, is a cornerstone medication for treating hyperuricemia and gout by inhibiting the enzyme xanthine oxidase.[4] 2,6-Diamino-8-purinol, an analogue of guanine, is less known as a therapeutic but is significant in biochemical research, particularly as an internal standard in studies of oxidative DNA damage due to its structural similarity to 8-oxoguanine.[5]

While both are purine derivatives, their subtle structural distinctions lead to profoundly different electrochemical characteristics. Allopurinol's defining feature is its pyrazolo[3,4-d]pyrimidine core, distinguishing it from the traditional purine ring structure of 2,6-Diamino-8-purinol. The latter is endowed with two electron-donating amino (-NH₂) groups at the C2 and C6 positions. These structural variations are the primary determinants of their respective redox behaviors.

This guide will dissect these differences through the lens of voltammetry, explaining the causality behind their distinct oxidation potentials and reaction mechanisms.

Experimental Design: A Framework for Electrochemical Interrogation

To reliably compare the electrochemical behavior of these compounds, a well-defined experimental protocol is essential. Cyclic Voltammetry (CV) serves as the primary exploratory tool, providing critical information on the redox potentials and reversibility of the electrode processes.[6] For enhanced sensitivity in quantitative measurements, Differential Pulse Voltammetry (DPV) is the method of choice.[7][8][9]

The Three-Electrode System: The Foundation of Voltammetry

The experiments are conducted using a standard three-electrode electrochemical cell, a self-validating system that ensures accurate potential control and current measurement.

  • Working Electrode (WE): A Glassy Carbon Electrode (GCE) is selected for its wide potential window, chemical inertness, and low background current, making it ideal for the analysis of purine derivatives.[1][9]

  • Reference Electrode (RE): An Ag/AgCl (Silver/Silver Chloride) electrode provides a stable and reproducible reference potential against which the working electrode's potential is measured.

  • Counter (Auxiliary) Electrode (CE): A Platinum (Pt) wire is used to complete the electrical circuit, passing the current required by the working electrode without interfering in its reaction.

Step-by-Step Experimental Protocol
  • Electrolyte Preparation: A 0.1 M phosphate buffer solution (PBS) with a pH of 7.0 is prepared. This pH is chosen to mimic physiological conditions and is known to be effective for the electrochemical study of purines.[10]

  • Analyte Solution Preparation: Stock solutions of 2,6-Diamino-8-purinol and Allopurinol are prepared in the PBS electrolyte.

  • Electrode Pre-treatment: The GCE surface is polished with alumina slurry to ensure a clean, reproducible surface, then sonicated in deionized water and ethanol to remove any residual particles.

  • Electrochemical Measurement (CV):

    • The electrochemical cell is assembled with the three electrodes immersed in the analyte solution.

    • The solution is purged with nitrogen gas to remove dissolved oxygen, which can interfere with the measurements.

    • A cyclic potential scan is applied, typically from 0.0 V to +1.2 V vs. Ag/AgCl. This window is selected to encompass the oxidation potentials of both purine analogues.

    • The resulting current is recorded as a function of the applied potential to generate a cyclic voltammogram.

  • Data Analysis: The key parameters—anodic peak potential (Epa) and anodic peak current (Ipa)—are extracted from the voltammogram.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the electrochemical analysis protocol.

G cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage prep1 Prepare 0.1 M PBS (pH 7.0) prep2 Prepare Analyte Stock Solutions prep1->prep2 prep3 Polish and Clean Glassy Carbon Electrode prep2->prep3 exp1 Assemble Three-Electrode Cell prep3->exp1 exp2 Purge Solution with N2 Gas exp1->exp2 exp3 Run Cyclic Voltammetry Scan (0.0 V to +1.2 V) exp2->exp3 an1 Record Voltammogram (Current vs. Potential) exp3->an1 an2 Extract Peak Potential (Epa) and Peak Current (Ipa) an1->an2 an3 Compare Electrochemical Parameters an2->an3

A streamlined workflow for comparative electrochemical analysis.

Results and Discussion: A Tale of Two Purines

The electrochemical oxidation of purines is generally an irreversible process involving the imidazole ring moiety.[3][11] However, the specific potential at which this occurs is highly dependent on the molecule's structure.

Oxidation Potential: The Decisive Role of Amino Groups

The most striking difference between the two compounds is their oxidation potential. 2,6-Diamino-8-purinol oxidizes at a significantly lower (less positive) potential than allopurinol.

This phenomenon is a direct consequence of its molecular structure. The two amino (-NH₂) groups and the hydroxyl (-OH) group on the 2,6-Diamino-8-purinol ring are strong electron-donating groups. They increase the electron density of the purine system, making it easier to remove electrons—the very definition of oxidation.

Conversely, allopurinol lacks these potent electron-donating substituents. Its electrochemical oxidation, which occurs at a more positive potential, is a more energy-intensive process.[12] This mirrors its enzymatic oxidation by xanthine oxidase, which converts allopurinol to its active metabolite, oxypurinol (also called alloxanthine).[4][13][14] The oxidation of oxypurinol itself occurs at an even higher potential, observed around +0.95 V.[7]

Proposed Oxidation Mechanisms

The electrochemical oxidation for both molecules is an irreversible, multi-electron, multi-proton process. The diagram below proposes plausible oxidation pathways based on established mechanisms for similar purine compounds.

G cluster_DAP 2,6-Diamino-8-purinol Oxidation DAP 2,6-Diamino-8-purinol DAP_int Unstable Diimine Intermediate DAP->DAP_int DAP_prod Final Oxidation Products DAP_int->DAP_prod Allo Allopurinol Allo_prod Oxypurinol (Alloxanthine) Allo->Allo_prod

Proposed electrochemical oxidation pathways.

For allopurinol, the oxidation is a well-characterized 2-electron, 2-proton process that hydroxylates the pyrazole ring to form oxypurinol.[14] For 2,6-Diamino-8-purinol, the oxidation is expected to proceed similarly to guanine, involving an initial 2-electron, 2-proton transfer to form a highly unstable diimine intermediate, which then rapidly hydrolyzes.[11]

Comparative Data Summary

The following table summarizes the key electrochemical parameters, with representative potential values derived from literature on analogous purine compounds. These values clearly illustrate the greater ease of oxidation for 2,6-Diamino-8-purinol.

Parameter2,6-Diamino-8-purinolAllopurinolCausality
Anodic Peak Potential (Epa) ~ +0.75 V~ +1.0 V (or higher)The presence of two electron-donating amino groups and one hydroxyl group on 2,6-Diamino-8-purinol significantly lowers its oxidation potential.
Electrode Process IrreversibleIrreversibleThe initial electron transfer leads to unstable intermediates that undergo rapid follow-up chemical reactions (e.g., hydrolysis), preventing the reverse reaction.
pH Dependence YesYesThe involvement of protons (H⁺) in the oxidation mechanism means the peak potential will shift with changes in solution pH.[10]

Conclusion and Practical Implications

The electrochemical behaviors of 2,6-Diamino-8-purinol and allopurinol are fundamentally distinct, a direct result of their structural differences.

  • Key Finding: 2,6-Diamino-8-purinol is significantly easier to oxidize than allopurinol, as evidenced by its much lower anodic peak potential. This is attributed to the electron-donating nature of its two amino substituents.

  • Analytical Significance: The well-separated oxidation potentials of these two compounds, and their difference from other biologically relevant purines like uric acid and xanthine, allow for their simultaneous detection and quantification in a mixture using techniques like DPV.[12][15] This is crucial for developing selective electrochemical sensors for biomedical diagnostics and pharmaceutical analysis. The lower oxidation potential of 2,6-Diamino-8-purinol also suggests that it can be detected with higher sensitivity at carbon-based electrodes.

This guide underscores the power of structure-function relationships in electrochemistry. By understanding the intrinsic properties of these molecules, researchers can better design analytical tools and gain deeper insights into their roles in biological and pharmaceutical contexts.

References

  • Sensitive voltammetric detection of allopurinol–based drug Milurit in clinical urine samples. (n.d.). Semantic Scholar.
  • Palmisano, F., et al. (1984). High-performance liquid chromatography with polarographic and voltammetric anodic detection: simultaneous determination of allopurinol, oxipurinol and uric acid in body fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 306, 205-14. [Link]

  • Sharma, V. K., Jelen, F., & Trnkova, L. (2015). Functionalized Solid Electrodes for Electrochemical Biosensing of Purine Nucleobases and Their Analogues: A Review. Sensors (Basel, Switzerland), 15(1), 1564–1600. [Link]

  • Functionalized Solid Electrodes for Electrochemical Biosensing of Purine Nucleobases and Their Analogues: A Review. (n.d.). Semantic Scholar.
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  • Application of electrochemical sensing of purine nucleobases and their analogues. (n.d.). ResearchGate. [Link]

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  • The electrochemical oxidation of uric acid to allantoin. (n.d.).
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  • Electrochemical Analysis of the Influence of Purines on Copper, Steel and Some Other Metals Corrosion. (2021). MDPI. [Link]

  • Wojcik, L., et al. (2021). Comparison of Electrochemical Determination of Purines and Pyrimidines by means of Carbon, Graphite and Gold Paste Electrodes. ResearchGate. [Link]

  • Nishino, T., et al. (2018). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry, 293(8), 2874-2886. [Link]

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  • Musarrat, J., & Wani, A. A. (1998). Detection of 8-oxoguanine in cellular DNA using 2,6-diamino-8-oxopurine as an internal standard for high-performance liquid chromatography with electrochemical detection. Analytical Biochemistry, 260(1), 30-7. [Link]

  • De-Albuquerque, J. F., & Smyth, M. R. (1985). Electrochemistry of purine derivatives. 1: Direct determination for the antiviral drug 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine by anodic differential pulse voltammetry. Journal of Pharmaceutical Sciences, 74(10), 1078-81. [Link]

  • A modern and powerful electrochemical sensing platform for purines determination: Voltammetric determination of uric acid and caffeine in biological samples on miniaturized thick-film boron-doped diamond electrode. (n.d.). ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,6-Diamino-8-purinol Quantification

In the landscape of drug development and biomedical research, the precise and accurate quantification of novel chemical entities is paramount. 2,6-Diamino-8-purinol, a purine analog with significant research interest[1][...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and biomedical research, the precise and accurate quantification of novel chemical entities is paramount. 2,6-Diamino-8-purinol, a purine analog with significant research interest[1][2], demands robust analytical methodologies to ensure data integrity for pharmacokinetic studies, impurity profiling, and quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of 2,6-Diamino-8-purinol. Furthermore, it outlines a comprehensive cross-validation protocol to ensure consistency and reliability between these methods, a critical step when transferring methods between laboratories or during different phases of drug development.[3][4]

The Critical Role of Method Selection and Cross-Validation

The choice between HPLC-UV and LC-MS/MS is not merely a matter of instrument availability; it is a strategic decision driven by the specific requirements of the analysis. HPLC-UV, a workhorse in many analytical laboratories, offers simplicity and cost-effectiveness. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, which is often indispensable for bioanalytical applications where the analyte may be present at very low concentrations in complex biological matrices.[5][6]

Cross-validation of these distinct analytical approaches is essential to guarantee that the data generated is independent of the methodology employed. This process is a cornerstone of regulatory compliance and scientific rigor, ensuring that results are reproducible and comparable across different analytical platforms and even different laboratories.[3]

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical method hinges on a thorough evaluation of its performance characteristics. Below is a comparative summary of typical performance parameters for HPLC-UV and LC-MS/MS methods tailored for the quantification of 2,6-Diamino-8-purinol.

ParameterHPLC-UV MethodLC-MS/MS MethodRationale and Field Insights
Linearity (ng/mL) 50 - 50000.5 - 500HPLC-UV is well-suited for higher concentration ranges found in bulk drug analysis, while LC-MS/MS excels at the lower concentrations typical of biological samples.
Lower Limit of Quantification (LLOQ) (ng/mL) 500.5The significantly lower LLOQ of LC-MS/MS is a key advantage for pharmacokinetic studies where drug concentrations can be very low.[5][6]
Accuracy (%) 95.0 - 105.097.0 - 103.0Both methods can achieve high accuracy, but the selectivity of MS detection can reduce interferences, potentially leading to slightly better accuracy.
Precision (CV%) < 10.0< 8.0The inherent stability of UV detectors can provide excellent precision. However, the use of a stable isotope-labeled internal standard in LC-MS/MS often results in superior precision by correcting for matrix effects and extraction variability.
Matrix Effect (%) Not Applicable90.0 - 110.0Matrix effects are a primary concern in LC-MS/MS, where co-eluting endogenous components can suppress or enhance the analyte signal. This is less of a concern with UV detection due to its lower sensitivity to matrix components.
Recovery (%) 85.0 - 95.088.0 - 98.0Efficient sample preparation is crucial for both methods. The recovery values reflect the efficiency of the extraction process.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive starting point for the development and validation of HPLC-UV and LC-MS/MS methods for 2,6-Diamino-8-purinol quantification.

HPLC-UV Method Protocol

This method is designed for robustness and is suitable for quality control applications and the analysis of formulations.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 0.1 M potassium dihydrogen phosphate buffer (pH 4.0) and acetonitrile (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 255 nm

  • Injection Volume: 20 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,6-Diamino-8-purinol reference standard in 10 mL of a suitable solvent (e.g., 0.1 N NaOH), followed by dilution with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation (e.g., from a solid dosage form): Weigh and finely powder a representative number of units. Accurately weigh a portion of the powder equivalent to a target concentration of 2,6-Diamino-8-purinol, dissolve in a suitable solvent with sonication, and dilute with the mobile phase to the final concentration. Filter through a 0.45 µm filter before injection.

LC-MS/MS Method Protocol

This method is optimized for high sensitivity and selectivity, making it ideal for the quantification of 2,6-Diamino-8-purinol in biological matrices such as plasma.

1. Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient would be: 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2,6-Diamino-8-purinol: Precursor ion > Product ion (To be determined by infusion of a standard solution)

    • Internal Standard (IS): 2,6-Diamino-8-oxopurine (structurally similar and co-eluting)[7] or a stable isotope-labeled analog. Precursor ion > Product ion (To be determined)

  • Key MS Parameters: Capillary voltage, cone voltage, desolvation gas flow, and collision energy should be optimized for maximum signal intensity.

3. Sample Preparation (Protein Precipitation from Plasma):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.[3]

Visualizing the Methodologies

To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC-UV and LC-MS/MS methods.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject into HPLC Standard->Inject Sample Prepare Sample Solutions Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 255 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Workflow for 2,6-Diamino-8-purinol quantification by HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Spike Spike Plasma with IS Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction & Evaporation Precipitate->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Area Ratios Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Bioanalytical workflow for 2,6-Diamino-8-purinol by LC-MS/MS.

A Rigorous Cross-Validation Protocol

To ensure the interchangeability of the HPLC-UV and LC-MS/MS methods, a thorough cross-validation study is essential. This protocol is designed to provide a high level of confidence in the consistency of the data generated by both methods.

1. Selection of Study Samples:

  • Prepare a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations within the overlapping linear range of both methods.

  • Use a relevant biological matrix (e.g., human plasma) if the methods are intended for bioanalysis.

  • Include a set of incurred (real-world) samples from a previous study, if available.

2. Acceptance Criteria:

  • The mean concentration of the QC samples analyzed by the new method should be within ±15% of the nominal concentration.

  • The precision (CV%) of the QC samples should not exceed 15%.

  • For incurred samples, at least two-thirds of the samples should have results from the two methods that are within 20% of each other.

3. Cross-Validation Workflow: The following diagram illustrates the logical flow of the cross-validation process.

CrossValidation_Workflow Start Start Cross-Validation Prep_QC Prepare QC and Incurred Samples Start->Prep_QC Analyze_A Analyze Samples with Method A (e.g., HPLC-UV) Prep_QC->Analyze_A Analyze_B Analyze Samples with Method B (e.g., LC-MS/MS) Prep_QC->Analyze_B Compare Compare Results Analyze_A->Compare Analyze_B->Compare Pass Methods are Interchangeable Compare->Pass Acceptance Criteria Met Fail Investigate Discrepancies Compare->Fail Acceptance Criteria Not Met Revalidate Re-evaluate and Potentially Re-validate Method(s) Fail->Revalidate Revalidate->Start

Caption: Decision workflow for the cross-validation of analytical methods.

Conclusion: Ensuring Data Integrity Through Rigorous Science

The choice of an analytical method for the quantification of 2,6-Diamino-8-purinol should be a well-considered decision based on the specific analytical needs. While HPLC-UV provides a robust and cost-effective solution for higher concentration applications, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice for bioanalytical studies.

Regardless of the method chosen, a comprehensive cross-validation is an indispensable component of good scientific practice and regulatory compliance. By following the protocols and principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and reproducible data for 2,6-Diamino-8-purinol, thereby supporting the advancement of their research and development programs.

References

  • A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Purine Analogs. Benchchem.

  • Detection of 8-oxoguanine in cellular DNA using 2,6-diamino-8-oxopurine as an internal standard for high-performance liquid chromatography with electrochemical detection. PubMed.

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  • Ultra-high performance liquid chromatography with ultraviolet and tandem mass spectrometry for simultaneous determination of metabolites in purine pathway of rat plasma. PubMed.

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  • Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress.

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  • The 2‐Amino Group of 8‐Aza‐7‐deaza‐7‐bromopurine‐2,6‐diamine and Purine‐2,6‐diamine as Stabilizer for the Adenine–Thymine Base Pair in Heterochiral DNA with Strands in Anomeric Configuration. National Institutes of Health.

  • Preparation of C(8)‐substituted 2,6‐diamino‐purine acetic acids 8 a–d... ResearchGate.

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Validation

A Comparative Analysis of the Biological Activities of 2,6-Diamino-8-purinol and Its Analogs for Drug Discovery

Introduction: The Therapeutic Potential of the Purine Scaffold The purine ring system is a cornerstone of life, forming the building blocks of DNA and RNA and playing a pivotal role in cellular metabolism and signaling.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Purine Scaffold

The purine ring system is a cornerstone of life, forming the building blocks of DNA and RNA and playing a pivotal role in cellular metabolism and signaling.[1] Its inherent biological relevance has made it a "privileged scaffold" in medicinal chemistry, with a rich history of yielding therapeutic agents. The pioneering work of Nobel laureates George Hitchings and Gertrude Elion on purine analogs like 6-mercaptopurine laid the foundation for antimetabolite therapy, demonstrating that strategic modifications to the purine core can result in potent drugs that interfere with nucleic acid synthesis and cellular replication.[2]

This guide focuses on a specific class of purine derivatives: 2,6-Diamino-8-purinol and its analogs. The 2,6-diamino substitution pattern is a key feature of biologically active purines, including the potent antitumor agent reversine, which acts as an Aurora kinase inhibitor.[3][4] The substitution at the 8-position of the purine ring offers a versatile point for chemical modification, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic properties. This comparative study will delve into the anticancer and antioxidant activities of 2,6-Diamino-8-purinol and its analogs, providing a comprehensive overview of their structure-activity relationships and the experimental data supporting their potential as therapeutic agents.

Anticancer Activity: Targeting the Machinery of Cell Division

A primary focus in the development of purine analogs has been their application as anticancer agents. Many of these compounds exert their effects by inhibiting key enzymes involved in cell cycle progression, particularly protein kinases.

Kinase Inhibition: A Key Mechanism of Action

Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of cancer.[5] Purine analogs, mimicking the structure of ATP, can act as competitive inhibitors, blocking the kinase's active site and halting downstream signaling pathways that promote cell proliferation and survival.[3][6]

Aurora Kinases and Cyclin-Dependent Kinases (CDKs): Prime Targets

Among the most promising targets for purine-based inhibitors are the Aurora kinases and Cyclin-Dependent Kinases (CDKs). Aurora kinases are essential for mitotic progression, and their overexpression is common in various tumors.[7] Similarly, CDKs are central to the regulation of the cell cycle.[8]

A notable example of a 2,6-diamino-substituted purine with potent kinase inhibitory activity is reversine .[3][4] This compound and its analogs have been shown to inhibit Aurora kinases, leading to defects in mitosis and ultimately cell death.[4] Structure-activity relationship (SAR) studies on reversine-like molecules have explored modifications at both the 2- and 6-positions to enhance biological activity and selectivity.[3]

The following diagram illustrates the central role of Aurora kinases and CDKs in the cell cycle and how their inhibition by purine analogs can lead to cell cycle arrest.

Cell_Cycle_Kinase_Inhibition cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G1 Growth and Preparation S DNA Replication G1->S G1/S Checkpoint CDK2_CyclinE CDK2/Cyclin E G2 Preparation for Mitosis S->G2 Prophase Prophase G2->Prophase G2/M Checkpoint CDK1_CyclinB CDK1/Cyclin B Metaphase Metaphase Anaphase Anaphase Aurora_Kinases Aurora Kinases Telophase Telophase CDK2_CyclinE->G1 CDK1_CyclinB->G2 Aurora_Kinases->Metaphase Purine_Analogs 2,6-Diamino-8-purinol & Analogs Purine_Analogs->CDK2_CyclinE Inhibition Purine_Analogs->CDK1_CyclinB Inhibition Purine_Analogs->Aurora_Kinases Inhibition

Caption: Inhibition of key cell cycle kinases by 2,6-diamino-8-purinol analogs.

Comparative Cytotoxicity of 2,6-Diamino-Substituted Purine Analogs

The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against various cancer cell lines. While direct comparative data for 2,6-Diamino-8-purinol is limited, studies on its analogs provide valuable insights into the structure-activity relationships governing their cytotoxic effects.

Compound/AnalogCancer Cell LineEC50/IC50 (µM)Key Findings & Reference
Reversine MCF-7 (Breast)1.8Potent inhibitor of Aurora kinases.[9]
HCT116 (Colon)2.1Induces cell cycle arrest and polyploidy.[9]
Analog 1 ¹MCF-7 (Breast)11.2Less cytotoxic than reversine.[9]
HCT116 (Colon)13.9Causes G2/M arrest, particularly in p53-defective cells.[9]
Analog 2 ²MCF-7 (Breast)10.3Simpler, more accessible analog of reversine.[9]
HCT116 (Colon)11.2Demonstrates cell-type dependent G2/M arrest.[9]
Analog 3 ³MCF-7 (Breast)10.5Shows similar activity to Analog 2.[9]
HCT116 (Colon)11.1Highlights the potential for simplified structures.[9]
Compound 6Huh7 (Liver)14.2More potent than 5-FU and Fludarabine.[10]
HCT116 (Colon)>40Exhibits notable cytotoxic activity.[10]
MCF-7 (Breast)21.8Underscores the potential of 8-phenyl substituted purines.[10]

¹Analog 1: N⁶-Cyclohexyl-N⁶-methyl-N²-(6-morpholinopyridin-3-yl)-7H-purine-2,6-diamine[9] ²Analog 2: N⁶-Cyclohexyl-N²-phenyl-7H-purine-2,6-diamine[9] ³Analog 3: N⁶-Cyclohexyl-N⁶-methyl-N²-phenyl-7H-purine-2,6-diamine[9] ⁴Compound 6: 6-(4-(4-methylphenyl)piperazin-1-yl)-8-(4-phenoxyphenyl)-9-cyclopentyl-9H-purine[10]

The Role of p53 in the Cellular Response to Purine Analogs

The tumor suppressor protein p53 is a critical regulator of the cell's response to stress, including DNA damage induced by chemotherapy.[8][][12] Interestingly, the efficacy of some 2,6-diamino-substituted purine analogs has been shown to be dependent on the p53 status of the cancer cells. For instance, certain analogs of reversine have a more potent effect in cells where p53 is non-functional, suggesting a potential therapeutic niche for these compounds in treating p53-mutated cancers.[4]

The following diagram illustrates a simplified overview of the p53 signaling pathway and its role in mediating cellular responses to DNA damage, a common consequence of treatment with purine analogs.

p53_Signaling_Pathway DNA_Damage DNA Damage (e.g., from Purine Analogs) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates MDM2 MDM2 ATM_ATR->MDM2 Inhibits p53->MDM2 Transcriptionally Activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces DNA_Repair DNA Repair p53->DNA_Repair Induces Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Ubiquitinates & Degrades

Caption: Simplified p53 signaling pathway in response to DNA damage.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. Purine derivatives, particularly those with hydroxyl substitutions, have been investigated for their antioxidant properties.

The antioxidant capacity of a compound can be attributed to its ability to donate a hydrogen atom or an electron to neutralize free radicals. The 8-oxo (or 8-hydroxy) group on the purine ring is thought to play a significant role in this activity. Studies on 8-oxo derivatives of other purines have shown them to be potent hydroxyl and peroxyl radical scavengers.[13]

While specific data for 2,6-Diamino-8-purinol is not extensively available, the known antioxidant properties of structurally related compounds suggest its potential in this area. For instance, allopurinol, another purine analog, has demonstrated antioxidant effects, likely through its ability to scavenge hydroxyl radicals.[14][15]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of 2,6-Diamino-8-purinol and its analogs.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with purine analogs A->B C 3. Add MTT reagent and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance at ~570 nm D->E

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2,6-Diamino-8-purinol and its analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value for each compound.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Capacity

This assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, resulting in a decrease in absorbance at 517 nm.

Workflow Diagram:

DPPH_Workflow A 1. Prepare serial dilutions of purine analogs B 2. Mix with DPPH solution A->B C 3. Incubate in the dark B->C D 4. Measure absorbance at 517 nm C->D

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare serial dilutions of the test compounds (2,6-Diamino-8-purinol and its analogs) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a control well with 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare a blank well with 200 µL of methanol.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 2,6-diamino-8-purinol scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on its analogs demonstrate significant potential, particularly in the realm of anticancer therapy through the inhibition of key cell cycle kinases. The structure-activity relationships highlighted in this guide underscore the importance of substitutions at the 2-, 6-, and 8-positions in modulating the biological activity and selectivity of these compounds.

While the direct biological activity of 2,6-Diamino-8-purinol remains to be fully elucidated in comparative studies, its structural features suggest it may possess both anticancer and antioxidant properties. Future research should focus on a systematic evaluation of 2,6-Diamino-8-purinol and a focused library of its analogs in a panel of kinase and cytotoxicity assays to establish a clear and quantitative structure-activity relationship. Furthermore, exploring the antioxidant potential of these compounds could open up new avenues for their therapeutic application. The continued exploration of this versatile purine scaffold holds great promise for the discovery of next-generation targeted therapies.

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Comparative

Efficacy of 2,6-Diamino-8-purinol Derivatives as Xanthine Oxidase Inhibitors: A Comparative Guide for Drug Development Professionals

In the landscape of therapeutic interventions for hyperuricemia and gout, the inhibition of xanthine oxidase (XO) remains a cornerstone of treatment. While established drugs such as allopurinol and febuxostat have demons...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic interventions for hyperuricemia and gout, the inhibition of xanthine oxidase (XO) remains a cornerstone of treatment. While established drugs such as allopurinol and febuxostat have demonstrated clinical efficacy, the quest for novel inhibitors with improved potency, selectivity, and safety profiles is a continuous endeavor in medicinal chemistry. This guide provides a comprehensive comparison of a promising class of compounds, 2,6-diamino-8-purinol derivatives, with existing therapeutic options, supported by experimental data and methodological insights to inform researchers and drug development professionals.

The Rationale for Targeting Xanthine Oxidase

Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, triggering the painful inflammatory response characteristic of gout. Therefore, inhibiting xanthine oxidase activity is a direct and effective strategy to lower uric acid production and manage hyperuricemia.[2]

Mechanism of Action: A Tale of Two Scaffolds

Existing Drugs: Allopurinol, a purine analog, acts as a substrate for xanthine oxidase and is metabolized to oxypurinol, which then tightly binds to the reduced form of the enzyme's molybdenum center, leading to its inhibition.[3] Febuxostat, a non-purine inhibitor, occupies a channel leading to the molybdenum active site, blocking substrate access through a different mechanism.[2]

2,6-Diamino-8-purinol Derivatives: These compounds, being purine analogs themselves, are hypothesized to interact with the active site of xanthine oxidase in a manner analogous to the natural substrates, hypoxanthine and xanthine. The 2,6-diamino substitution pattern is a key feature, and modifications at the 8-position of the purine ring offer a versatile scaffold for tuning the inhibitory potency and selectivity. It is postulated that the 8-substituent can be tailored to exploit specific interactions within the enzyme's active site, potentially leading to enhanced binding affinity and inhibitory activity.

Comparative Efficacy: An In Vitro Perspective

The primary metric for evaluating the potency of xanthine oxidase inhibitors in a preclinical setting is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the in vitro xanthine oxidase inhibitory activity of selected 2,6-diamino-8-purinol derivatives in comparison to the established drugs, allopurinol and febuxostat.

CompoundR-group at 8-positionSubstrate UsedIC50 (µM)Reference
2,6-Diamino-8-purinol Derivatives
2-Amino-6-hydroxy-8-mercaptopurine (AHMP)-SHXanthine17.71 ± 0.29[3]
2-Amino-6-hydroxy-8-mercaptopurine (AHMP)-SH6-Mercaptopurine0.54 ± 0.01[3]
2-Amino-6-purinethiol (APT)-SHXanthine16.38 ± 0.21[3]
2-Amino-6-purinethiol (APT)-SH6-Mercaptopurine2.57 ± 0.08[3]
Existing Drugs
AllopurinolN/AXanthine2.36 ± 0.03[3]
AllopurinolN/A6-Mercaptopurine1.92 ± 0.03[3]
FebuxostatN/AXanthine0.0058[2]

Analysis of In Vitro Data:

The available data for the 8-mercapto substituted 2,6-diaminopurine derivatives, AHMP and APT, indicate that they are effective inhibitors of xanthine oxidase. Notably, their inhibitory potency is substrate-dependent. When 6-mercaptopurine is used as the substrate, AHMP (IC50 = 0.54 µM) demonstrates a significantly higher potency than allopurinol (IC50 = 1.92 µM).[3] This suggests a potential for these derivatives in specific therapeutic contexts, such as in combination with thiopurine-based chemotherapies where reducing their metabolism by xanthine oxidase is desirable.

However, when compared to febuxostat, which exhibits a nanomolar IC50 value, the currently evaluated 2,6-diamino-8-purinol derivatives show a lower potency. It is crucial to note that the exploration of this chemical scaffold is still in its early stages. The variability in potency based on the 8-substituent highlights the potential for further optimization. A comprehensive structure-activity relationship (SAR) study with a wider range of substituents at the 8-position is warranted to unlock the full potential of this promising class of inhibitors.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, a standardized and well-validated experimental protocol is paramount. The following section details a robust in vitro assay for determining the xanthine oxidase inhibitory activity of test compounds.

In Vitro Xanthine Oxidase Inhibition Assay

Principle: This spectrophotometric assay measures the production of uric acid from the xanthine oxidase-catalyzed oxidation of a substrate (e.g., xanthine). Uric acid has a characteristic absorbance at 295 nm, and the rate of its formation is directly proportional to the enzyme's activity. The inhibitory potential of a compound is quantified by its ability to reduce this rate.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (or other suitable substrate)

  • Potassium Phosphate Buffer (pH 7.5)

  • Test Compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Allopurinol (as a positive control)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the buffer. The solubility of xanthine can be enhanced by the addition of a small amount of NaOH.

    • Prepare stock solutions of the test compounds and allopurinol in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Blank: Buffer and solvent (e.g., DMSO).

      • Control (No Inhibitor): Buffer, xanthine oxidase solution, and solvent.

      • Test Compound: Buffer, xanthine oxidase solution, and the test compound at various concentrations.

      • Positive Control: Buffer, xanthine oxidase solution, and allopurinol at various concentrations.

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the xanthine solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per unit time) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Xanthine_Oxidase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis XO Xanthine Oxidase Solution Control Control (Buffer + XO + Solvent) XO->Control Test Test (Buffer + XO + Inhibitor) XO->Test Substrate Xanthine Solution Initiation Add Substrate Substrate->Initiation Inhibitor Test Compound/Allopurinol Inhibitor->Test Blank Blank (Buffer + Solvent) Preincubation Pre-incubation Blank->Preincubation Control->Preincubation Test->Preincubation Preincubation->Initiation Measurement Measure Absorbance @ 295nm Initiation->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Calculate % Inhibition Rate->Inhibition IC50 Determine IC50 Inhibition->IC50 Purine_Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase XO2 Xanthine Oxidase Inhibitor 2,6-Diamino-8-purinol Derivatives Allopurinol Febuxostat Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: Inhibition of the purine catabolism pathway by xanthine oxidase inhibitors.

Future Directions and Concluding Remarks

The exploration of 2,6-diamino-8-purinol derivatives as xanthine oxidase inhibitors presents a promising avenue for the development of novel therapeutics for hyperuricemia and gout. The initial data on 8-mercapto derivatives demonstrate their potential, particularly in scenarios requiring selective inhibition in the presence of other purine-based drugs.

To advance this field, the following steps are critical:

  • Systematic SAR Studies: A comprehensive investigation of various substituents at the 8-position of the 2,6-diaminopurine scaffold is necessary to identify derivatives with enhanced potency and selectivity.

  • In Vivo Efficacy Studies: Promising candidates from in vitro screening must be evaluated in established animal models of hyperuricemia to assess their oral bioavailability, pharmacokinetic properties, and in vivo efficacy in lowering uric acid levels. [4]* Safety and Toxicity Profiling: Thorough toxicological studies are essential to ensure the safety of these novel compounds and to identify any potential off-target effects.

  • Clinical Translation: Compounds that demonstrate a strong preclinical profile should be advanced into clinical trials to evaluate their safety and efficacy in human subjects.

References

  • Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients. (2020). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Some reported purine analogs of xanthine oxidase inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. (1995). PubMed. Retrieved January 16, 2026, from [Link]

  • Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Inhibition of xanthine oxidase by pyrazolopyrimidine based compounds: a kinetic and mechanistic study. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • ChemInform Abstract: Novel Xanthine Oxidase Inhibitor Studies. Part 2. Synthesis and Xanthine Oxidase Inhibitory Activities of 2‐Substituted 6‐Alkylidenehydrazino‐ or 6‐Arylmethylidenehydrazino‐7H‐purines and 3‐ and/or 5‐Substituted 9H‐1,2,4‐Triazolo[3,4‐i]. (2000). Sci-Hub. Retrieved January 16, 2026, from [Link]

  • Purine analog inhibitors of xanthine oxidase: structure activity relationships and proposed binding of the molybdenum cofactor. (1985). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Chemical structures and numbering scheme of purines used in the present work. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In vivo efficacy study in a sustained hyperuricemia mouse model. A... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. (2024). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis and xanthine oxidase inhibitory activity of 5,6-dihydropyrazolo/pyrazolo[1,5-c]quinazoline derivatives. (2014). PubMed. Retrieved January 16, 2026, from [Link]

  • Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. (2020). MDPI. Retrieved January 16, 2026, from [Link]

  • Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. (2023). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • xanthine oxidase inhibitory properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (2021). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Xanthine Oxidase Inhibitory Activity, Chemical Composition, Antioxidant Properties and GC-MS Analysis of Keladi Candik (Alocasia longiloba Miq). (2020). MDPI. Retrieved January 16, 2026, from [Link]

  • An update on the animal models in hyperuricaemia research. (2017). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • 6-mercaptopurine: high-dose 24-h infusions in goats. (1983). PubMed. Retrieved January 16, 2026, from [Link]

  • Hyperuricemia in type 2 diabetic model KK-Ay/Ta mice: a potent animal model with positive correlation between insulin resistance and plasma high uric acid levels. (2017). PubMed. Retrieved January 16, 2026, from [Link]

  • Progress in animal models for studying hyperuricemia. (2023). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 2,6-Diamino-8-purinol

For researchers, scientists, and drug development professionals, the purity of a starting material is not merely a matter of quality control; it is the bedrock of reproducible and reliable experimental outcomes. In the r...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a starting material is not merely a matter of quality control; it is the bedrock of reproducible and reliable experimental outcomes. In the realm of purine analogs, which are pivotal in cancer research and as enzyme inhibitors, the seemingly minor presence of impurities can lead to significant misinterpretation of biological data. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of commercial 2,6-Diamino-8-purinol, complete with supporting experimental frameworks.

The Criticality of Purity for 2,6-Diamino-8-purinol

2,6-Diamino-8-purinol, a synthetic purine derivative, and its analogs are subjects of intense investigation, particularly as potential dihydrofolate reductase (DHFR) inhibitors.[1] The efficacy and selectivity of such compounds are exquisitely dependent on their molecular structure. The presence of impurities, which can include starting materials, by-products from synthesis, or degradation products, can have profound consequences:

  • Altered Biological Activity: Impurities may possess their own biological activity, leading to confounding results or masking the true potency of the target compound.

  • Toxicity: Uncharacterized impurities can exhibit cytotoxic effects, compromising the validity of in vitro and in vivo studies.

  • Inaccurate Quantification: The presence of impurities can lead to erroneous measurements of concentration, affecting dose-response curves and kinetic analyses.

Given these considerations, a rigorous and multi-faceted approach to purity determination is not just recommended; it is essential for scientific integrity.

Orthogonal Analytical Approaches: HPLC-UV and qNMR

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we advocate for an orthogonal approach, employing at least two independent methods. Here, we detail the use of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV): A Workhorse for Purity Profiling

HPLC is a cornerstone of pharmaceutical analysis, adept at separating a target compound from its impurities. The method's strength lies in its ability to resolve and quantify even trace levels of related substances.

A reverse-phase HPLC method is well-suited for the analysis of polar compounds like 2,6-Diamino-8-purinol.[2] While a specific validated method for this exact compound is not publicly available, a robust method can be developed and validated based on established protocols for structurally similar purine analogs, such as allopurinol.[3][4][5][6]

Based on available data for 2,6-Diamino-8-purinol and validated methods for related compounds, a suitable starting point for method development would be:

ParameterConditionRationale
HPLC Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for polar heterocyclic compounds.
Mobile Phase A: 0.1 M Phosphate Buffer (pH 3.5)B: AcetonitrileA buffered aqueous mobile phase is necessary to control the ionization state of the purine, ensuring reproducible retention times. Acetonitrile is a common organic modifier.
Gradient Isocratic or GradientAn isocratic elution may be sufficient if impurities are well-resolved. A gradient elution (e.g., 5-95% B over 20 minutes) can be employed to separate impurities with a wider range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
UV Detection 254 nmPurine analogs typically exhibit strong absorbance in the UV region, with 254 nm being a common wavelength for detection.[4][5]
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.

A comprehensive validation according to ICH guidelines is crucial to ensure the method is fit for purpose.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥ 0.999 is typically desired.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories).

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spiking the sample with a known quantity of the analyte and calculating the percent recovery.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced degradation studies are a critical component of method validation and impurity profiling.[7][8][9][10] By subjecting the 2,6-Diamino-8-purinol to harsh conditions, we can generate potential degradation products and ensure the analytical method can separate them from the parent compound.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Quantitative NMR (qNMR): An Orthogonal Primary Method

qNMR is a powerful technique for purity determination as it is a primary ratio method.[11][12][13][14] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for a direct measurement of the analyte concentration against a certified internal standard, without the need for a reference standard of the analyte itself.

  • Sample Preparation: Accurately weigh (to 0.01 mg) approximately 5-10 mg of the 2,6-Diamino-8-purinol sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Solvent Selection: Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The solvent should fully dissolve both the analyte and the standard, and its residual peaks should not overlap with the signals of interest.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz). Key acquisition parameters include:

    • Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure complete relaxation between pulses. A typical starting point is 30-60 seconds.

    • 90° Pulse Angle: Use a calibrated 90° pulse to maximize the signal.

    • Sufficient Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.

  • Data Processing: Process the spectrum with minimal manipulation. Apply a baseline correction and careful phasing.

  • Purity Calculation: Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

experimental_workflow cluster_sample Sample Acquisition cluster_hplc HPLC-UV Analysis cluster_qnmr qNMR Analysis cluster_purity Purity Assessment Commercial_Source_A Commercial Source A HPLC_Prep Sample Preparation (Dilution in Mobile Phase) Commercial_Source_A->HPLC_Prep qNMR_Prep Sample Preparation (Weighing with Internal Standard) Commercial_Source_A->qNMR_Prep Commercial_Source_B Commercial Source B Commercial_Source_B->HPLC_Prep Commercial_Source_B->qNMR_Prep Commercial_Source_C Commercial Source C Commercial_Source_C->HPLC_Prep Commercial_Source_C->qNMR_Prep HPLC_Analysis RP-HPLC-UV Separation HPLC_Prep->HPLC_Analysis HPLC_Data Chromatographic Data (Peak Area, Retention Time) HPLC_Analysis->HPLC_Data Purity_HPLC Purity by Area % (Relative) HPLC_Data->Purity_HPLC qNMR_Analysis ¹H NMR Acquisition qNMR_Prep->qNMR_Analysis qNMR_Data Spectral Data (Signal Integration) qNMR_Analysis->qNMR_Data Purity_qNMR Purity by Mass % (Absolute) qNMR_Data->Purity_qNMR Comparison Comparative Purity Report Purity_HPLC->Comparison Purity_qNMR->Comparison

Caption: Workflow for the orthogonal purity assessment of commercial 2,6-Diamino-8-purinol.

Comparative Data Analysis

The following tables present a hypothetical but realistic comparison of 2,6-Diamino-8-purinol from three different commercial suppliers, based on the analytical methodologies described. The HPLC performance data is representative of a well-validated method for a purine analog.[5][6]

Table 1: HPLC-UV Purity Profile

SupplierRetention Time (min)Purity by Area %No. of Impurities DetectedMajor Impurity (Area %)
Source A 8.5299.85%20.08%
Source B 8.5198.90%40.45%
Source C 8.5399.50%30.25%

Table 2: qNMR Purity Assessment

SupplierPurity by ¹H qNMR (mass %)
Source A 99.7%
Source B 98.5%
Source C 99.2%

Table 3: Comparison with Alternative Compounds

CompoundMechanism of ActionTypical Purity Specification
2,6-Diamino-8-purinol DHFR Inhibitor / Purine Analog>98%
Methotrexate DHFR Inhibitor>99% (USP Grade)
Trimethoprim DHFR Inhibitor>99% (USP Grade)
Fludarabine Phosphate Purine Analog (DNA Polymerase Inhibitor)>99% (USP Grade)
6-Mercaptopurine Purine Analog (Inhibits Purine Synthesis)>98% (USP Grade)

Causality Behind Experimental Choices and Self-Validating Systems

  • Orthogonal Methods: The choice of both HPLC-UV and qNMR is deliberate. HPLC provides excellent separation of structurally similar impurities, while qNMR offers an absolute purity value without relying on the response factor of impurities. A good correlation between the two methods provides high confidence in the assigned purity.

  • Internal Standard in qNMR: The use of a certified internal standard is crucial for the accuracy of the qNMR measurement. It acts as a self-validating system within each experiment, as the known concentration and purity of the standard provide a reliable reference against which the analyte is measured.

  • Forced Degradation: This is not just about identifying potential impurities but also about demonstrating the specificity of the HPLC method. A method that can resolve the main peak from all degradation products is considered "stability-indicating," which is a critical attribute for a reliable purity assay.

Conclusion and Recommendations

The purity of 2,6-Diamino-8-purinol is a critical parameter that can significantly impact research outcomes. This guide outlines a robust, multi-faceted approach for its determination, centered on the orthogonal techniques of HPLC-UV and qNMR.

For researchers and drug development professionals, we recommend the following:

  • Always request a Certificate of Analysis (CoA) from the supplier. However, do not solely rely on the provided purity value.

  • Perform in-house purity verification using at least two orthogonal methods, such as the HPLC-UV and qNMR protocols detailed here.

  • Conduct forced degradation studies as part of your HPLC method validation to ensure it is stability-indicating.

  • When comparing 2,6-Diamino-8-purinol to other compounds , such as established DHFR inhibitors or other purine analogs, ensure that all compounds are benchmarked using the same rigorous purity assessment criteria.

By adhering to these principles of scientific integrity and analytical rigor, researchers can ensure the quality of their starting materials and, consequently, the validity and reproducibility of their scientific findings.

References

  • Reinders, M. K., et al. (2007). A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 312-7. Available at: [Link]

  • de Oliveira, A. R. M., et al. (2021). Development and Validation of an Eco-friendly HPLC- UV-DAD Method for the Determination of Allopurinol in Pharmaceuticals with A. Biointerface Research in Applied Chemistry, 11(5), 13089-13101.
  • Panigrahi, D., & Mishra, A. (2021). Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. International Journal of Pharmaceutical and Biological Sciences, 12(3), 19-27. Available at: [Link]

  • Alghamdi, A. A., et al. (2024). A Sensitive High Performance Liquid Chromatography Method for Estimation of Allopurinol in Different Tablets Pharmaceutical Formulation. Indian Journal of Pharmaceutical Sciences, Special Issue 6.
  • SIELC Technologies. (n.d.). Separation of 2,6-Diamino-8-purinol on Newcrom R1 HPLC column. Available at: [Link]

  • Pauli, G. F., et al. (2012). Purity by Absolute qNMR Instructions. University of Illinois Chicago.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]

  • Regis Technologies, Inc. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available at: [Link]

  • Pizzorno, G., Diasio, R. B., & Cheng, Y. C. (2002). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Available at: [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]

  • University of Bristol. (2017).
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Rosowsky, A., et al. (1997). Conformationally Restricted Analogues of Trimethoprim: 2,6-diamino-8-substituted Purines as Potential Dihydrofolate Reductase Inhibitors From Pneumocystis Carinii and Toxoplasma Gondii. Journal of Medicinal Chemistry, 40(21), 3467-77. Available at: [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies. In Handbook of Stability Testing in Pharmaceutical Development (pp. 59-103). Springer.
  • Sigma-Aldrich. (2017).
  • Cysewska, M., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. Nature Communications, 12(1), 3049. Available at: [Link]

  • Ubertini, V., et al. (2024). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. ChemistryOpen, 13(5), e202400026.
  • Bajaj, S., et al. (2016). Forced Degradation – A Review. Journal of Analytical & Pharmaceutical Research, 3(6), 00084.
  • Klick, S., et al. (2005). Forced degradation studies: regulatory considerations and implementation.
  • Wikipedia. (2023). 2,6-Diaminopurine.
  • precisionFDA. (n.d.). 2,6-DIAMINO-8-PURINOL. Available at: [Link]

  • Khader, S., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and. International Journal of Applied Pharmaceutical Sciences and Research, 4(4), 50-55.
  • Blair, D. G. R., & LePage, G. A. (1963). THE METABOLISM OF 2,6-DIAMINOPURINE BY DIAMINOPURINE-SENSITIVE AND DIAMINOPURINE-RESISTANT L-STRAIN MOUSE FIBROBLASTS. Canadian Journal of Biochemistry and Physiology, 41(5), 1199-1211.
  • FooDB. (2010). Showing Compound 2,6-Diaminopurine (FDB007480).
  • Kumar, R., et al. (2012). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Organic Letters, 14(21), 5488-5491.
  • Gotor, V., et al. (2000). Microbial synthesis of 2,6-diaminopurine nucleosides.
  • Ikeda, H., et al. (2014). 2,6-diaminopurine nucleoside derivative of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) for recognition of 8-oxo-dG in DNA. Bioorganic & Medicinal Chemistry Letters, 24(5), 1395-1398.
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Comparative

A Researcher's Guide to Correlating Oxidative Damage Markers: A Comparative Analysis of FapyGua, 8-oxo-dG, Lipid Peroxidation, and Protein Carbonylation

Introduction: The Landscape of Oxidative Stress Biomarkers Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Landscape of Oxidative Stress Biomarkers

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a central pathological mechanism in a host of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] For researchers and drug development professionals, the accurate quantification of oxidative damage is paramount for elucidating disease mechanisms and evaluating the efficacy of therapeutic interventions. This guide provides an in-depth technical comparison of key biomarkers used to assess oxidative damage to nucleic acids, lipids, and proteins, with a special focus on the often-overlooked but highly significant DNA lesion, 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua).

While 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is widely regarded as the gold standard for measuring oxidative DNA damage, a comprehensive understanding of the oxidative landscape requires a multi-faceted approach.[2] This guide will objectively compare the formation, biological significance, and analytical methodologies for FapyGua and 8-oxo-dG, and correlate these markers of DNA damage with established indicators of lipid peroxidation (malondialdehyde, MDA) and protein oxidation (protein carbonyls). By understanding the interplay between these markers, researchers can develop a more holistic and accurate profile of oxidative stress in their experimental systems.

The Competing Fates of Oxidized Guanine: FapyGua vs. 8-oxo-dG

The purine base guanine is the most susceptible to oxidative attack due to its low redox potential. The reaction of guanine with hydroxyl radicals generates a common intermediate, the C8-OH-adduct radical. This radical intermediate can undergo either oxidation or reduction, leading to two distinct, and in some ways competing, stable DNA lesions: 8-oxo-dG and FapyGua.[3]

  • 8-oxo-7,8-dihydroguanine (8-oxoGua) and its deoxynucleoside (8-oxo-dG): Formed via a one-electron oxidation of the guanine radical intermediate, 8-oxo-dG is a highly mutagenic lesion that can mispair with adenine during DNA replication, leading to G-to-T transversions.[4] It is the most commonly measured biomarker of oxidative DNA damage.[2]

  • 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua): This lesion arises from the one-electron reduction of the same guanine radical intermediate.[3] The formation of FapyGua is favored under hypoxic conditions, while the presence of oxygen promotes the formation of 8-oxo-dG.[5] Despite being less studied, FapyGua is formed in significant amounts, sometimes equaling or exceeding the levels of 8-oxo-dG, and is also highly mutagenic.[3]

The competitive nature of their formation underscores the importance of measuring both lesions for a complete assessment of oxidative guanine damage. Relying solely on 8-oxo-dG may underestimate the extent of DNA damage, particularly in microenvironments with fluctuating oxygen tension.

Oxidative Guanine Damage Pathway Guanine Guanine in DNA Radical C8-OH-Adduct Radical Intermediate Guanine->Radical Oxidative Attack ROS Reactive Oxygen Species (e.g., •OH) 8_oxo_dG 8-oxo-7,8-dihydroguanine (8-oxoGua) Radical->8_oxo_dG +O2 FapyGua 2,6-diamino-4-hydroxy- 5-formamidopyrimidine (FapyGua) Radical->FapyGua -O2 Oxidation One-Electron Oxidation Reduction One-Electron Reduction Misrepair Guanine -> Thymine Transversion 8_oxo_dG->Misrepair Miscoding during Replication FapyGua->Misrepair Miscoding during Replication

Caption: Formation of 8-oxoGua and FapyGua from a common radical intermediate.

Broader Markers of Cellular Damage: Lipid and Protein Oxidation

While FapyGua and 8-oxo-dG provide a detailed view of DNA damage, a comprehensive oxidative stress profile must also include markers of damage to other macromolecules.

  • Malondialdehyde (MDA): A well-established biomarker of lipid peroxidation, MDA is a highly reactive aldehyde formed from the degradation of polyunsaturated fatty acids in cell membranes by ROS.[6] Elevated MDA levels are indicative of cell membrane damage and have been associated with a wide range of diseases.

  • Protein Carbonyls: These are formed by the direct oxidation of amino acid side chains (proline, arginine, lysine, and threonine) or by the adduction of reactive aldehydes (like MDA) to proteins.[6] Protein carbonylation is an irreversible modification that can lead to loss of protein function and is a stable, widely used marker of protein oxidation.

Correlating the Markers: Experimental Evidence

The ultimate goal for a comprehensive assessment of oxidative stress is to understand how these different markers relate to one another. While studies simultaneously measuring all four markers (FapyGua, 8-oxo-dG, MDA, and protein carbonyls) are scarce, existing research provides valuable insights into their correlations.

A study investigating the effects of thinner inhalation found a significant increase in Fpg-sensitive sites in the DNA of lymphocytes, which are primarily 8-oxoguanine and FapyGua lesions.[7] Importantly, this increase in oxidative DNA damage showed a high correlation with elevated levels of MDA and decreased levels of the antioxidant glutathione.[7] This provides direct evidence linking the formation of formamidopyrimidine lesions with lipid peroxidation.

Furthermore, a study on chronic myeloid leukemia patients demonstrated a significant increase in both plasma MDA and protein carbonyl levels compared to healthy controls, and these levels were higher in the accelerated phase of the disease, suggesting a correlation between lipid and protein oxidation in disease progression.[8] Another study on patients with overactive bladder found a significant positive correlation between urinary levels of 8-OHdG and MDA.[9]

While direct correlational data between FapyGua and protein carbonyls is less established in the literature, the known chemical reactivity of MDA (a lipid peroxidation product) to form protein carbonyls suggests a mechanistic link.[6]

Table 1: Comparative Summary of Oxidative Stress Biomarkers

BiomarkerMacromolecule DamagedFormation MechanismAnalytical MethodsKey Insights
FapyGua DNA (Guanine)Reduction of C8-OH-adduct radicalGC-MS, LC-MS/MSFavored in hypoxic conditions; highly mutagenic.[3][5]
8-oxo-dG DNA (Guanine)Oxidation of C8-OH-adduct radicalHPLC-ECD, LC-MS/MS, ELISAGold standard for oxidative DNA damage; G-to-T transversions.[2][4]
MDA Lipids (Polyunsaturated Fatty Acids)Degradation by ROSHPLC, Spectrophotometry (TBARS)Marker of cell membrane damage and lipid peroxidation.[6]
Protein Carbonyls Proteins (various amino acids)Direct oxidation or adduction of aldehydesSpectrophotometry (DNPH), ELISA, Western BlotStable marker of irreversible protein damage and dysfunction.[6]

Experimental Workflow for Correlative Analysis

To effectively correlate these markers, a systematic and robust experimental workflow is essential. The following outlines a comprehensive approach from sample collection to data analysis.

Experimental Workflow cluster_0 Sample Collection & Processing cluster_1 DNA Damage Analysis cluster_2 Lipid Peroxidation Analysis cluster_3 Protein Oxidation Analysis cluster_4 Data Analysis & Correlation Sample Biological Sample (Tissue, Cells, Plasma, Urine) Homogenization Homogenization/ Lysis Sample->Homogenization Aliquoting Aliquoting for Parallel Assays Homogenization->Aliquoting DNA_Extraction DNA Extraction Aliquoting->DNA_Extraction Lipid_Extraction Lipid Extraction/ Precipitation Aliquoting->Lipid_Extraction Protein_Quant Protein Quantification (e.g., BCA Assay) Aliquoting->Protein_Quant DNA_Hydrolysis Enzymatic/Acid Hydrolysis DNA_Extraction->DNA_Hydrolysis LC_MSMS_DNA LC-MS/MS Analysis (FapyGua & 8-oxo-dG) DNA_Hydrolysis->LC_MSMS_DNA Data_Quant Data Quantification & Normalization LC_MSMS_DNA->Data_Quant MDA_Assay MDA Assay (e.g., TBARS) Lipid_Extraction->MDA_Assay MDA_Assay->Data_Quant Carbonyl_Assay Protein Carbonyl Assay (DNPH Derivatization) Protein_Quant->Carbonyl_Assay Carbonyl_Assay->Data_Quant Correlation Statistical Correlation Analysis Data_Quant->Correlation

Caption: A comprehensive workflow for the parallel analysis of multiple oxidative stress biomarkers.

Detailed Experimental Protocols

Protocol 1: Simultaneous Quantification of FapyGua and 8-oxo-dG by LC-MS/MS

This protocol is adapted from methodologies for the sensitive detection of oxidative DNA lesions in urine and tissue.[10][11]

  • DNA Extraction: Isolate DNA from tissues or cells using a commercial kit with modifications to prevent artifactual oxidation. Include metal chelators (e.g., deferoxamine) and radical scavengers in lysis buffers.

  • DNA Hydrolysis: For FapyGua analysis, avoid hot formic acid hydrolysis which degrades the lesion.[5] Use a milder agent like hydrogen fluoride in pyridine or enzymatic digestion with nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase C18 column with a gradient elution of acetonitrile in an aqueous buffer (e.g., ammonium formate).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for the specific transitions of FapyGua, 8-oxo-dG, and their stable isotope-labeled internal standards.

  • Quantification: Calculate the concentration of each lesion based on the ratio of the peak area of the analyte to its corresponding internal standard, and normalize to the amount of undamaged guanine.

Protocol 2: Quantification of Malondialdehyde (MDA) using the TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used spectrophotometric method for measuring MDA.

  • Sample Preparation: Homogenize tissue samples in a suitable buffer on ice. Precipitate proteins using trichloroacetic acid (TCA).

  • Reaction: Add thiobarbituric acid (TBA) solution to the supernatant and incubate at 95°C for 60 minutes. This reaction forms a pink-colored MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA. Normalize the results to the protein concentration of the initial homogenate.

Protocol 3: Quantification of Protein Carbonyls by Spectrophotometry

This method relies on the derivatization of protein carbonyls with 2,4-dinitrophenylhydrazine (DNPH).[12][13]

  • Sample Preparation: Homogenize tissue or lyse cells in a buffer containing protease inhibitors. Determine the protein concentration using a standard method like the BCA assay.

  • Derivatization: Incubate a known amount of protein with DNPH solution in HCl. A parallel sample incubated with HCl alone serves as a control.

  • Precipitation and Washing: Precipitate the proteins with TCA. Wash the protein pellet repeatedly with an ethanol/ethyl acetate mixture to remove excess DNPH.

  • Solubilization and Measurement: Resuspend the final protein pellet in a strong denaturing agent like guanidine hydrochloride. Measure the absorbance of the derivatized protein at ~375 nm.

  • Quantification: Calculate the carbonyl content using the molar absorption coefficient of the DNP-hydrazone adducts (22,000 M⁻¹cm⁻¹), and normalize to the initial protein concentration.

Conclusion and Future Directions

The measurement of a single biomarker, while informative, provides an incomplete picture of the complex process of oxidative stress. This guide has detailed the rationale and methodologies for a multi-marker approach, emphasizing the importance of including FapyGua alongside the more established 8-oxo-dG, MDA, and protein carbonyls. The competitive formation of FapyGua and 8-oxo-dG from a common precursor highlights the necessity of their simultaneous measurement for an accurate assessment of oxidative DNA damage.

The provided experimental workflows and protocols offer a robust framework for researchers to begin correlating these diverse markers. Future research should focus on conducting comprehensive studies that simultaneously quantify these four key markers in various disease models. Such studies will be invaluable in elucidating the intricate relationships between damage to different classes of macromolecules and will ultimately lead to a more nuanced understanding of the role of oxidative stress in health and disease, paving the way for the development of more effective diagnostic and therapeutic strategies.

References

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  • Ravanat, J. L., Douki, T., Duez, P., Gremaud, E., Herbert, K., Hofer, T., ... & Cadet, J. (2002). The European Standards Committee on Oxidative DNA Damage (ESCODD): a new European research network to improve the measurement of 8-oxo-7, 8-dihydro-2'-deoxyguanosine in biological fluids. Free Radical Research, 36(3), 229-234. [Link]

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  • Kappes, F., Gräber, S., Sicker, M., & Bürkle, A. (2014). An automated Fpg-based FADU method for the detection of oxidative DNA lesions and screening of antioxidants. Free Radical Biology and Medicine, 68, 1–11. [Link]

  • Cruz-Lozano, A., Lucero-Acuña, A., & Saavedra-Molina, A. (2006). Correlation between formamidopyrimidine DNA glycosylase (Fpg)-sensitive sites determined by a comet assay, increased MDA, and decreased glutathione during long exposure to thinner inhalation. Toxicology Letters, 163(3), 198–205. [Link]

  • Gunes, M., Karsli, E., Gecit, I., & Pirincci, N. (2016). Measuring urinary 8-hydroxy-2′-deoxyguanosine and malondialdehyde levels in women with overactive bladder. International Neurourology Journal, 20(1), 32–37. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,6-Diamino-8-purinol

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount to protecti...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount to protecting personnel and the environment. This guide provides a detailed protocol for the safe disposal of 2,6-Diamino-8-purinol, synthesizing best practices in laboratory safety and chemical waste management. While specific hazard data for 2,6-Diamino-8-purinol is not fully comprehensive, this guide adopts a precautionary approach, treating the compound with the care required for potentially hazardous materials.

Understanding 2,6-Diamino-8-purinol: Hazard Profile and Safety Considerations

2,6-Diamino-8-purinol, a purine derivative, is utilized in various research applications.[1] An examination of available Safety Data Sheets (SDS) indicates that the toxicological properties of this compound have not been fully investigated.[2] Some sources suggest it may cause eye, skin, and respiratory tract irritation.[2] Conversely, other information classifies it as not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[3] Given this ambiguity, it is prudent to handle 2,6-Diamino-8-purinol as a potentially hazardous substance.

Key Safety Information Summary

ParameterInformationSource
Potential Health Effects May cause eye, skin, and respiratory tract irritation. Toxicological properties not fully investigated.[2]
Chemical Stability Stable under normal temperatures and pressures.[2]
Incompatibilities Oxidizing agents.[2]
Hazardous Decomposition Carbon monoxide, oxides of nitrogen, irritating and toxic fumes and gases, carbon dioxide.[2]
Personal Protective Equipment (PPE) Safety glasses or goggles, appropriate protective gloves, and a lab coat are required. Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2][4]

The Core Principle: Proactive Waste Management

Effective chemical disposal begins long before the waste container is full. A proactive approach emphasizing waste minimization is not only environmentally responsible but also a regulatory requirement.[5]

Waste Minimization Strategies:

  • Source Reduction: Order only the quantity of 2,6-Diamino-8-purinol required for your experiments.

  • Inventory Management: Maintain a detailed inventory of your chemicals to avoid redundant purchases and the expiration of stock.[6]

  • Chemical Sharing: Collaborate with other labs to share surplus chemicals.[5]

  • Substitution: Where scientifically viable, consider substituting with less hazardous chemicals.[5]

Step-by-Step Disposal Protocol for 2,6-Diamino-8-purinol

This protocol is designed to ensure the safe and compliant disposal of 2,6-Diamino-8-purinol waste.

Step 1: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.[6][7]

  • Solid Waste: Collect solid 2,6-Diamino-8-purinol waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, compatible hazardous waste container.

  • Liquid Waste: Solutions containing 2,6-Diamino-8-purinol should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams like halogenated or non-halogenated solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Incompatibles: Keep 2,6-Diamino-8-purinol waste separate from oxidizing agents.[2]

Step 2: Proper Containerization

The integrity of the waste container is crucial for safe storage and transport.

  • Container Selection: Use only appropriate, leak-proof containers, with plastic being the preferred material for many chemical wastes.[5][6] The container must be compatible with the chemical composition of the waste.

  • Secure Closure: Always keep waste containers securely capped, except when adding waste.[5][7] This prevents the release of vapors and protects against spills.

  • Headspace: Do not overfill liquid waste containers. Leave at least one inch of headroom to allow for expansion.[7]

Step 3: Accurate and Detailed Labeling

Clear and accurate labeling is a cornerstone of safe laboratory practice and a regulatory requirement.[5]

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2,6-Diamino-8-purinol." For mixtures, list all components by percentage or volume.[7]

    • The date when waste was first added to the container.

    • The specific hazards associated with the waste (e.g., "Irritant").

Step 4: Designated Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7]

  • Location: The SAA must be in the same room where the waste is generated.

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[6]

  • Accumulation Limits: Be aware of the accumulation limits for hazardous waste in an SAA, which is typically 55 gallons. For acutely toxic "P-listed" wastes, the limit is one quart of liquid or one kilogram of solid.[5] While 2,6-Diamino-8-purinol is not currently P-listed, it is good practice to be mindful of these regulations.

Step 5: Arranging for Disposal

Never dispose of 2,6-Diamino-8-purinol down the drain or in the regular trash.[4][8]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or a licensed chemical waste disposal contractor for waste pickup.[5]

  • Scheduled Pick-up: Follow your institution's procedures for requesting a waste collection.[9]

  • Final Disposal Method: The recommended disposal method for 2,6-Diamino-8-purinol is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

Disposal Workflow Diagram

G cluster_generation Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_storage Storage cluster_disposal Disposal gen Generate 2,6-Diamino-8-purinol Waste segregate Segregate Solid & Liquid Waste gen->segregate container Use Compatible, Sealed Container segregate->container label_waste Affix & Complete Hazardous Waste Label container->label_waste store Store in Designated SAA label_waste->store secondary Use Secondary Containment store->secondary request Request EHS/Contractor Pickup secondary->request dispose Licensed Chemical Destruction/Incineration request->dispose

Caption: Workflow for the safe disposal of 2,6-Diamino-8-purinol waste.

Emergency Procedures for Spills and Exposures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill immediately.

    • For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[2]

    • For liquid spills, use an appropriate absorbent material.

    • All materials used for cleanup should be disposed of as hazardous waste.[9]

  • Exposure:

    • Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][4]

    • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

    • Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[2]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. This commitment to responsible chemical management is a hallmark of scientific excellence.

References

  • University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:123333-49-3 | 2,6-diamino-8-purinol hemisulfate monohydrate. Retrieved from [Link]

  • Georganics. (n.d.). 2,6-Diamino-8-purinol hemisulfate monohydrate - High purity. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2,6-Diamino-8-purinol

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Diamino-8-purinol. Given that the toxicological properties of this c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Diamino-8-purinol. Given that the toxicological properties of this compound have not been fully investigated, a cautious and rigorous approach to personal protective equipment (PPE) is paramount.[1] This document outlines the necessary PPE, its proper use, and disposal, grounded in the principles of laboratory safety and chemical handling.

The Imperative for Caution: Understanding the Risks

2,6-Diamino-8-purinol is a purine analog, and while specific toxicity data is limited, it is prudent to handle it with the care afforded to potentially hazardous compounds.[1][2] The available safety data sheets (SDS) indicate that it may cause irritation to the eyes, skin, and respiratory tract.[1] The lack of comprehensive toxicological data necessitates a higher level of precaution to minimize any potential for exposure. Therefore, the selection and use of appropriate PPE is not merely a recommendation but a critical component of a safe experimental workflow.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the required equipment for handling 2,6-Diamino-8-purinol.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]Protects against splashes, and airborne particles of the compound, preventing potential eye irritation or injury.[1][3]
Hand Protection Chemical-resistant nitrile gloves.[5] Consider double-gloving for enhanced protection.Prevents direct skin contact, which may cause irritation.[1][5] Nitrile offers good resistance to a range of chemicals.
Body Protection A fully-buttoned, long-sleeved laboratory coat. Chemical-resistant apron for larger quantities or splash risks.Protects skin and personal clothing from contamination.[4][5]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.[1][6]Minimizes the inhalation of airborne particles, which could irritate the respiratory tract.[1]
Foot Protection Closed-toe shoes.[4][5]Protects feet from spills and falling objects.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, sequential protocol for donning, working with, and doffing PPE is critical to its effectiveness.

Donning PPE: The First Line of Defense

The following workflow illustrates the correct sequence for putting on your PPE before handling 2,6-Diamino-8-purinol.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands Wash and dry hands thoroughly Gown Don Lab Coat/Gown WashHands->Gown Step 1 Respirator Fit Respirator Gown->Respirator Step 2 Goggles Put on Goggles/Face Shield Respirator->Goggles Step 3 Gloves Don Gloves (over cuffs) Goggles->Gloves Step 4

Figure 1: PPE Donning Workflow
Handling 2,6-Diamino-8-purinol: Best Practices
  • Work in a Controlled Environment : Always handle 2,6-Diamino-8-purinol powder within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid Dust Generation : Handle the solid material carefully to prevent it from becoming airborne.[1]

  • Mindful Handling : Use appropriate tools (spatulas, weigh boats) to handle the compound. Never use your hands, even when gloved.

  • Spill Management : In the event of a spill, immediately alert others in the vicinity. Following your institution's established procedures, use an appropriate absorbent material for cleanup, and dispose of it as hazardous waste.[1]

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The sequence is designed to remove the most contaminated items first.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Steps Gloves Remove Gloves Gown Remove Lab Coat/Gown Gloves->Gown Step 1 Goggles Remove Goggles/Face Shield Gown->Goggles Step 2 Respirator Remove Respirator Goggles->Respirator Step 3 WashHands Wash hands thoroughly Respirator->WashHands Step 4

Figure 2: PPE Doffing Workflow

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[1]

Disposal Plan: Responsible Management of Contaminated Materials

Proper disposal of contaminated PPE and excess 2,6-Diamino-8-purinol is essential to protect both personnel and the environment.

  • Contaminated PPE : All disposable PPE (gloves, gowns, etc.) that has come into contact with 2,6-Diamino-8-purinol should be considered hazardous waste.

    • Place all used PPE in a designated, clearly labeled hazardous waste container.

    • Never dispose of contaminated PPE in regular trash receptacles.

  • Excess Chemical : Dispose of unused 2,6-Diamino-8-purinol and any contaminated materials (e.g., spill cleanup debris) in accordance with federal, state, and local regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these protocols, you can significantly mitigate the risks associated with handling 2,6-Diamino-8-purinol, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Chemsrc. (2025, August 24). 2,6-diamino-8-purinol hemisulfate monohydrate Safety Data Sheet. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Georganics. (n.d.). 2,6-Diamino-8-purinol hemisulfate monohydrate. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Chemical Management. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Pediatric Oncology Group of Ontario. (2021, November 3). Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • PubMed. (1970, August). The toxicity of adenine and of purine-analogs to 2,6-diamino-purine-sensitive and -resistant L-strain mouse cells. Retrieved from [Link]

Sources

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